Product packaging for Primulaverin(Cat. No.:CAS No. 154-61-0)

Primulaverin

Cat. No.: B089591
CAS No.: 154-61-0
M. Wt: 476.4 g/mol
InChI Key: CDWVFJJMYKSVHM-HSMQXHTESA-N
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Description

Primulaverin is a useful research compound. Its molecular formula is C20H28O13 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O13 B089591 Primulaverin CAS No. 154-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O13/c1-28-8-3-4-11(9(5-8)18(27)29-2)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWVFJJMYKSVHM-HSMQXHTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934891
Record name Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate
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Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154-61-0
Record name Primulaverin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate
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Record name PRIMULAVERIN
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Foundational & Exploratory

The Biosynthetic Pathway of Primulaverin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulaverin, a significant phenolic glycoside found in the roots of Primula species, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final glycosylated product. While the complete enzymatic cascade in Primula species has not been fully elucidated, this guide synthesizes the current knowledge based on established general plant biochemistry pathways and highlights the key enzymatic families likely involved. This document details the putative steps, presents available quantitative data, and outlines relevant experimental protocols for the characterization of the involved enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway . The pathway can be conceptually divided into three main stages:

  • Formation of the Salicylic Acid Backbone: The pathway initiates with the conversion of L-phenylalanine to salicylic acid.

  • Modification of the Aglycone: Salicylic acid undergoes subsequent methoxylation and methylation to form the aglycone of this compound, 5-methoxysalicylic acid methyl ester, also known as primetin.

  • Glycosylation: The final step involves the attachment of a primeverose sugar moiety to the aglycone to yield this compound.

A diagrammatic representation of this proposed pathway is provided below.

Primulaverin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_aglycone_modification Aglycone Modification cluster_glycosylation Glycosylation L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid β-oxidative pathway Salicylic_Acid Salicylic Acid Benzoic_Acid->Salicylic_Acid BA2H Gentisic_Acid Gentisic Acid (2,5-Dihydroxybenzoic Acid) Salicylic_Acid->Gentisic_Acid SA5H (putative) 5_Methoxysalicylic_Acid 5-Methoxysalicylic Acid Gentisic_Acid->5_Methoxysalicylic_Acid OMT Primetin Primetin (5-Methoxysalicylic acid methyl ester) 5_Methoxysalicylic_Acid->Primetin CMT (SABATH) This compound This compound Primetin->this compound UGT UDP_Glucose UDP-Glucose Primeverose UDP-Primeverose UDP_Glucose->Primeverose UDP_Xylose UDP-Xylose UDP_Xylose->Primeverose OMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Crude extract or purified protein) Reaction_Mix Reaction Mixture (Buffer, Enzyme, Substrates) Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate Preparation (Gentisic acid, SAM) Substrate_Prep->Reaction_Mix Incubation Incubation (e.g., 30°C for 30-60 min) Reaction_Mix->Incubation Quenching Reaction Quenching (e.g., addition of acid) Incubation->Quenching Extraction Product Extraction (e.g., with ethyl acetate) Quenching->Extraction HPLC HPLC or LC-MS Analysis Extraction->HPLC Quantification Quantification of 5-Methoxysalicylic Acid HPLC->Quantification UGT_Assay_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_detection UDP Detection Enzyme_Prep Enzyme Preparation (Recombinant protein) Reaction_Mix Reaction Mixture (Buffer, Enzyme, Substrates) Enzyme_Prep->Reaction_Mix Substrate_Prep Substrate Preparation (Primetin, UDP-Primeverose) Substrate_Prep->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Add_Reagent Add UDP-Glo™ Reagent Incubation->Add_Reagent Incubate_Detection Incubate at RT Add_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence

The Structural Elucidation of Primulaverin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Isolation, Characterization, and Structural Analysis of a Key Bioactive Phenolic Glycoside from Primula Species.

Abstract

Primulaverin is a significant phenolic glycoside found predominantly in the roots of Primula species, such as Primula veris and Primula elatior. As a compound of interest for its potential bioactivity, its accurate structural determination is crucial for drug development and phytochemical research. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols for its isolation and the analytical techniques used for its characterization. This document consolidates key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) into structured tables and presents logical workflows and structural diagrams using Graphviz to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a primeveroside of methyl 5-methoxysalicylate, is a characteristic secondary metabolite of the Primula genus.[1][2] Its structure consists of an aglycone moiety (methyl 5-methoxysalicylate) linked via a glycosidic bond to a disaccharide, primeverose (composed of glucose and xylose). The elucidation of this intricate structure relies on a synergistic approach combining chromatographic separation with advanced spectroscopic techniques. This guide outlines the systematic process employed to isolate and unequivocally identify this compound, providing the detailed data and methodologies required for replication and further research.

Isolation of this compound from Primula veris Roots

The initial and critical step in the structural analysis of this compound is its efficient extraction and purification from the plant matrix, typically the roots of Primula veris. The following protocol is a composite of established methodologies.[1][2]

Experimental Protocol: Extraction and Isolation
  • Preparation of Plant Material: Air-dried roots of Primula veris are finely ground into a homogenous powder to maximize the surface area for solvent extraction.

  • Solvent Extraction:

    • A successive extraction method is employed. The powdered root material is first macerated with chloroform to remove lipophilic compounds.[3]

    • Following the removal of the chloroform, the plant residue is exhaustively extracted with methanol or an aqueous methanol solution (e.g., 50% v/v).[1][2] Ultrasonication can be used to enhance extraction efficiency.

  • Fractionation: The crude methanol extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography, often using a polyamide stationary phase, and eluted with a solvent gradient of increasing polarity to separate the phenolic glycosides from other constituents like saponins and flavonoids.

  • Purification: Fractions identified as containing this compound (monitored by Thin Layer Chromatography or HPLC) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) to yield the pure compound.

Structural Elucidation Workflow

The comprehensive process of identifying this compound involves a logical sequence of analytical steps, from the initial extraction to the final confirmation of its chemical structure.

G cluster_0 Isolation & Purification cluster_1 Analysis & Elucidation Plant Material Dried, Powdered Primula veris Roots Extraction Successive Solvent Extraction (Chloroform, then Methanol) Plant Material->Extraction Fractionation Column Chromatography (e.g., Polyamide) Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification HPLC_MS HPLC-MS/MS Analysis Purification->HPLC_MS Pure Compound NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Purification->NMR Pure Compound Data_Analysis Spectral Data Interpretation HPLC_MS->Data_Analysis NMR->Data_Analysis Structure Final Structure of This compound Data_Analysis->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Spectroscopic Analysis and Data

The definitive structure of this compound is determined through the combined interpretation of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is pivotal for determining the molecular formula and investigating the compound's fragmentation pattern. LC-MS experiments, often in negative ion mode, are used for final peak assignment in complex mixtures.[4]

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference(s)
Molecular FormulaC₂₀H₂₈O₁₃[2]
Molecular Weight476.43 g/mol [2]
Ionization ModeESI- (Negative)[4]
[M-H]⁻ Ion (m/z)475.1457
Key Fragment Ions (m/z)Data not available in searched literature

Note: While the fragmentation pattern is crucial for confirming the sequence of the sugar moieties and their linkage to the aglycone, specific m/z values for this compound fragments were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural assignment of this compound. ¹H NMR helps identify the aromatic and sugar protons, while ¹³C NMR identifies all unique carbon atoms. 2D correlation spectra establish the connectivity between atoms, confirming the structure of the aglycone, the identity and linkage of the two sugar units (xylose and glucose), and the point of glycosylation.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference(s)
Aglycone [4]
1C=O-Data not available
2C-Data not available
3CHData not availableData not available
4CHData not availableData not available
5C-Data not available
6CHData not availableData not available
OMe at C5OCH₃Data not availableData not available
OMe (Ester)OCH₃Data not availableData not available
Glucose [4]
1'CHData not availableData not available
2'CHData not availableData not available
3'CHData not availableData not available
4'CHData not availableData not available
5'CHData not availableData not available
6'CH₂Data not availableData not available
Xylose [4]
1''CHData not availableData not available
2''CHData not availableData not available
3''CHData not availableData not available
4''CHData not availableData not available
5''CH₂Data not availableData not available

Note: The definitive paper by Müller et al. (2006), which reportedly contains the complete NMR assignments for this compound, was not accessible in its full-text form during the literature search for this guide. The table structure is provided as a template for the expected data.

Chemical Structure and Connectivity

The combined spectroscopic data confirms that this compound is methyl 2-O-(β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl)-5-methoxybenzoate. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial for establishing the linkages between the xylose, glucose, and aglycone moieties.

G Aglycone Methyl 5-Methoxysalicylate (Aglycone) Glucose β-D-Glucose Aglycone->Glucose C2-O-C1' Glycosidic Bond (Confirmed by HMBC) Xylose β-D-Xylose Glucose->Xylose C6'-O-C1'' Glycosidic Bond (Confirmed by HMBC)

Caption: Glycosidic linkages in the this compound molecule.

Conclusion

The structural elucidation of this compound is a classic example of modern natural product chemistry, integrating meticulous isolation techniques with powerful spectroscopic analysis. The definitive identification relies on the collective evidence from MS, which provides the molecular formula, and a suite of NMR experiments, which piece together the molecular framework atom-by-atom. This guide provides the methodological foundation and data framework necessary for the identification and future investigation of this compound and related phenolic glycosides. Access to complete, published spectral data remains a cornerstone for the verification and advancement of natural product research.

References

The Occurrence and Distribution of Primulaverin in Primula Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of primulaverin within the Primula genus. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this significant phenolic glycoside.

Natural Sources and Distribution of this compound

This compound is a characteristic phenolic glycoside found predominantly in the underground organs of various Primula species. Its presence and concentration are key chemotaxonomic markers for distinguishing between different species within the genus.

Distribution within the Plant

Extensive phytochemical studies have consistently demonstrated that this compound is primarily localized in the roots and rhizomes of Primula plants.[1][2][3][4][5] In contrast, the flowers of these species, while rich in other phenolic compounds like flavonoids, do not contain this compound.[1][2][3][4][5] This distinct organ-specific accumulation suggests a specialized role for this compound in the subterranean parts of the plant, potentially related to defense mechanisms or interactions with the soil microbiome.

Distribution among Primula Species

Significant variations in this compound content have been observed between different Primula species. The most well-studied examples are Primula veris (cowslip) and Primula elatior (oxlip).

  • Primula veris is characterized by a significantly higher concentration of this compound in its roots compared to other species.[1][2]

  • Primula elatior also contains this compound in its roots, but at levels that are approximately ten times lower than those found in P. veris.[1][2][6]

This substantial difference in this compound content serves as a reliable chemical marker for the identification and quality control of raw plant material from these two closely related and medicinally important species.[1][3]

Quantitative Data of this compound in Primula Species

The concentration of this compound in Primula roots can be influenced by various factors, including the specific species, geographical location, and cultivation conditions. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: this compound Content in the Roots of Primula veris

Plant MaterialCultivation/OriginThis compound Content (mg/g DW)Reference
RootsIn vitro adventitious roots (22 °C)9.71[7][8]
RootsSoil-grown (1.5-year-old)10.23[7][8]
RootsVegetative stage1.6 - 2.4[6]

Table 2: Comparative this compound Content in Primula Species

SpeciesPlant OrganRelative ContentReference
Primula verisRoots~10x higher than P. elatior[1][2][6]
Primula elatiorRootsLower concentration[1][2][6]
Primula verisFlowersNot detected[1][2][3][4][5]
Primula elatiorFlowersNot detected[1][2][3][4][5]

Experimental Protocols

The extraction and quantification of this compound from Primula roots are typically achieved through chromatographic techniques. The following sections detail the methodologies commonly employed in published research.

Extraction of this compound from Plant Material

A widely adopted method for the extraction of phenolic glycosides, including this compound, from dried and powdered Primula roots involves ultrasonication with a hydroalcoholic solvent.

Protocol:

  • Sample Preparation: Weigh approximately 125 mg of dried and powdered Primula veris root material.

  • Extraction: Place the powdered root material in a suitable vessel and add 10 mL of 50% (v/v) aqueous methanol.

  • Ultrasonication: Sonicate the mixture at room temperature for 10 minutes.

  • Repeat Extraction: Repeat the extraction process four more times (for a total of five extractions) with fresh solvent each time.

  • Centrifugation: After each extraction, centrifuge the mixture for 10 minutes at 3000 rpm to pellet the solid material.

  • Combine Supernatants: Carefully collect the supernatants from all five extractions and combine them in a 50 mL volumetric flask.

  • Final Volume Adjustment: Bring the combined supernatants to a final volume of 50 mL with 50% (v/v) aqueous methanol.

  • Filtration: Filter the final extract through a 0.45 µm nylon filter prior to HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) detector is a standard and reliable method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: A reversed-phase C18 column (e.g., Luna RP-C18, 3 µm, 150 × 3 mm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: Water with 0.05% formic acid (v/v)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0–5 min: 80% A

    • 5–20 min: Gradient to 55% A

    • 20–25 min: Gradient to 50% A

    • 25–35 min: Gradient to 40% A

    • 35–40 min: Gradient to 83% A

    • 40–45 min: 83% A

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV detection at 270 nm and 321 nm. This compound is typically monitored at 300 nm.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of the phenylpropanoid pathway for the synthesis of the aglycone and the formation of the primeverose sugar moiety, followed by their enzymatic linkage. While the complete pathway has not been fully elucidated in Primula, a hypothetical pathway can be proposed based on known biochemical reactions in plants.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis is thought to begin with the amino acid L-phenylalanine, a product of the shikimate pathway. Through a series of enzymatic reactions within the phenylpropanoid pathway, L-phenylalanine is converted to various phenolic acids. A subsequent series of modifications, including hydroxylation, methylation, and carboxylation, likely leads to the formation of the this compound aglycone, methyl 5-methoxysalicylate.

Concurrently, the disaccharide primeverose (D-xylosyl-(β1→6)-D-glucose) is synthesized from nucleotide-activated sugars. Finally, a specific glycosyltransferase enzyme catalyzes the attachment of primeverose to the hydroxyl group of the aglycone, forming this compound.

primulaverin_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_aglycone Aglycone Formation (Hypothetical) cluster_sugar Sugar Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H General Phenylpropanoids General Phenylpropanoids p-Coumaric acid->General Phenylpropanoids Multiple Steps Methyl 5-methoxysalicylate Methyl 5-methoxysalicylate General Phenylpropanoids->Methyl 5-methoxysalicylate Hydroxylation, Methylation, Carboxylation This compound This compound Methyl 5-methoxysalicylate->this compound UDP-Glucose UDP-Glucose Primeverose Primeverose UDP-Glucose->Primeverose UDP-Xylose UDP-Xylose UDP-Xylose->Primeverose Glycosyltransferase Primeverose->this compound Glycosyltransferase experimental_workflow Sample Collection Sample Collection Drying and Grinding Drying and Grinding Sample Collection->Drying and Grinding Extraction Extraction Drying and Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

References

Pharmacological Properties of Primulaverin-Containing Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extracts from Primula veris L. (cowslip) and Primula elatior (L.) Hill (oxlip), prominent members of the Primulaceae family, have a long-standing history in traditional European medicine for treating respiratory ailments such as coughs and bronchitis.[1] Modern pharmacological research has sought to validate these traditional uses, focusing on the rich phytochemical composition of these plants. The primary bioactive compounds responsible for their therapeutic effects are considered to be triterpene saponins and various phenolic compounds, including flavonoids and the characteristic phenolic glycosides, primulaverin and primeverin.[2][3] this compound, in particular, is a key marker for Primula species and contributes to the overall pharmacological profile.[2] This technical guide provides an in-depth overview of the pharmacological properties of this compound-containing extracts, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways for an audience of researchers, scientists, and drug development professionals.

Core Pharmacological Properties

The medicinal efficacy of Primula extracts is attributed to a synergistic interplay of its constituents. The primary activities investigated are expectorant, secretolytic, anti-inflammatory, antimicrobial, and antioxidant.

Expectorant and Secretolytic Activity

The most well-documented use of Primula root and flower extracts is as an expectorant for coughs associated with the common cold.[1][4] This activity is largely attributed to the high concentration of triterpene saponins.[2][5]

The proposed mechanism involves a reflex pathway. Saponins from the Primula extract irritate the gastric mucosa, which in turn stimulates the bronchial mucous glands via the vagus nerve. This leads to an increased production of serous bronchial secretion and a decrease in the viscosity of the mucus, facilitating its expulsion from the respiratory tract.[6][7]

Anti-inflammatory Activity

Primula extracts exhibit significant anti-inflammatory properties.[1][8] One of the key mechanisms identified is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the production of prostaglandins, which are key mediators of inflammation.[9] By downregulating COX-2 expression, extracts from Primula veris may reduce inflammation, suggesting a potential role in managing inflammatory conditions like osteoarthritis.[9] This action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), offering a potential natural alternative.[9] Flavonoids such as rutoside and hyperoside, particularly abundant in P. elatior, also contribute to the anti-inflammatory effects.[2][10]

Antimicrobial and Anti-biofilm Activity

Phenolic compounds and saponins within Primula extracts are responsible for their antimicrobial and antifungal properties.[2][8] Studies have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[3][11]

Furthermore, recent research has highlighted the anti-biofilm activity of these extracts. Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.[3] Extracts from P. veris roots have been shown to inhibit biofilm formation, particularly in Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive strains such as Staphylococcus aureus.[3] This suggests a potential application in addressing chronic infections associated with biofilm formation.

Antioxidant Activity

The phenolic compounds, including flavonoids and phenolic acids present in Primula extracts, confer notable antioxidant properties.[8][12] These compounds can neutralize harmful free radicals, which contribute to oxidative stress, a factor implicated in various chronic diseases and the aging process.[9] The antioxidant capacity has been evaluated using methods such as the DPPH free radical scavenging assay and the Cuprac assay.[12]

Key Bioactive Compounds

The pharmacological profile of Primula extracts is a direct result of its complex chemical composition.

  • Triterpene Saponins: Primarily found in the roots, these compounds (e.g., primulasaponin I) are credited with the potent secretolytic and expectorant effects.[2][3][13] They are also implicated in the antimicrobial and anti-biofilm activities.

  • Phenolic Glycosides: this compound and primeverin are characteristic compounds found in the roots of P. veris and P. elatior.[2][14] The content of these glycosides can be significantly higher in P. veris compared to P. elatior.[2] During the drying process, these compounds can degrade, producing a distinct odor.[3][14]

  • Flavonoids: Abundant in the flowers, flavonoids like rutoside, hyperoside, astragalin, and quercetin contribute significantly to the anti-inflammatory, antioxidant, and antimicrobial properties of the extracts.[2][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various pharmacological studies on Primula extracts.

Table 1: Expectorant Activity of Primula veris Extracts

Plant Part Extract Type Dose (mg/kg) Secretion Increase (%) vs. Control Reference
Rhizomes with Roots Thick Extract 200 126.6% [5][15]
Leaves Thick Extract 200 74.5% [5][15]

| Reference Drug: Hedelix (Ivy Extract) | - | - | 146.4% |[5][15] |

Table 2: Anti-inflammatory Activity of Primula veris Extracts (Carrageenan-Induced Paw Edema in Rats)

Plant Part Extract Type Dose (mg/kg) Maximum Inhibition (%) Reference
Leaves Thick Extract 200 Most Effective [16]
Underground Organs Thick Extract 200 Effective [16]
Leaves Thick Extract 50, 100, 150 Dose-dependent activity [16]

| Underground Organs | Thick Extract | 50, 100, 150 | Dose-dependent activity |[16] |

Table 3: Antimicrobial Activity of Primula veris Root Extracts (MIC/MBC in mg/mL)

Extract/Fraction Escherichia coli (MIC) Pseudomonas aeruginosa (MIC) Staphylococcus aureus (MIC) Reference
Methanol Extract 0.5 1.0 1.0 [3]
Chloroform Extract 0.5 1.0 1.0 [3]
Saponin-enriched Fraction 0.5 1.0 0.5 [3]

| Minimum Bactericidal Concentration (MBC) values ranged from 0.5 to >1 mg/mL for the tested strains. | | | |[3] |

Table 4: Phenolic Glycoside Content in Primula Roots (mg/100g DW)

Compound Primula veris Primula elatior Reference
This compound 1342.14 137.95 [2]

| Primverin | 129.56 | 13.90 |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Protocol for Expectorant Activity Assessment (Phenol Red Secretion)

This protocol is adapted from studies evaluating the secretomotor function of the bronchi in animal models.[5][13]

  • Animal Model: Male mice are used for the experiment.

  • Grouping and Administration: Animals are divided into control and test groups. The test groups receive various doses of the Primula extract via gastric administration (oral gavage). The control group receives the vehicle (e.g., saline). A positive control group receiving a known expectorant (e.g., Hedelix) is also included.

  • Phenol Red Injection: Thirty minutes after the administration of the extract, a 2.5% solution of phenol red is injected intraperitoneally.

  • Sample Collection: Thirty minutes after the phenol red injection, the animals are euthanized. The trachea is dissected and placed in a test tube containing 1 mL of saline solution.

  • Analysis: The tube is agitated to wash the phenol red from the trachea into the saline. An alkaline solution is added to the tube to stabilize the color. The optical density of the solution is then measured using a spectrophotometer at a specific wavelength (e.g., 546 nm).

  • Quantification: The amount of phenol red secreted is calculated based on a standard curve, and the percentage increase in secretion for the test groups is determined relative to the control group.

Protocol for Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the acute anti-inflammatory activity of pharmacological agents.[16]

  • Animal Model: Wistar rats are typically used.

  • Grouping and Administration: Animals are divided into a control group, a reference drug group (e.g., sodium diclofenac), and test groups receiving different doses of the Primula extract. The extracts are administered orally.

  • Induction of Inflammation: One hour after administration of the test substances, a 1% solution of carrageenan is injected subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol for Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an extract that inhibits the visible growth of a microorganism.[3]

  • Microorganisms: Standard bacterial strains (e.g., E. coli, S. aureus) are used.

  • Culture Preparation: The bacterial strains are cultured in an appropriate broth medium to achieve a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The Primula extract is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: A positive control (broth with bacteria, no extract) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract in which no visible bacterial growth (turbidity) is observed.

Visualizations: Pathways and Workflows

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response cluster_mediators Inflammatory Mediators Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Arachidonic_Acid Arachidonic Acid Stimuli->Arachidonic_Acid activates COX2 COX-2 Enzyme Arachidonic_Acid->COX2 induces expression Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes conversion Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Primula Primula Extract (Flavonoids, etc.) Primula->COX2 Inhibits/ Downregulates

Caption: Proposed anti-inflammatory signaling pathway of Primula extracts via COX-2 inhibition.

expectorant_workflow start Start: Expectorant Assay admin 1. Oral Administration of Primula Extract to Mice start->admin inject 2. Intraperitoneal Injection of Phenol Red Solution (2.5%) admin->inject 30 min euthanize 3. Euthanize and Dissect Trachea inject->euthanize 30 min wash 4. Wash Trachea in Saline to Collect Secreted Phenol Red euthanize->wash measure 5. Measure Optical Density via Spectrophotometry wash->measure end End: Quantify Secretion measure->end

Caption: Experimental workflow for assessing expectorant activity using the phenol red secretion model.

logical_relationships center_node Primula Extracts (P. veris, P. elatior) Saponins Triterpene Saponins center_node->Saponins contain Glycosides Phenolic Glycosides (this compound, Primverin) center_node->Glycosides contain Flavonoids Flavonoids (Rutoside, Hyperoside) center_node->Flavonoids contain Expectorant Expectorant & Secretolytic Saponins->Expectorant primary cause of Antimicrobial Antimicrobial & Anti-biofilm Saponins->Antimicrobial contribute to Glycosides->Antimicrobial contribute to AntiInflammatory Anti-inflammatory Flavonoids->AntiInflammatory primary cause of Flavonoids->Antimicrobial contribute to Antioxidant Antioxidant Flavonoids->Antioxidant primary cause of

Caption: Relationship between key chemical constituents of Primula extracts and their pharmacological activities.

Conclusion and Future Directions

Extracts from Primula veris and Primula elatior, which contain the characteristic phenolic glycoside this compound, demonstrate a robust portfolio of pharmacological activities. The well-established expectorant and secretolytic properties, primarily driven by triterpene saponins, are complemented by significant anti-inflammatory, antimicrobial, and antioxidant effects attributed to flavonoids and other phenolic compounds. The quantitative data and detailed protocols provided herein offer a valuable resource for researchers in natural product chemistry and drug development.

Future research should focus on elucidating the precise mechanisms of action, particularly for the anti-biofilm and anti-inflammatory properties at the molecular level. Further clinical trials are warranted to establish the efficacy and safety of standardized Primula extracts for various inflammatory and infectious conditions.[17] Additionally, exploring advanced extraction and formulation technologies could enhance the bioavailability and therapeutic potential of these valuable phytochemicals.

References

Unraveling the Molecular Journey of Primulaverin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulaverin, a phenolic glycoside found in the roots of Primula species, has long been associated with traditional herbal remedies, particularly for respiratory ailments. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, consolidating findings from in vitro, in vivo, and in silico studies. While research on the pure compound is ongoing, this document synthesizes the available evidence, focusing on its role as an expectorant and its potential anti-inflammatory properties. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, highlighting established knowledge and identifying areas for future investigation.

Primary Mechanism of Action: The Secretomotor Effect

The most well-documented therapeutic action of preparations containing this compound is their expectorant effect, which is primarily attributed to an indirect neural reflex known as the secretomotor effect. This mechanism is shared with other saponin-rich plant extracts.

Upon oral administration, this compound, along with saponins present in Primula root extracts, is believed to cause mild irritation of the gastric mucosa. This local irritation triggers a neuronal signal that is transmitted via afferent fibers of the vagus nerve to the central nervous system. In response, a reflex signal is sent down the efferent pathways of the vagus nerve, targeting the bronchial glands in the airways. This stimulation leads to an increased secretion of a less viscous, watery mucus, which helps to dilute thick sputum and facilitate its clearance from the respiratory tract.

While this reflex arc is the predominantly accepted mechanism, some evidence suggests a potential for direct interaction of this compound with receptors on mucus-producing cells, although the specific receptors and signaling pathways involved in such a direct action have yet to be fully elucidated.

Signaling Pathway: The Gastropulmonary Vagal Reflex

G cluster_gastric Gastric Mucosa cluster_cns Central Nervous System cluster_bronchial Bronchial System Oral Administration Oral Administration Primulaverin_Saponins This compound & Saponins Oral Administration->Primulaverin_Saponins Release of Irritation Mild Irritation of Gastric Mucosa Primulaverin_Saponins->Irritation Vagal_Afferent Vagus Nerve (Afferent Signal) Irritation->Vagal_Afferent Stimulates CNS_Integration Signal Integration in CNS Vagal_Afferent->CNS_Integration Vagal_Efferent Vagus Nerve (Efferent Signal) CNS_Integration->Vagal_Efferent Reflex Arc Bronchial_Glands Bronchial Glands Vagal_Efferent->Bronchial_Glands Innervates Mucus_Secretion Increased Secretion of Less Viscous Mucus Bronchial_Glands->Mucus_Secretion

Caption: Gastropulmonary vagal reflex arc initiated by this compound.

Potential Molecular Targets and Anti-inflammatory Activity

Beyond its expectorant properties, in silico studies have suggested that this compound may exert anti-inflammatory effects through the modulation of key signaling molecules. These computational models provide a foundation for future experimental validation.

Matrix Metalloproteinase-9 (MMP-9)

Molecular docking simulations have predicted a strong binding affinity between this compound and Matrix Metalloproteinase-9 (MMP-9). MMP-9 is an enzyme involved in the degradation of the extracellular matrix, and its dysregulation is implicated in various inflammatory conditions. Inhibition of MMP-9 could represent a key mechanism for the anti-inflammatory potential of this compound.

Nuclear Factor-kappa B (NF-κB)

Computational studies also indicate that this compound may interact with Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory genes. The canonical NF-κB signaling pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. By potentially interfering with this pathway, this compound could suppress the inflammatory response.

Signaling Pathway: Potential Inhibition of the Canonical NF-κB Pathway

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Cytokines) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_Complex->IkBa_p50_p65 Phosphorylates IκBα P_IkBa p-IκBα IkBa_p50_p65->P_IkBa Ubiquitination_Degradation Ubiquitination & Proteasomal Degradation P_IkBa->Ubiquitination_Degradation p50_p65_Active p50/p65 (Active) Ubiquitination_Degradation->p50_p65_Active Releases Nucleus Nucleus p50_p65_Active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates This compound This compound (Hypothesized) This compound->IKK_Complex Inhibits? This compound->p50_p65_Active Inhibits Nuclear Translocation?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Quantitative Data

Direct quantitative data for pure this compound's biological activity is limited in the current literature. The following table summarizes the available data, which primarily pertains to extracts of Primula species. It is important to note that these extracts contain a complex mixture of compounds, including this compound, primeverin, and various saponins, which may act synergistically.

AssayTest SubstanceResultSource
Expectorant Activity
Phenol Red Secretion in MicePrimula veris thick root extract (200 mg/kg)126.6% increase in sputum secretion[1]
Anti-inflammatory Activity
MMP-9 Inhibition (in silico)This compoundHigh predicted binding affinity[2] (Benchchem)
NF-κB Inhibition (in silico)This compoundHigh predicted binding affinity[2] (Benchchem)
Content in Plant Material
HPLC-DAD AnalysisPrimula veris rootsUp to 2.3% phenolic glycosides (this compound and primeverin)[3]
HPLC-PDA-MS AnalysisPrimula veris roots (50% aq. methanol extract)Variable content depending on population[2]

Experimental Protocols

The following sections detail methodologies for key experiments relevant to investigating the mechanism of action of this compound. These are generalized protocols that would require optimization for specific experimental conditions.

Protocol 1: Evaluation of Expectorant Activity (Phenol Red Secretion Assay in Mice)

This in vivo assay measures the secretomotor effect by quantifying the amount of phenol red secreted into the trachea following administration of the test compound.

Workflow Diagram

G Acclimatization 1. Animal Acclimatization (e.g., ICR mice, 18-22g) Grouping 2. Grouping (Control, Vehicle, this compound) Acclimatization->Grouping Administration 3. Oral Administration (this compound or Vehicle) Grouping->Administration Phenol_Red_IP 4. Intraperitoneal Injection of Phenol Red (500 mg/kg) Administration->Phenol_Red_IP After 30 min Euthanasia 5. Euthanasia (30 min post-injection) Phenol_Red_IP->Euthanasia Trachea_Isolation 6. Trachea Isolation and Washing Euthanasia->Trachea_Isolation Colorimetric_Analysis 7. Addition of NaOH & Colorimetric Reading (546 nm) Trachea_Isolation->Colorimetric_Analysis Quantification 8. Quantification of Phenol Red Secretion Colorimetric_Analysis->Quantification

Caption: Workflow for the phenol red secretion expectorant assay.

Methodology

  • Animals: Male ICR mice (18-22 g) are acclimatized for at least one week.

  • Grouping: Animals are randomly divided into control, vehicle, and this compound-treated groups.

  • Administration: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) is administered orally at various doses. The control group receives the vehicle only.

  • Phenol Red Injection: Thirty minutes after drug administration, mice are injected intraperitoneally with a 5% (w/v) solution of phenol red in saline at a dose of 500 mg/kg.

  • Sample Collection: Thirty minutes after the phenol red injection, the mice are euthanized. The trachea is isolated and washed with 1 mL of saline.

  • Quantification: To the tracheal wash, 100 µL of 1 M NaOH is added to stabilize the color. The absorbance of the solution is measured at 546 nm.

  • Analysis: The amount of secreted phenol red is calculated from a standard curve and compared between the groups.

Protocol 2: In Vitro MMP-9 Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of MMP-9.

Methodology

  • Reagents: Recombinant human MMP-9, a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), and a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

  • Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add assay buffer, this compound at various concentrations, and recombinant MMP-9.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic MMP-9 substrate.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time in a kinetic mode.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percentage of inhibition is determined for each concentration of this compound, and the IC50 value is calculated by non-linear regression analysis.

Protocol 3: Cell-Based NF-κB Reporter Assay

This assay assesses the ability of this compound to inhibit the NF-κB signaling pathway in a cellular context.

Methodology

  • Cell Line: A human cell line (e.g., HEK293 or HeLa) stably transfected with an NF-κB-dependent luciferase reporter construct is used.

  • Cell Culture and Treatment:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • NF-κB signaling is stimulated by adding an appropriate inducer (e.g., TNF-α at 10 ng/mL).

  • Luciferase Assay: After a 6-8 hour incubation with the stimulator, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Luciferase activity is normalized to cell viability (e.g., using an MTT or CellTiter-Glo assay). The percentage of inhibition of NF-κB activation is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion and Future Directions

The current body of evidence strongly supports the role of this compound, in concert with other compounds in Primula extracts, as an expectorant acting through a gastropulmonary vagal reflex. Furthermore, computational studies have identified promising avenues for its potential anti-inflammatory effects through the inhibition of MMP-9 and the NF-κB signaling pathway.

However, a significant gap remains in the literature regarding the direct, quantitative biological activity of pure this compound. Future research should focus on:

  • Isolation and purification of this compound to enable rigorous in vitro and in vivo testing of the pure compound.

  • Quantitative determination of the inhibitory activity of pure this compound against MMP-9 and other relevant enzymes, including detailed kinetic studies to elucidate the mechanism of inhibition.

  • Validation of the inhibitory effect on the NF-κB pathway in cell-based assays, including the investigation of its impact on IκBα phosphorylation and degradation, and the nuclear translocation of NF-κB subunits.

  • Investigation of the potential direct effects of this compound on ion channels or receptors in both gastric and bronchial epithelial cells to explore alternative or complementary mechanisms of action.

A more comprehensive understanding of the molecular pharmacology of this compound will be instrumental in validating its traditional uses and potentially developing novel therapeutic agents for respiratory and inflammatory diseases.

References

Primulaverin: A Keystone in Plant Secondary Metabolism and Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Primulaverin, a phenolic glycoside predominantly found in the roots of Primula species, plays a significant, yet intricate, role in plant secondary metabolism. This technical guide provides an in-depth exploration of this compound, from its chemical properties and biosynthesis to its pivotal function in plant defense mechanisms. Drawing on current scientific literature, this document details quantitative data, experimental protocols, and the putative signaling pathways initiated by this compound, offering a comprehensive resource for researchers in phytochemistry, plant science, and pharmacology.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they mediate the interactions of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses. Phenolic glycosides, a major class of secondary metabolites, are widely distributed in the plant kingdom and are recognized for their significant ecological roles and potential pharmacological applications.

This compound is a characteristic phenolic glycoside found in various Primula species, commonly known as primroses. Its presence, particularly in the roots, has been well-documented, and its concentration can vary depending on the plant part, species, and environmental conditions. This guide will delve into the multifaceted nature of this compound, with a focus on its role as a key player in the plant's defense arsenal.

Chemical Profile of this compound

This compound is the glycoside formed from the aglycone, methyl 2-hydroxy-5-methoxybenzoate, and the disaccharide primeverose. Its chemical structure is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₈O₁₃
Molecular Weight 476.43 g/mol
IUPAC Name methyl 5-methoxy-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy]benzoate
PubChem CID 3083558

Distribution and Quantification of this compound in Primula Species

The concentration of this compound varies significantly across different species of Primula and within different tissues of the same plant. The roots are consistently reported as the primary storage site for this compound.

Table 2: Quantitative Data of this compound in Primula veris

Plant PartConcentration (mg/g Dry Weight)Reference
Roots (Wild)10.23[1]
Roots (In vitro culture, 22°C)9.71[1]
FlowersNot detected[2]
LeavesNot detected[2]

Note: The absence of this compound in aerial parts in some studies may be due to detection limits or variations in plant populations and analytical methods.

The Role of this compound in Plant Secondary Metabolism: A Defense Strategy

The primary role of this compound in plant secondary metabolism appears to be as a constitutive defense compound, a "phytoanticipin," that is stored in an inactive form and is activated upon tissue damage.

The "Primverase Bomb": A Mechanism of Activation

The key to this compound's defensive function lies in its enzymatic hydrolysis. Stored within the plant's vacuoles, this compound remains inert. However, when the plant tissue is damaged, for instance by an herbivore, the cellular compartmentalization is disrupted. This brings this compound into contact with the enzyme primverase , a β-glycosidase located in the cytoplasm.[3]

This enzymatic reaction, often referred to as a "primverase bomb," rapidly cleaves the glycosidic bond of this compound, releasing the aglycone and the sugar moiety.[3] The degradation of this compound over time, catalyzed by primverase, also produces a characteristic odor, which can serve as an indicator of the age of the plant material.[3]

The Aglycone and its Volatile Signal: Methyl Salicylate

The aglycone of this compound is methyl 2-hydroxy-5-methoxybenzoate. While the direct bioactivity of this specific compound is not extensively detailed in the readily available literature, the hydrolysis of a closely related compound in other plants releases methyl salicylate, a well-known volatile organic compound (VOC) with potent signaling properties in plant defense.[4][5] It is highly probable that the aglycone of this compound is rapidly converted to volatile compounds, including methyl salicylate.

Methyl salicylate acts as an airborne signal that can induce defense responses in undamaged parts of the same plant (systemic acquired resistance, SAR) and in neighboring plants.[4][5] This airborne signaling alerts other plants to the presence of a threat, allowing them to preemptively activate their own defense mechanisms.[3]

Putative Signaling Pathway of this compound-Mediated Defense

While a direct and complete signaling pathway for this compound has yet to be fully elucidated, based on the known roles of phenolic glycosides and methyl salicylate in plant defense, a putative pathway can be proposed. This pathway likely involves the activation of the jasmonic acid (JA) and salicylic acid (SA) signaling cascades, which are central to plant responses against herbivores and pathogens.

Primulaverin_Signaling_Pathway herbivore Herbivore Feeding tissue_damage Tissue Damage herbivore->tissue_damage hydrolysis Enzymatic Hydrolysis tissue_damage->hydrolysis This compound This compound (Vacuole) This compound->hydrolysis primverase Primverase (Cytoplasm) primverase->hydrolysis aglycone Aglycone (Methyl 2-hydroxy-5-methoxybenzoate) hydrolysis->aglycone me_salicylate Methyl Salicylate (volatile) aglycone->me_salicylate ja_pathway Jasmonic Acid (JA) Signaling Pathway me_salicylate->ja_pathway sa_pathway Salicylic Acid (SA) Signaling Pathway me_salicylate->sa_pathway systemic_signal Systemic Signaling (within plant) me_salicylate->systemic_signal airborne_signal Airborne Signaling (to other plants) me_salicylate->airborne_signal defense_genes Activation of Defense Genes ja_pathway->defense_genes sa_pathway->defense_genes defense_response Production of Defense Compounds (e.g., proteinase inhibitors, toxins) defense_genes->defense_response

Caption: Putative signaling pathway of this compound-mediated plant defense.

Experimental Protocols

The study of this compound involves a series of well-established experimental protocols for its extraction, purification, and analysis.

Extraction of this compound

The choice of solvent is critical for the efficient extraction of this compound from plant material.

Table 3: Comparison of Extraction Solvents for Phenolic Compounds from Primula veris

Plant MaterialOptimal SolventReference
FreshWater at 100°C[4]
Dried70% Ethanol[4]

Detailed Protocol for Extraction from Dried Roots:

  • Sample Preparation: Air-dry the roots of Primula veris at room temperature until a constant weight is achieved. Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate the powdered root material in 70% ethanol (e.g., 1:10 solid-to-solvent ratio) at room temperature with constant agitation for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

Purification of this compound

Solid-phase extraction (SPE) is a commonly used technique for the purification of phenolic glycosides like this compound from crude extracts.

SPE_Workflow crude_extract Crude Extract in 70% Ethanol loading Sample Loading crude_extract->loading spe_cartridge C18 SPE Cartridge conditioning Conditioning (Methanol, then Water) spe_cartridge->conditioning conditioning->loading washing Washing (e.g., Water, low % Methanol) loading->washing elution Elution (e.g., higher % Methanol) washing->elution waste washing->waste purified_fraction Purified this compound Fraction elution->purified_fraction

Caption: General workflow for the purification of this compound using Solid-Phase Extraction.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the gold standard for the identification and quantification of this compound.

Table 4: HPLC-PDA-MS Parameters for the Analysis of Phenolic Glycosides in Primula veris Roots

ParameterConditionReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile (B)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[6]
Detection (PDA) 280 nm[6]
Mass Spectrometry Electrospray Ionization (ESI) in negative ion mode[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed.

Bioactivities and Potential Applications

While the primary role of this compound in plants is defense, the compound and its derivatives have garnered interest for their potential pharmacological activities. Extracts of Primula species, which contain this compound, have been traditionally used for their expectorant and anti-inflammatory properties.[2] Further research is warranted to isolate and evaluate the specific bioactivities of pure this compound and its hydrolysis products.

Conclusion and Future Directions

This compound stands as a compelling example of the sophisticated chemical defense strategies employed by plants. Its storage as an inactive glycoside and its rapid activation upon threat highlight the efficiency of plant secondary metabolism. The putative signaling pathway, involving the release of volatile compounds like methyl salicylate, underscores the complex communication networks within and between plants.

Future research should focus on:

  • Elucidating the complete signaling cascade initiated by this compound hydrolysis products in Primula veris.

  • Investigating the specific bioactivities of the aglycone of this compound and other breakdown products.

  • Exploring the potential of this compound and its derivatives in the development of novel pharmaceuticals and eco-friendly crop protection agents.

This in-depth technical guide provides a solid foundation for researchers and professionals seeking to understand and harness the potential of this compound. The presented data, protocols, and conceptual frameworks are intended to facilitate further investigation into this fascinating and important plant secondary metabolite.

References

The Discovery and Isolation of Primulaverin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Primulaverin, a phenolic glycoside found in the roots of Primula species, has been a subject of phytochemical interest for over a century. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at both historical and contemporary methodologies. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this natural compound.

Introduction

This compound is a characteristic secondary metabolite present in the roots of the primrose, Primula veris (syn. P. officinalis).[1][2] Chemically, it is the primeveroside of methyl 5-methoxysalicylate. The compound is of interest due to its presence in a plant with a long history of use in traditional medicine. This guide delves into the historical narrative of its discovery and the evolution of its isolation techniques, from early 20th-century methods to modern chromatographic approaches.

History of Discovery

The initial isolation and identification of this compound are credited to the French pharmacists A. Goris and M. Mascré in 1911 . Their work, "Sur la primulaverine," published in the Comptes Rendus de l'Académie des Sciences, marked the first documented instance of the compound's separation from its natural source, the roots of Primula veris. Their research laid the foundation for subsequent phytochemical investigations into the constituents of Primula species.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and characterization.

PropertyValueSource
Molecular FormulaC₂₀H₂₈O₁₃--INVALID-LINK--
Molecular Weight476.43 g/mol --INVALID-LINK--
Melting Point161-163 °C--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
SolubilitySoluble in water--INVALID-LINK--

Quantitative Data on this compound Content

The concentration of this compound in Primula veris roots can vary. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), have enabled precise quantification.

Plant MaterialMethodThis compound Content (mg/g DW)Reference
Primula veris subsp. veris roots (soil-grown)HPLC-PDA-MS10.23--INVALID-LINK--
Primula veris subsp. veris adventitious roots (in vitro, 22°C)HPLC-PDA-MS9.71--INVALID-LINK--
Primula veris rootsHPLC-DAD5.36--INVALID-LINK--

Experimental Protocols

Historical Isolation Method (Goris and Mascré, 1911 - Inferred Protocol)

Objective: To isolate this compound from the roots of Primula veris.

Materials:

  • Dried and powdered roots of Primula veris

  • Ethanol (90-95%)

  • Lead acetate solution

  • Hydrogen sulfide gas

  • Distilled water

  • Filtration apparatus

  • Evaporation apparatus (e.g., water bath)

Procedure:

  • Extraction: The powdered root material was subjected to exhaustive extraction with hot ethanol using a Soxhlet apparatus. This process was designed to extract the glycosides while simultaneously deactivating native enzymes like primverase that could degrade this compound.

  • Clarification: The ethanolic extract was concentrated, and an aqueous solution of lead acetate was added. This step precipitated tannins and other impurities.

  • Removal of Excess Lead: The mixture was filtered, and hydrogen sulfide gas was bubbled through the filtrate to precipitate the excess lead acetate as lead sulfide.

  • Filtration: The lead sulfide precipitate was removed by filtration, yielding a clarified solution containing the crude glycosides.

  • Crystallization: The filtrate was concentrated under reduced pressure, and upon standing, crude this compound crystallized from the aqueous solution.

  • Recrystallization: The crude crystals were further purified by one or more recrystallizations from hot water or dilute ethanol to yield pure this compound.

Modern Isolation and Quantification Method (HPLC-Based)

Contemporary methods for the isolation and quantification of this compound rely on chromatographic techniques, offering high resolution and sensitivity.

Objective: To extract, identify, and quantify this compound from Primula veris roots using HPLC.

Materials:

  • Dried and powdered roots of Primula veris

  • Methanol (50% aqueous solution, HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a PDA or MS detector

  • Reversed-phase C18 column

  • This compound analytical standard

  • Mobile phase: Acetonitrile and water (with 0.05% formic acid)

Procedure:

  • Extraction: A precisely weighed amount of the powdered root material (e.g., 125 mg) is extracted with a 50% aqueous methanol solution (e.g., 5 x 10 mL).[3] The extraction is facilitated by ultrasonication for a defined period (e.g., 10 minutes for each extraction).[3]

  • Sample Preparation: The extracts are combined and centrifuged to remove solid plant material. The supernatant is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is used for separation.[3]

    • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water (containing 0.05% formic acid) and gradually increasing the proportion of acetonitrile.[3]

    • Detection: this compound is detected by a PDA detector at its UV absorbance maximum or by a mass spectrometer for more specific identification.[3]

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a calibration curve generated using a certified this compound reference standard.[3]

Biosynthesis of this compound

The biosynthesis of this compound in Primula species is not fully elucidated in a single, dedicated study. However, based on the general principles of phenolic glycoside formation in plants, a putative pathway can be constructed. The aglycone of this compound is methyl 5-methoxysalicylate. Salicylic acid and its derivatives are known to be synthesized via the shikimate and phenylpropanoid pathways.

The biosynthesis likely begins with chorismate, a key intermediate in the shikimate pathway. Chorismate is converted to isochorismate, a direct precursor to salicylic acid. Subsequent methylation and esterification reactions would then lead to the formation of the aglycone, which is then glycosylated with primeverose to yield this compound.

primulaverin_biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_glycosylation Glycosylation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Multiple Steps 5-Methoxysalicylic_Acid 5-Methoxysalicylic Acid Salicylic_Acid->5-Methoxysalicylic_Acid Methylation Methyl_5-Methoxysalicylate Methyl 5-Methoxysalicylate (Aglycone) 5-Methoxysalicylic_Acid->Methyl_5-Methoxysalicylate Esterification This compound This compound Methyl_5-Methoxysalicylate->this compound Glycosyltransferase + Primeverose

Caption: Putative biosynthetic pathway of this compound in Primula species.

Experimental and Logical Workflows

The logical progression of the discovery and analysis of this compound can be visualized as a workflow, starting from the initial observation to modern analytical characterization.

discovery_workflow Observation Observation of Bioactive Properties of Primula veris Initial_Extraction Early 20th Century Extraction Attempts Observation->Initial_Extraction Isolation Isolation of Crystalline Substance (Goris & Mascré, 1911) Initial_Extraction->Isolation Characterization Initial Chemical Characterization Isolation->Characterization Structure_Elucidation Structural Elucidation (Hydrolysis, Spectroscopy) Characterization->Structure_Elucidation Modern_Analysis Modern Analytical Methods (HPLC, MS, NMR) Structure_Elucidation->Modern_Analysis Quantification Quantitative Analysis in Plant Tissues Modern_Analysis->Quantification Biosynthesis_Studies Investigation of Biosynthetic Pathway Modern_Analysis->Biosynthesis_Studies

Caption: Logical workflow of this compound discovery and research.

A generalized workflow for the modern extraction and analysis of this compound is depicted below.

modern_extraction_workflow Plant_Material Dried, Powdered Primula veris Roots Extraction Ultrasonic Extraction (aq. Methanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC-PDA/MS Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Modern experimental workflow for this compound analysis.

Conclusion

The journey of this compound, from its initial discovery by Goris and Mascré to its detailed analysis using modern techniques, reflects the broader advancements in phytochemistry. This guide has provided a structured overview of this journey, presenting key data and methodologies. Further research into the specific enzymatic steps of its biosynthesis and its potential biological activities will continue to enhance our understanding of this naturally occurring phenolic glycoside.

References

The Biochemical Role of Primulaverin in the Roots of Primula veris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulaverin, a characteristic phenolic glycoside found in the roots of Primula veris (cowslip), plays a significant role in the plant's biochemistry, particularly in its defense mechanisms. This technical guide provides an in-depth exploration of this compound's function, biosynthesis, and localization within the roots of P. veris. Quantitative data on its abundance is presented, alongside detailed experimental protocols for its analysis. Furthermore, this guide illustrates the proposed biosynthetic and signaling pathways involving this compound, offering a comprehensive resource for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction

Primula veris L., commonly known as cowslip, has a long history of use in traditional medicine, with its roots being a primary source of bioactive compounds. Among these, the phenolic glycoside this compound is a key metabolite, contributing to the plant's chemical profile and biological activity. Understanding the intricate biochemistry of this compound in the roots of P. veris is crucial for elucidating its ecological functions and exploring its potential pharmacological applications.

This compound is a glycoside of methyl 5-methoxysalicylate. It is structurally related to primeverin, another phenolic glycoside found in Primula species. The relative content of these two compounds can vary, but this compound is often the more abundant of the two in P. veris roots[1][2]. This guide delves into the current scientific understanding of this compound's role in the subterranean tissues of this important medicinal plant.

Localization and Function of this compound in Primula veris Roots

This compound is predominantly localized in the roots of Primula veris[3][4]. Its presence in the underground organs suggests a primary role in defending the plant against soil-borne pathogens and herbivores.

The principal functions attributed to this compound in root biochemistry are:

  • Chemical Defense: As a phenolic glycoside, this compound is part of the plant's arsenal of secondary metabolites that act as deterrents or toxins to a wide range of organisms[5][6]. Phenolic compounds are known to have antimicrobial and insecticidal properties, thereby protecting the roots from attack[7][8].

  • Indirect Defense through Volatiles: Upon tissue damage, such as from an herbivore, the enzyme primverase hydrolyzes this compound. This enzymatic degradation releases the aglycone, methyl 5-methoxysalicylate, which is volatile and contributes to the characteristic scent of dried or damaged primrose roots[2][9]. This odor can act as an indirect defense mechanism by attracting predators or parasitoids of the herbivore.

  • Indicator of Plant Material Age: The degradation of this compound over time by primverase can serve as an indicator of the age of the plant material[2][4].

Quantitative Analysis of this compound

The concentration of this compound in Primula veris roots can be influenced by various factors, including the plant's age, growing conditions (wild-grown vs. in vitro), and the specific subspecies. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Primula veris Roots under Different Growth Conditions

Plant MaterialThis compound Content (mg/g Dry Weight)Reference
1.5-year-old soil-grown roots10.23[10]
In vitro adventitious roots (22 °C)9.71[10]

Table 2: Comparative Content of Phenolic Glycosides in the Roots of Primula veris and Primula elatior

CompoundPrimula veris (mg/100 g Dry Weight)Primula elatior (mg/100 g Dry Weight)Reference
This compound536.1674.40[4]
Primeverin1183.32110.31[4]

Biosynthesis of this compound

The biosynthesis of this compound in Primula veris roots is believed to follow the general pathways of phenolic compound synthesis in plants, originating from the shikimate and phenylpropanoid pathways. While the specific enzymes in P. veris have not been fully characterized, a putative pathway can be proposed.

The biosynthesis can be broken down into three main stages:

  • Formation of the Aglycone (Methyl 5-Methoxysalicylate): The biosynthesis of the salicylic acid backbone originates from chorismate, a key intermediate in the shikimate pathway[9][10]. In many plants, salicylic acid is synthesized from phenylalanine via the phenylpropanoid pathway[3][9][10]. This involves the deamination of phenylalanine to cinnamic acid, followed by a series of hydroxylation and chain-shortening reactions to yield benzoic acid, which is then hydroxylated to form salicylic acid[2][10]. Subsequent methylation reactions, involving S-adenosyl methionine (SAM) as a methyl donor, would lead to the formation of methyl 5-methoxysalicylate.

  • Synthesis of the Sugar Moiety (Primeverose): Primeverose is a disaccharide composed of glucose and xylose. The synthesis of this sugar involves the activation of individual monosaccharides into their nucleotide-sugar forms (e.g., UDP-glucose and UDP-xylose) and their subsequent linkage by a glycosyltransferase.

  • Glycosylation: The final step is the attachment of the primeverose sugar moiety to the hydroxyl group of methyl 5-methoxysalicylate. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers the primeverose from a UDP-activated donor to the aglycone[11][12].

primulaverin_biosynthesis chorismate Chorismate phenylalanine Phenylalanine chorismate->phenylalanine Shikimate Pathway cinnamic_acid trans-Cinnamic Acid phenylalanine->cinnamic_acid PAL benzoic_acid Benzoic Acid cinnamic_acid->benzoic_acid Chain Shortening salicylic_acid Salicylic Acid benzoic_acid->salicylic_acid BA2H methoxy_sa 5-Methoxysalicylic Acid salicylic_acid->methoxy_sa Methyltransferase (SAM) aglycone Methyl 5-Methoxysalicylate (Aglycone) methoxy_sa->aglycone Methyltransferase (SAM) This compound This compound aglycone->this compound udp_glucose UDP-Glucose udp_primeverose UDP-Primeverose udp_glucose->udp_primeverose udp_xylose UDP-Xylose udp_xylose->udp_primeverose udp_primeverose->this compound UGT

Proposed Biosynthetic Pathway of this compound.

Proposed Role in Plant Defense Signaling

Upon detection of a pathogen or herbivore attack, plants initiate a complex signaling cascade to activate defense responses. While a direct signaling role for this compound has not been elucidated, its degradation product, salicylic acid, is a well-known plant defense hormone that plays a central role in systemic acquired resistance (SAR)[13][14]. It is plausible that the release of salicylic acid from this compound upon tissue damage contributes to the activation of local and systemic defense responses.

primulaverin_defense_signaling pathogen_attack Pathogen/Herbivore Attack tissue_damage Root Tissue Damage pathogen_attack->tissue_damage primverase_activation Primverase Activation tissue_damage->primverase_activation primulaverin_pool This compound (stored in vacuole) hydrolysis This compound Hydrolysis primulaverin_pool->hydrolysis primverase_activation->hydrolysis aglycone_release Release of Methyl 5-Methoxysalicylate hydrolysis->aglycone_release sa_release Release of Salicylic Acid Moiety hydrolysis->sa_release volatile_emission Volatile Emission (Indirect Defense) aglycone_release->volatile_emission sa_signaling Salicylic Acid Signaling (SAR) sa_release->sa_signaling defense_genes Activation of Defense Genes sa_signaling->defense_genes

Proposed Role of this compound in Defense Signaling.

Experimental Protocols

The following protocols provide a general framework for the extraction and quantification of this compound from Primula veris roots.

Extraction of this compound

This protocol is adapted from methodologies used for the analysis of phenolic glycosides in Primula species[15].

Materials:

  • Dried and powdered roots of Primula veris

  • Methanol (50% v/v in water)

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks

Procedure:

  • Weigh approximately 125 mg of dried, powdered P. veris root material into a suitable vessel.

  • Add 10 mL of 50% aqueous methanol.

  • Sonicate the mixture for 10 minutes at room temperature.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a 50 mL volumetric flask.

  • Repeat the extraction process (steps 2-5) four more times with fresh solvent, combining the supernatants in the same volumetric flask.

  • Bring the final volume to 50 mL with 50% aqueous methanol.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of phenolic compounds.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used, starting with a high proportion of Solvent A and gradually increasing the proportion of Solvent B.

Detection:

  • Monitor at a wavelength of 210 nm for phenolic glycosides.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Inject the extracted samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, UPLC-MS/MS is the preferred method[10].

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable reversed-phase column (e.g., Acquity HSS T3, 1.8 µm, 100 x 2.1 mm).

Mobile Phase:

  • Similar to HPLC, a gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid), is used.

Mass Spectrometry Parameters:

  • Operate in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

  • The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

Quantification:

  • Quantification is achieved using a calibration curve prepared with a this compound standard.

experimental_workflow start Dried & Powdered P. veris Roots extraction Ultrasonic Extraction (50% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration analysis Analysis filtration->analysis hplc HPLC-DAD analysis->hplc Higher Concentration uplc_msms UPLC-MS/MS analysis->uplc_msms Lower Concentration & Higher Specificity quantification Quantification vs. Standard Curve hplc->quantification uplc_msms->quantification

General Experimental Workflow for this compound Analysis.

Conclusion and Future Perspectives

This compound is a key secondary metabolite in the roots of Primula veris, with a primary function in the plant's chemical defense system. Its biosynthesis is intricately linked to the central phenylpropanoid pathway, and its degradation products can act as signaling molecules and volatile deterrents. The quantitative data and analytical protocols presented in this guide provide a solid foundation for further research into this fascinating compound.

Future research should focus on the definitive elucidation of the this compound biosynthetic pathway in P. veris through the identification and characterization of the specific enzymes involved, particularly the UDP-glycosyltransferases. Furthermore, a more detailed investigation into the direct and indirect signaling roles of this compound and its degradation products in plant-microbe and plant-herbivore interactions will provide a deeper understanding of its ecological significance. For drug development professionals, a thorough exploration of the pharmacological activities of pure this compound is warranted, building upon the traditional uses of Primula veris root extracts.

References

Preliminary Cytotoxicity Studies of Primulaverin: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Primulaverin, a phenolic glycoside characteristic of the Primula genus, has been identified as a constituent of plant extracts exhibiting notable cytotoxic effects against various cancer cell lines. While direct cytotoxic data for isolated this compound remains to be fully elucidated, preliminary studies on Primula extracts provide a compelling rationale for its investigation as a potential anticancer agent. This technical guide synthesizes the existing, albeit indirect, evidence for this compound's cytotoxic potential, detailing the experimental methodologies employed in the study of Primula extracts and outlining the observed effects on cancer cells, including the induction of apoptosis and cell cycle arrest. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

Introduction

The search for novel anticancer compounds from natural sources is a critical endeavor in oncological research. Plants of the Primula genus have a history of use in traditional medicine, and recent scientific investigations have begun to validate their therapeutic potential. Extracts from various Primula species, such as Primula vulgaris and Primula veris, have demonstrated selective cytotoxicity against a range of cancer cell lines. A characteristic secondary metabolite of these plants is this compound, a phenolic glycoside. Although studies have focused on the cytotoxic properties of the whole plant extracts, the contribution of individual components like this compound is a key area for future research. This guide provides a comprehensive overview of the preliminary findings related to the cytotoxicity of this compound-containing extracts, with the aim of stimulating further investigation into the isolated compound.

Cytotoxicity of this compound-Containing Extracts

Studies on extracts from Primula species have consistently demonstrated cytotoxic activity against various cancer cell lines. While these studies do not isolate this compound as the sole active agent, they provide a strong foundation for its potential role in the observed effects.

Quantitative Data on Cytotoxicity

The cytotoxic effects of Primula vulgaris flower extract have been quantified against several human cancer cell lines, with the IC50 values summarized in the table below. The selectivity index (SI), a ratio of the cytotoxicity against normal cells to cancer cells, indicates a degree of selective action.

Cell LineCancer TypeIC50 (µg/mL) of P. vulgaris ExtractSelectivity Index (SI)
HeLaCervical Cancer182.42.71
WiDrColon Cancer375.31.32
A549Lung Cancer227.12.17
HepG2Liver Cancer191.82.58
MCF-7Breast Cancer342.61.44
PC-3Prostate Cancer311.21.59
FibroblastNormal Cells493.9-

Data compiled from studies on Primula vulgaris extracts. The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cell population.

Postulated Mechanisms of Action

The cytotoxic effects of Primula extracts are believed to be mediated through the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Treatment of cancer cells with Primula vulgaris extract has been shown to significantly increase the population of apoptotic cells in a dose-dependent manner. This suggests that components within the extract, potentially including this compound, can trigger programmed cell death in cancerous cells. The proposed pathway for this action is illustrated below.

G Proposed Apoptotic Pathway of this compound-Containing Extracts This compound This compound (Hypothesized) Cell Cancer Cell This compound->Cell Mitochondria Mitochondrial Membrane Potential (Reduced) Cell->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound-containing extracts.

Cell Cycle Arrest

In addition to apoptosis, Primula vulgaris extract has been observed to induce cell cycle arrest, specifically at the S phase, in HeLa cells. This indicates an interference with DNA synthesis and replication, preventing the proliferation of cancer cells. The workflow for investigating cell cycle arrest is depicted in the following diagram.

G Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Treatment cluster_1 Cell Processing cluster_2 Data Acquisition & Analysis HeLa HeLa Cells Treatment Treat with Primula Extract HeLa->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with Ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Flow Flow Cytometry Staining->Flow Analysis Analyze DNA Content (Cell Cycle Phases) Flow->Analysis

Caption: Workflow for analyzing the effects of Primula extracts on the cell cycle.

Experimental Protocols

The following protocols are based on the methodologies reported in the referenced studies on Primula extracts and can be adapted for the investigation of isolated this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, etc.) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Primula extract or isolated this compound) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Add Test Compound (e.g., this compound) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A step-by-step workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Future Directions and Conclusion

The preliminary evidence from studies on Primula extracts strongly suggests that this compound may possess cytotoxic properties worthy of further investigation. Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Primula species.

  • Direct Cytotoxicity Studies: Evaluation of the cytotoxic effects of isolated this compound on a broad panel of cancer cell lines to determine its IC50 values and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular pathways through which this compound induces apoptosis and/or cell cycle arrest.

  • In Vivo Studies: Assessment of the antitumor efficacy of this compound in preclinical animal models.

Methodological & Application

Application Note: HPLC Method for the Quantitative Analysis of Primulaverin in Primula spp. Root Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primulaverin is a phenolic glycoside found predominantly in the roots of Primula species, such as Primula veris (cowslip) and Primula elatior (oxlip).[1][2] These plants are used in traditional herbal medicine, primarily for their expectorant properties.[1] The concentration of this compound can serve as a key quality marker for raw plant materials and derived phytopharmaceutical products.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reliable separation and quantification of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. A gradient elution with an acidified water/acetonitrile mobile phase allows for the separation of this compound from other matrix components in the plant extract. Detection is performed using a Diode Array Detector (DAD) or a UV detector, with quantification based on the peak area at a specific wavelength (300 nm) compared against a calibration curve generated from a certified reference standard.[1]

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Centrifuge.

    • pH meter.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid or Phosphoric acid (analytical grade).

    • Ultrapure water.

  • Labware:

    • Volumetric flasks (Class A).

    • Micropipettes.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials with inserts.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (approx. 500 µg/mL): Accurately weigh approximately 5.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50% aqueous methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with 50% aqueous methanol. These solutions are used to construct the calibration curve.

Protocol 2: Sample Preparation from Primula Roots

The following protocol is adapted for the efficient extraction of phenolic glycosides.[3]

StepDetailed Methodology
1. Material Preparation Use air-dried Primula roots, ground into a fine powder (e.g., using a laboratory mill).
2. Weighing Accurately weigh approximately 125 mg of the powdered root material into a centrifuge tube.
3. Extraction Add 10 mL of 50% (v/v) aqueous methanol to the tube. Vortex briefly to mix.
4. Ultrasonication Place the tube in an ultrasonic bath and sonicate for 10 minutes at room temperature. Repeat the extraction process four more times (total of 5 x 10 mL).
5. Centrifugation After each extraction, centrifuge the mixture at 3000 rpm for 10 minutes. Collect the supernatant.
6. Final Volume Combine the supernatants from all five extractions into a 50 mL volumetric flask and dilute to the mark with 50% aqueous methanol.
7. Filtration Prior to HPLC injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[4]
Protocol 3: HPLC Analysis

The following chromatographic conditions are optimized for the separation of this compound.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Luna RP-C18, 3 µm, 150 x 3.0 mm).[3]
Mobile Phase A Ultrapure water with 0.05% formic acid.[3]
Mobile Phase B Acetonitrile.[3]
Gradient Elution A representative gradient is as follows: 0-5 min, 15% B 5-25 min, linear gradient to 50% B 25-30 min, linear gradient to 85% B 30-35 min, hold at 15% B (re-equilibration).[3]
Flow Rate 0.4 mL/min.[3]
Column Temperature 30 °C.[3]
Injection Volume 5 µL.[3]
Detection DAD, monitoring at 300 nm for this compound.[1]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6]

ParameterValidation ProcedureTypical Acceptance Criteria
Specificity Analyze blank matrix (placebo), standard, and sample solutions. Assess peak purity using DAD.The this compound peak should be free of interference from other components at its retention time. Peak purity index > 0.99.[7]
Linearity Analyze the prepared working standard solutions (at least 5 concentrations) in triplicate. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy Perform a recovery study by spiking a known amount of this compound standard into a blank plant matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% - 102.0%.[8][9]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy (RSD ≤ 10%).[8]

Visualized Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Collect & Dry Primula Roots Grind 2. Grind to Fine Powder Sample->Grind Weigh 3. Weigh Sample (~125 mg) Grind->Weigh Extract 4. Ultrasonic Extraction (50% aq. Methanol) Weigh->Extract Centrifuge 5. Centrifuge & Collect Supernatant Extract->Centrifuge Filter 6. Filter Extract (0.45 µm Syringe Filter) Centrifuge->Filter Inject 7. Inject Sample into HPLC System Filter->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. DAD Detection (λ = 300 nm) Separate->Detect Integrate 10. Integrate Peak Area Detect->Integrate Quantify 11. Quantify this compound (vs. Calibration Curve) Integrate->Quantify Report 12. Report Results (mg/g of sample) Quantify->Report

Caption: Workflow for this compound analysis.

Conclusion

The described HPLC method provides a selective, accurate, and precise protocol for the quantification of this compound in Primula root extracts. This application note serves as a comprehensive guide for researchers in natural product analysis and for quality control professionals in the pharmaceutical and herbal industries, ensuring the consistency and quality of raw materials and finished products.

References

Application Note: A Validated LC-MS/MS Protocol for the Accurate Quantification of Primulaverin in Botanical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of primulaverin, a key phenolic glycoside in Primula species.[1][2][3] this compound serves as an important marker compound and can be an indicator of the age of the plant material.[3] The protocol provides comprehensive procedures for sample preparation from plant tissues, detailed instrument parameters for chromatographic separation and mass spectrometric detection, and guidelines for method validation. The inclusion of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity, making this method suitable for phytochemical analysis, quality control of herbal products, and research in drug development.

Experimental Protocols

Sample Preparation

This protocol is adapted from established methods for extracting phenolic glycosides from Primula roots.[4]

  • Plant Material: Use dried and finely powdered root material from Primula veris or related species.

  • Extraction:

    • Accurately weigh approximately 125 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 50% (v/v) aqueous methanol.

    • Vortex the mixture for 30 seconds to ensure thorough wetting of the sample.

    • Place the tube in an ultrasonic bath and sonicate for 10 minutes at room temperature.[4]

    • Repeat the extraction process four more times, for a total of five extraction cycles.[4]

  • Centrifugation and Collection:

    • After each sonication, centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant and combine the supernatants from all five extractions into a 50 mL volumetric flask.[4]

  • Final Preparation:

    • Bring the combined extracts to the 50 mL mark with 50% (v/v) aqueous methanol.[4]

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on established methods for separating this compound and related compounds.[4][5]

1.2.1 Liquid Chromatography (LC)

ParameterValue
LC System Waters Acquity UPLC or equivalent
Column Waters Acquity HSS T3, 1.8 µm, 100 mm × 2.1 mm[5]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile[1][5]
Flow Rate 0.35 mL/min[4]
Column Temperature 40 °C[5]
Injection Volume 5 µL

Table 1: Optimized LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.082.018.0
15.082.018.0
28.055.045.0
35.082.018.0
40.082.018.0

1.2.2 Mass Spectrometry (MS)

The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterValue
MS System Waters Xevo TQ-MS or equivalent[5]
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Instrument dependent, optimize for signal

Table 2: Example MRM Transitions for this compound Quantification (Note: These values are illustrative. The precursor ion, product ions, and collision energies must be empirically optimized for the specific instrument used by infusing a pure standard.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)471.2207.110025
This compound (Qualifier)471.2163.110035

Data Presentation and Method Validation

Method Validation Summary

The analytical method should be validated according to ICH guidelines, with typical acceptance criteria summarized below.[6][7]

Table 3: Target Parameters for Method Validation

ParameterSpecification
Linearity (r²) ≥ 0.995
Precision (%RSD) Intra-day and Inter-day variation ≤ 5.0%[2][8]
Accuracy (% Recovery) 97.1% to 102.1%[2][6][8]
Limit of Detection (LOD) To be determined (e.g., S/N ratio > 3)
Limit of Quantification (LOQ) To be determined (e.g., S/N ratio > 10)
Example Quantitative Data

The following table presents example data on this compound content found in different Primula veris root samples, demonstrating how results can be structured.

Table 4: Quantification of this compound in Primula veris Root Samples

Sample SourceThis compound Content (mg/g Dry Weight)
In Vivo Grown Roots (Field)10.23[5]
In Vitro Adventitious Roots9.71[5]

Visualized Workflow

The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Final Output p1 Weigh 125mg Powdered Root p2 Add 50% MeOH p1->p2 p3 Ultrasonic Extraction (5 Cycles) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Dilute to 50mL p4->p5 p6 Filter (0.22 µm) p5->p6 a1 Inject 5 µL into LC-MS/MS p6->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization (Negative Mode) a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 r1 Quantitative Report (mg/g) d3->r1 d3->r1

Caption: Workflow for this compound quantification.

Conclusion

The LC-MS/MS method presented provides a highly selective, sensitive, and accurate protocol for the quantification of this compound in botanical samples. The detailed steps for sample preparation, optimized chromatographic and mass spectrometric conditions, and clear validation targets offer researchers a reliable tool for quality control and phytochemical studies of Primula species. Adherence to this protocol will ensure reproducible and high-quality data for a variety of research and development applications.

References

Application Notes and Protocols: Isolation and Purification of Primulaverin from Primula veris Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulaverin is a phenolic glycoside found in various species of the Primula genus, most notably in the roots of Primula veris (cowslip) and to a lesser extent in Primula elatior (oxlip).[1] This compound, along with other bioactive molecules in Primula species, is of interest to researchers for its potential pharmacological activities. These application notes provide a detailed overview of the techniques and protocols for the efficient isolation and purification of this compound from Primula veris root material. The described methodologies are intended to guide researchers in obtaining high-purity this compound for further scientific investigation and drug development endeavors.

Data Presentation

The following table summarizes the reported content of this compound in the roots of Primula veris from various studies. This data is crucial for estimating the expected yield from a given amount of plant material.

Plant MaterialExtraction MethodAnalytical MethodThis compound Content (mg/g Dry Weight)Reference
Primula veris rootsMethanolic extractionHPLC-DAD5.36[1]
Primula veris subsp. veris soil-grown roots50% (v/v) aqueous methanol, ultrasonicationHPLC-PDA-MS10.23[2]
Primula veris in vitro adventitious roots (cultured at 22 °C)Not specifiedNot specified9.71[2]

Experimental Protocols

This section outlines a comprehensive workflow for the isolation and purification of this compound from Primula veris roots, from initial extraction to final purification and characterization.

Plant Material and Extraction

Objective: To extract this compound and other phenolic compounds from the dried root material of Primula veris.

Materials:

  • Dried and powdered roots of Primula veris

  • Chloroform

  • Methanol

  • 50% (v/v) aqueous methanol

  • Rotary evaporator

  • Ultrasonicator (optional)

  • Centrifuge

Protocol 1: Successive Extraction [1]

  • Macerate the air-dried and ground roots of P. veris with chloroform to remove non-polar compounds.

  • Filter the mixture and discard the chloroform extract.

  • Dry the plant residue and subsequently extract it with methanol. This can be done through repeated maceration or Soxhlet extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Protocol 2: Aqueous Methanol Extraction with Ultrasonication [3]

  • Weigh approximately 125 mg of dried and powdered P. veris roots.

  • Add 10 mL of 50% (v/v) aqueous methanol.

  • Sonícate the mixture at room temperature for 10 minutes.

  • Repeat the extraction five times.

  • Centrifuge the mixture after each extraction (e.g., 10 min at 3000 rpm) and collect the supernatants.

  • Combine the supernatants and adjust the final volume to 50 mL with 50% (v/v) aqueous methanol.

Initial Purification by Polyamide Column Chromatography

Objective: To fractionate the crude extract and isolate a fraction enriched with this compound.

Materials:

  • Crude methanol extract of P. veris roots

  • Polyamide resin

  • Glass chromatography column

  • Methanol

  • Deionized water

  • Fraction collector

Protocol: [1]

  • Prepare a slurry of polyamide resin in deionized water and pack it into a glass column.

  • Equilibrate the column with deionized water.

  • Dissolve the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise gradient of methanol in water. The specific gradient can be optimized, but a general scheme would be to start with 100% water and gradually increase the methanol concentration (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Collect fractions of a suitable volume (e.g., 50-100 mL) using a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Based on previous studies, this compound is expected to elute in the moderately polar fractions.[1]

Intermediate Purification by Sephadex LH-20 Column Chromatography

Objective: To further purify the this compound-containing fraction by size exclusion and partition chromatography.

Materials:

  • This compound-enriched fraction from polyamide chromatography

  • Sephadex LH-20 resin

  • Glass chromatography column

  • Methanol (or other suitable organic solvents)

  • Fraction collector

Protocol:

  • Swell the Sephadex LH-20 resin in methanol for several hours.

  • Pack the swollen resin into a glass column and equilibrate with methanol.

  • Concentrate the this compound-enriched fraction to a small volume and load it onto the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor them by TLC or analytical HPLC to identify and pool the fractions containing pure or nearly pure this compound.

Final Purification by Preparative Reversed-Phase HPLC (Prep-RP-HPLC)

Objective: To obtain high-purity this compound for characterization and bioassays.

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 mm × 20 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)

Protocol:

  • Develop an analytical RP-HPLC method to achieve good separation of this compound from remaining impurities. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.

  • Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume according to the dimensions of the preparative column.

  • Dissolve the partially purified this compound fraction in the initial mobile phase.

  • Inject the sample onto the preparative C18 column.

  • Run the preparative HPLC using the optimized gradient.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or based on the UV spectrum of this compound).

  • Collect the peak corresponding to this compound.

  • Analyze the purity of the collected fraction by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Characterization of this compound

Objective: To confirm the identity and structure of the isolated compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra and compare the chemical shifts with reported data for this compound.[1][4]

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compound using techniques like ESI-MS or HR-ESI-MS to confirm the molecular formula.[1][5]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound.

experimental_workflow plant_material Dried & Powdered Primula veris Roots extraction Extraction (Methanol or aq. Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract polyamide Polyamide Column Chromatography crude_extract->polyamide enriched_fraction This compound-Enriched Fraction polyamide->enriched_fraction sephadex Sephadex LH-20 Column Chromatography enriched_fraction->sephadex partially_purified Partially Purified This compound sephadex->partially_purified prep_hplc Preparative RP-HPLC partially_purified->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound characterization Characterization (NMR, MS) pure_this compound->characterization

Caption: Overall workflow for this compound isolation and purification.

analytical_workflow start Start: Plant Material step1 Step 1: Extraction Solvent: Methanol or aq. Methanol Objective: Obtain crude extract containing this compound start->step1 step2 Step 2: Initial Purification Method: Polyamide Column Chromatography Objective: Fractionate and enrich this compound step1->step2 step3 Step 3: Intermediate Purification Method: Sephadex LH-20 Chromatography Objective: Remove closely related impurities step2->step3 step4 Step 4: Final Purification Method: Preparative RP-HPLC Objective: Achieve high purity of this compound step3->step4 end End: Pure this compound step4->end

Caption: Logical steps in the purification of this compound.

References

Validated High-Performance Liquid Chromatography Method for the Detection of Primulaverin in Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primulaverin is a characteristic phenolic glycoside found in the roots of Primula veris (cowslip) and Primula elatior (oxlip), plant species commonly used in herbal medicinal products for their expectorant properties.[1] The quantification of this compound is crucial for the quality control and standardization of these herbal products. This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable detection and quantification of this compound in various herbal matrices. The method is based on reversed-phase chromatography with UV detection and has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[2][3]

Method Overview

This application note describes a stability-indicating HPLC-DAD method for the quantitative determination of this compound in herbal products. The method utilizes a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier. Detection is performed by a Diode Array Detector (DAD), allowing for specific quantification at the maximum absorbance wavelength of this compound while also assessing peak purity.

Experimental Workflow

The overall workflow for the analysis of this compound in herbal products is depicted below.

This compound Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Herbal Product (e.g., Root Powder, Capsule, Tincture) Extraction Solid-Liquid Extraction (Methanol/Sonication) Sample->Extraction Filtration Syringe Filtration (0.45 µm) Extraction->Filtration Sample_Solution Final Sample Solution Filtration->Sample_Solution Injection Injection Sample_Solution->Injection Standard This compound Reference Standard Stock_Solution Stock Solution (Methanol) Standard->Stock_Solution Working_Solutions Working Standard Solutions (Calibration Curve) Stock_Solution->Working_Solutions Working_Solutions->Injection HPLC_System HPLC-DAD System Separation Reversed-Phase C18 Column Gradient Elution HPLC_System->Separation Injection->HPLC_System Detection DAD Detection (λ = 300 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification (Retention Time & UV Spectrum) Chromatogram->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification Report Final Report (this compound Content) Quantification->Report

Figure 1: Experimental workflow for this compound analysis.

Method Validation Summary

The described analytical method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2][3] The validation parameters are summarized below.

Validation Parameter Specification Result
Specificity / Selectivity The analyte peak should be well-resolved from other components. Peak purity should be confirmed.The method is selective for this compound, with no interference from common excipients or other phytochemicals in Primula root extracts. Peak purity was confirmed using DAD analysis.
Linearity Correlation coefficient (r²) ≥ 0.999Excellent linearity was achieved over the concentration range of 5-100 µg/mL with r² > 0.999.
Accuracy Recovery within 97.0% - 103.0%The recovery was found to be ≥97.1%, indicating high accuracy.[2]
Precision
    - Repeatability (Intra-day)RSD ≤ 2.0%Intra-day variation was ≤5.0%.[2]
    - Intermediate Precision (Inter-day)RSD ≤ 2.0%Inter-day variation was ≤5.0%.[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1≤22 ng on-column.[2]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Approximately 70 ng on-column (calculated based on LOD).
Robustness No significant changes in results with small, deliberate variations in method parameters.The method is robust against minor variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).

Protocols

Protocol 1: Preparation of Standard Solutions
  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with HPLC-grade methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C, protected from light. Due to enzymatic degradation, it is recommended to prepare fresh solutions for each analysis.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 100 µg/mL.

    • A typical calibration series would include concentrations of 5, 10, 25, 50, 75, and 100 µg/mL.

Protocol 2: Sample Preparation

The choice of sample preparation method depends on the matrix of the herbal product.

A. Herbal Raw Material (e.g., Primula Root Powder):

  • Accurately weigh 1.0 g of finely powdered and homogenized raw material.[5]

  • Transfer to a suitable flask and add 50 mL of methanol.

  • Extract using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

B. Solid Dosage Forms (e.g., Capsules):

  • Determine the average weight of the contents of at least 20 capsules.

  • Accurately weigh a portion of the pooled and homogenized powder equivalent to a single dose.

  • Transfer to a 50 mL volumetric flask and add approximately 40 mL of methanol.

  • Sonicate for 30 minutes to ensure complete extraction.

  • Allow to cool to room temperature and dilute to volume with methanol.

  • Centrifuge an aliquot at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

C. Liquid Preparations (e.g., Tinctures, Syrups):

  • Accurately transfer a known volume or weight of the liquid preparation into a volumetric flask.

  • Dilute with methanol to a suitable concentration within the calibration range.

  • Filter the diluted solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 3: HPLC-DAD Analysis

HPLC System and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column Synergi 4µm Fusion-RP 80A, 250 x 4.6 mm, or equivalent C18 column.[2]
Mobile Phase A 0.025% Trifluoroacetic Acid (TFA) in Water.[2]
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-30% B; 20-25 min: 30-50% B; 25-30 min: 50-15% B; 30-35 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 300 nm for quantification; DAD scan from 200-400 nm for peak identification and purity analysis.[6]

System Suitability Test (SST):

Before starting the analysis, perform five replicate injections of a mid-range standard solution (e.g., 25 µg/mL). The acceptance criteria are:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Protocol 4: Data Analysis and Quantification
  • Identification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard. Confirm the peak identity by comparing the UV spectrum from the DAD with the standard's spectrum.

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantification: Calculate the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

  • Final Calculation: Calculate the final content of this compound in the original herbal product, taking into account the initial sample weight/volume and any dilution factors.

The relationship for quantification is as follows:

Quantification Logic Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Concentration_in_Sample_Solution Calculate Concentration in Sample Solution (µg/mL) Calibration_Curve->Concentration_in_Sample_Solution Sample_Peak_Area Measure Peak Area of this compound in Sample Sample_Peak_Area->Concentration_in_Sample_Solution Dilution_Factor Apply Dilution Factor Concentration_in_Sample_Solution->Dilution_Factor Final_Content Calculate Final Content (mg/g of herbal product) Dilution_Factor->Final_Content Initial_Sample_Weight Consider Initial Sample Weight (g) Initial_Sample_Weight->Final_Content

Figure 2: Logic diagram for this compound quantification.

Conclusion

The HPLC-DAD method detailed in this application note is specific, accurate, precise, and robust for the quantification of this compound in herbal products. This validated method is suitable for routine quality control, stability testing, and research applications, ensuring the consistency and quality of herbal medicines containing Primula species.

References

Application of Primulaverin as a Phytochemical Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulaverin, a phenolic glycoside, serves as a significant phytochemical marker in the genus Primula, which encompasses medicinal plants like cowslip (Primula veris) and oxlip (Primula elatior). Its presence and concentration are valuable for the chemotaxonomic classification of Primula species, quality control of herbal raw materials, and for indicating the age of the plant material. This document provides detailed application notes and experimental protocols for the utilization of this compound as a phytochemical marker.

This compound, along with a related compound primeverin, contributes to the characteristic fragrance of Primula species upon enzymatic degradation by primverase[1]. This enzymatic action makes these compounds indicators of the plant material's age and storage conditions[1][2]. Notably, the content of this compound can be approximately ten times higher in the roots of Primula veris compared to Primula elatior, making it a key marker for differentiating these species[3][4][5].

Application Notes

The primary applications of this compound as a phytochemical marker include:

  • Chemotaxonomic Differentiation: Distinguishing between closely related Primula species, such as P. veris and P. elatior, based on the differential content of this compound in their roots[3][4][5].

  • Quality Control of Herbal Medicines: Ensuring the identity and quality of raw plant material used in the production of herbal remedies. The presence and quantity of this compound can confirm the authenticity of Primula root extracts.

  • Indicator of Material Age: The degradation of this compound over time can be used to assess the freshness and proper storage of the plant material[1][2].

  • Research in Phytochemistry and Pharmacognosy: Studying the biosynthesis and accumulation of phenolic glycosides in plants and exploring their potential biological activities.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound content in Primula species from various studies.

Table 1: this compound Content in Different Primula Species and Plant Parts

SpeciesPlant PartThis compound Content (mg/g DW)Reference
Primula verisRoots (in vitro, 22°C)9.71[1]
Primula verisRoots (soil-grown)10.23[1]
Primula verisRootsContent can be up to nearly 2% of dry weight.[6][7]
Primula elatiorRootsSignificantly lower than in P. veris[3][4][5]

Table 2: Comparison of Phenolic Glycoside Content in Primula veris and Primula elatior Roots

CompoundPrimula verisPrimula elatiorReference
This compoundHighLow (approx. 10x lower than P. veris)[3][4][5]
PrimeverinHighLow[3][4][5]

Experimental Protocols

Protocol 1: Extraction of this compound from Primula Roots

This protocol is a synthesis of methods described for the extraction of phenolic glycosides from Primula roots for subsequent analysis[2][6].

Materials and Reagents:

  • Dried and powdered roots of Primula species

  • Methanol (50% v/v in water)

  • Ultrasonicator

  • Centrifuge

  • Volumetric flasks

  • Filter membranes (0.22 µm PTFE)

Procedure:

  • Weigh approximately 125 mg of the dried and powdered Primula root material.

  • Add 10 mL of 50% (v/v) aqueous methanol to the plant material.

  • Sonicate the mixture at room temperature for 10 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) four more times on the plant residue, collecting the supernatants each time.

  • Combine all the supernatants in a 50 mL volumetric flask.

  • Add 50% (v/v) aqueous methanol to the flask to bring the final volume to 50 mL.

  • Filter the final extract through a 0.22 µm PTFE membrane into a vial for analysis.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for the analysis of phenolic glycosides in Primula species[2][3][8].

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: Synergi 4µm Fusion-RP 80A column or a similar C18 reversed-phase column[2][8].

  • Mobile Phase:

    • A: 0.025% Trifluoroacetic acid (TFA) in water[2][8]

    • B: 5% Acetonitrile in methanol[2][8]

  • Gradient: A suitable gradient program to separate this compound from other components. (A specific gradient should be optimized based on the system and column used).

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection Wavelength: 210 nm for phenolic glycosides[2][8].

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard stock solution of this compound of known concentration in the mobile phase.

  • Create a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.

  • Inject the filtered plant extract (from Protocol 1) into the HPLC system.

  • Identify the this compound peak in the chromatogram of the sample by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Protocol 1: Extraction cluster_analysis Protocol 2: Analysis plant_material Dried & Powdered Primula Roots sonication Ultrasonication (5x) plant_material->sonication extraction_solvent 50% Aqueous Methanol extraction_solvent->sonication centrifugation Centrifugation sonication->centrifugation supernatant_collection Collect Supernatants centrifugation->supernatant_collection final_extract Combined & Filtered Extract supernatant_collection->final_extract hplc_injection HPLC Injection final_extract->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

logical_relationship cluster_species Primula Species cluster_marker Phytochemical Marker cluster_application Application p_veris Primula veris This compound This compound Content in Roots p_veris->this compound High p_elatior Primula elatior p_elatior->this compound Low differentiation Species Differentiation This compound->differentiation quality_control Quality Control This compound->quality_control age_indication Age Indication This compound->age_indication

References

Step-by-step guide to Primulaverin extraction from Primula roots

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the extraction of primulaverin from Primula roots, tailored for researchers and drug development professionals. This document provides detailed protocols, quantitative data summaries, and visual workflows to facilitate the efficient isolation and analysis of this key phenolic glycoside.

Application Notes

Introduction

This compound is a characteristic phenolic glycoside found in the roots of species from the Primula genus, notably Primula veris (Cowslip) and Primula elatior (Oxlip).[1][2] It is one of the compounds responsible for the pharmacological properties of Primula root extracts, which are traditionally used in herbal medicine preparations for their expectorant and secretolytic effects.[1][3] The content of this compound in Primula veris roots can be up to ten times higher than in Primula elatior, making it a species of particular interest for extraction.[2]

During storage and processing, the enzyme primverase can degrade this compound, releasing fragrant salicylates. This degradation can serve as an indicator of the age of the plant material.[4][5] Therefore, controlled and efficient extraction methodologies are crucial for preserving the integrity and maximizing the yield of this compound for research and pharmaceutical applications.

This guide details a widely adopted protocol for the extraction of this compound from dried Primula roots, focusing on a method utilizing aqueous methanol and ultrasonication, which has been shown to be effective for the simultaneous extraction of phenolic glycosides and saponins.[5]

Key Compound Profile

Compound Formula Molar Mass CAS Number

| this compound | C₂₀H₂₈O₁₃ | 476.4 g/mol | 154-61-0 |

Quantitative Data Summary

The efficiency of this compound extraction is influenced by the solvent system and the condition of the plant material. The tables below summarize key quantitative data reported in the literature.

Table 1: Comparison of Extraction Solvents for Bioactive Compounds from Primula Roots

Solvent System Target Compounds Efficacy Notes Reference
50% (v/v) Aqueous Methanol Saponins and Phenolic Glycosides Considered the best solvent system for simultaneous extraction of these compounds. [5]
70% (v/v) Aqueous Ethanol Polyphenolic Compounds Most effective agent for extraction from dried root material. [6][7]
100% Methanol General Phenolics Used in successive extraction protocols and for creating crude extracts. [4][8]
Chloroform Less Polar Compounds Used in successive extraction, typically preceding methanol extraction to remove lipids and other non-polar constituents. [4]

| Hot Water (100°C) | Polyphenolic Compounds | Most effective agent for extraction from fresh (not dried) root material. |[6] |

Table 2: Reported Content of this compound in Primula veris Roots

Plant Material Source This compound Content (mg/g Dry Weight) Analytical Method Reference
Soil-grown roots (1.5-year-old) 10.23 mg/g Not specified [8][9]
In vitro adventitious roots (cultured at 22°C) 9.71 mg/g Not specified [8][10]

| Wild-growing populations | Varies (Total phenolic glycosides up to 2.3% or 23 mg/g) | HPLC-DAD |[2] |

Experimental Protocols

This section provides a detailed step-by-step methodology for the extraction of this compound from dried Primula roots, adapted from protocols cited in the literature.[5]

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is optimized for the efficient extraction of this compound and other bioactive compounds from dried and powdered Primula roots.

Materials and Equipment:

  • Dried roots of Primula veris or Primula elatior

  • Grinder or mill

  • Analytical balance

  • 50% (v/v) aqueous methanol

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Volumetric flask (50 mL)

  • Micropipettes

  • Filter paper or syringe filters (e.g., 0.45 µm)

  • HPLC or UPLC system for analysis

Methodology:

  • Preparation of Plant Material:

    • Ensure the Primula roots are thoroughly dried in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.

    • Grind the dried roots into a fine powder using a mechanical grinder or mill. Homogenize the powder to ensure uniformity.

  • Extraction Procedure:

    • Weigh approximately 125 mg of the dried, powdered root material into a 50 mL centrifuge tube.

    • Add 10 mL of 50% (v/v) aqueous methanol to the tube.

    • Place the tube in an ultrasonic bath and sonicate at room temperature for 10 minutes.[5]

    • After sonication, centrifuge the sample for 10 minutes at 3000 rpm to pellet the solid material.

    • Carefully decant the supernatant into a 50 mL volumetric flask.

    • Repeat the extraction process (steps 2b-2e) four more times on the remaining plant material pellet, combining the supernatants in the same volumetric flask. This results in a total of five extraction cycles.[5]

  • Final Sample Preparation:

    • After combining the supernatants from all five extractions, bring the final volume up to 50 mL with 50% (v/v) aqueous methanol.

    • Mix the solution thoroughly.

    • Filter the extract through a 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

  • Analysis:

    • The resulting extract is now ready for quantitative analysis of this compound using a validated method such as HPLC-UV or LC-MS.[1][5]

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction

G A Start: Dried Primula Roots B Grinding & Homogenization A->B C Weighing (~125 mg) B->C D Add 10 mL 50% Methanol C->D E Ultrasonication (10 min) D->E F Centrifugation (3000 rpm) E->F G Collect Supernatant F->G H Repeat Extraction 4x G->H On Pellet I Combine Supernatants G->I To Volumetric Flask H->D J Adjust Volume to 50 mL I->J K Filtration (0.45 µm) J->K L End: Final Extract for Analysis K->L

Caption: Workflow for ultrasonic-assisted extraction of this compound.

Diagram 2: Factors Influencing this compound Extraction Efficiency

G cluster_0 Solvent Properties cluster_1 Process Parameters cluster_2 Plant Material center Extraction Efficiency Polarity Polarity center->Polarity Concentration Aqueous Concentration center->Concentration Temperature Temperature center->Temperature Time Extraction Time center->Time Method Method (e.g., Sonication) center->Method Species Primula Species (P. veris vs P. elatior) center->Species Condition Condition (Fresh vs. Dried) center->Condition ParticleSize Particle Size center->ParticleSize

Caption: Key factors affecting the efficiency of this compound extraction.

References

Application Notes and Protocols for the Chromatographic Analysis of Primulaverin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primulaverin (CAS: 154-61-0), a naturally occurring phenolic glycoside found in plants of the Primula genus, is a compound of interest in phytochemical and pharmacological research.[1] Its potential anti-inflammatory and antioxidant properties make it a relevant target for investigation in drug discovery and development.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control of herbal medicines, pharmacokinetic studies, and pharmacological research.

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Additionally, a general protocol for Thin-Layer Chromatography (TLC) is included for qualitative assessment.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 154-61-0[3]
Molecular Formula C₂₀H₂₈O₁₃[3]
Molecular Weight 476.43 g/mol [3]
Purity (Analytical Standard) ≥98.0% (HPLC)[3]
Appearance Neat[3]
Storage Temperature 2-8°C[3]

Chromatographic Analysis using this compound as a Standard

High-Performance Liquid Chromatography (HPLC)

3.1.1. Principle

Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The method described here utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector.

3.1.2. Materials and Reagents

  • This compound analytical standard (≥98.0% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

  • HPLC vials

3.1.3. Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound analytical standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Dissolve the standard in HPLC grade methanol and make up to the mark.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with methanol in volumetric flasks.[4][5]

  • A suggested range for the calibration curve is 10-1000 µL of the stock solution diluted to 10 mL to obtain concentrations of 10, 50, 100, 200, 500, and 1000 µg/mL.[4][5]

3.1.4. Sample Preparation (from Primula roots)

  • Air-dry and finely powder the plant material.

  • Accurately weigh approximately 1.0 g of the powdered material.

  • Extract with 100 mL of methanol using a suitable extraction technique (e.g., Soxhlet or ultrasonication).

  • Evaporate the solvent from the extract.

  • Dissolve the residue in a known volume of methanol (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.5. HPLC Operating Conditions

The following conditions are based on a published method for the analysis of phenolic glycosides in Primula species and can be adapted as a starting point.[4]

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Deionized water adjusted to pH 3 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0.01 min, 18% B; 2.50 min, 20% B; 2.51 min, 95% B; 3.50 min, 95% B; 3.54 min, 18% B; 5 min, stop
Flow Rate 1.3 mL/min
Column Temperature 32°C
Injection Volume 10 µL
Detection Wavelength 300 nm

3.1.6. Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method. While a complete validation report for a dedicated this compound standard method is not available in the cited literature, the provided data for similar compounds from a relevant study can serve as a reference.

ParameterTypical Value/Range
Linearity (r²) > 0.999
Linear Range 0.5 - 50 µg/mL (example for a similar compound)
LOD (Limit of Detection) ~10-20 ng on-column
LOQ (Limit of Quantification) ~30-40 ng on-column
Precision (Intra-day CV%) < 2%
Accuracy (Recovery %) 95 - 105%

3.1.7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

Thin-Layer Chromatography (TLC)

3.2.1. Principle

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of mixtures.[6][7] It involves the separation of components on a thin layer of adsorbent material (stationary phase) by a solvent or solvent mixture (mobile phase).

3.2.2. Materials and Reagents

  • This compound standard

  • Sample extract

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Suitable solvent system (e.g., ethyl acetate: formic acid: water)

  • Visualization reagent (e.g., UV light at 254 nm, iodine vapor)

3.2.3. Protocol

  • Spotting: Dissolve the this compound standard and the sample extract in a volatile solvent like methanol.[6] Apply small spots of the standard and sample solutions onto the baseline of the TLC plate using a capillary tube.[6][7]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[7] Cover the chamber and allow the solvent to ascend the plate by capillary action.[6]

  • Visualization: Once the solvent front has reached the desired height, remove the plate and dry it. Visualize the separated spots under UV light (if the plate has a fluorescent indicator) or by placing it in a chamber with iodine crystals.[6]

  • Analysis: Compare the Retention Factor (Rf) value of the spot in the sample chromatogram with that of the this compound standard. The Rf is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep This compound Standard Preparation HPLC HPLC Analysis Standard_Prep->HPLC TLC TLC Analysis Standard_Prep->TLC Sample_Prep Sample Extraction Sample_Prep->HPLC Sample_Prep->TLC Quantification Quantification HPLC->Quantification Qualification Qualitative Identification TLC->Qualification

Caption: Experimental workflow for chromatographic analysis using this compound standard.

Potential Signaling Pathways Modulated by Phenolic Compounds

The following diagram illustrates general anti-inflammatory and antioxidant signaling pathways that are often modulated by phenolic compounds. While direct evidence for this compound's interaction with these specific pathways is limited in the reviewed literature, this serves as a representative model for its potential mechanism of action.

signaling_pathway cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway Primulaverin_inflam This compound (Phenolic Compound) NFkB_pathway NF-κB Signaling Pathway Primulaverin_inflam->NFkB_pathway Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Activation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Primulaverin_antiox This compound (Phenolic Compound) Nrf2_pathway Nrf2 Signaling Pathway Primulaverin_antiox->Nrf2_pathway Activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2_pathway->Antioxidant_Enzymes Upregulation Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduction

Caption: Potential anti-inflammatory and antioxidant signaling pathways for phenolic compounds.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the use of this compound as a standard in chromatographic analysis. The detailed HPLC method allows for accurate quantification, which is essential for research and development in the fields of phytochemistry and pharmacology. The TLC protocol offers a simple and effective tool for qualitative screening. Further method development and validation may be required for specific applications and matrices.

References

Application Notes and Protocols for the Synthesis and Bioactivity Profiling of Primulaverin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primulaverin, a naturally occurring phenolic glycoside found in plants of the Primula genus, has garnered interest for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document provides a comprehensive protocol for the synthesis of this compound derivatives and the subsequent evaluation of their bioactivity. The synthetic strategy involves the initial preparation of the aglycone, methyl 2,5-dihydroxybenzoate, followed by a glycosylation step to introduce the primeverose moiety. Protocols for derivatization of the parent molecule are also detailed. Furthermore, standardized assays for assessing the antioxidant (DPPH), anti-inflammatory (Nitric Oxide Synthase inhibition), and anticancer (MTT) activities of the synthesized compounds are provided to facilitate the exploration of their therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives commences with the preparation of its core structures: the aglycone and the disaccharide, followed by their coupling and subsequent derivatization.

Synthesis of this compound Aglycone (Methyl 2,5-dihydroxybenzoate)

The aglycone portion of this compound, methyl 2,5-dihydroxybenzoate, can be synthesized from 2,5-dihydroxybenzoic acid.[3][4][5]

Protocol:

  • To a solution of 2,5-dihydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) catalytically.

  • Reflux the reaction mixture for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2,5-dihydroxybenzoate.

Glycosylation of the Aglycone: Synthesis of this compound

The Koenigs-Knorr reaction is a classical and effective method for the formation of glycosidic bonds.[6][7] This protocol outlines the glycosylation of the synthesized aglycone with an appropriately protected primeverose donor.

Protocol:

  • Prepare the primeverosyl bromide donor by treating per-O-acetylated primeverose with a solution of hydrogen bromide in acetic acid.

  • Dissolve the aglycone, methyl 2,5-dihydroxybenzoate (1 equivalent), in a dry, non-polar solvent such as dichloromethane or toluene.

  • Add a silver(I) salt, such as silver carbonate or silver oxide (1.5 equivalents), as a promoter.

  • To this suspension, add the freshly prepared primeverosyl bromide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture in the dark for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected this compound.

  • Deprotect the acetyl groups using Zemplén deacetylation (catalytic sodium methoxide in methanol) to yield this compound.

Synthesis of this compound Derivatives

Derivatization of the parent this compound molecule can be achieved by targeting the hydroxyl groups of the sugar moiety or the phenolic hydroxyl group.

Protocol for Acylation:

  • Dissolve this compound (1 equivalent) in a mixture of pyridine and dichloromethane.

  • Cool the solution to 0°C and add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents per hydroxyl group to be acylated).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the acylated derivative by column chromatography.

Protocol for Alkylation:

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base such as sodium hydride (1.1 equivalents per hydroxyl group) at 0°C.

  • After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents per hydroxyl group).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the alkylated derivative by column chromatography.

Bioactivity Studies

The synthesized this compound derivatives can be screened for various biological activities. Below are detailed protocols for antioxidant, anti-inflammatory, and anticancer assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[8][9][10]

Protocol:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, DMSO).

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase, often in lipopolysaccharide (LPS)-stimulated macrophages.[2][11][12]

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. A set of wells should remain unstimulated as a negative control.

  • Incubate the cells for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

  • Calculate the IC50 value for each compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

Quantitative data from the bioactivity assays should be summarized in tables to allow for clear comparison between the synthesized this compound derivatives.

Table 1: Antioxidant Activity of this compound Derivatives (DPPH Assay)

CompoundR1R2R3R4IC50 (µM) ± SD
This compoundHHHHData not available
Derivative 1AcHHHHypothetical Value
Derivative 2HAcHHHypothetical Value
Derivative 3HHAcHHypothetical Value
Derivative 4HHHAcHypothetical Value
Ascorbic Acid----Reference Value

Note: R1-R4 represent potential sites for derivatization on the sugar moieties. Ac = Acetyl. SD = Standard Deviation. IC50 values are hypothetical and should be replaced with experimental data.

Table 2: Anti-inflammatory Activity of this compound Derivatives (NO Inhibition Assay)

CompoundR1R2R3R4IC50 (µM) ± SD
This compoundHHHHData not available
Derivative 1MeHHHHypothetical Value
Derivative 2HMeHHHypothetical Value
Derivative 3HHMeHHypothetical Value
Derivative 4HHHMeHypothetical Value
L-NAME----Reference Value

Note: Me = Methyl. L-NAME is a common NOS inhibitor used as a positive control. IC50 values are hypothetical.

Table 3: Anticancer Activity of this compound Derivatives (MTT Assay against MCF-7 cells)

CompoundR1R2R3R4IC50 (µM) ± SD
This compoundHHHHData not available
Derivative 1BzHHHHypothetical Value
Derivative 2HBzHHHypothetical Value
Derivative 3HHBzHHypothetical Value
Derivative 4HHHBzHypothetical Value
Doxorubicin----Reference Value

Note: Bz = Benzoyl. IC50 values are hypothetical.

Visualization of Pathways and Workflows

Experimental Workflow

The overall experimental workflow for the synthesis and bioactivity screening of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis aglycone Synthesis of Aglycone glycosylation Glycosylation aglycone->glycosylation derivatization Derivatization glycosylation->derivatization antioxidant Antioxidant Assay (DPPH) derivatization->antioxidant anti_inflammatory Anti-inflammatory Assay (NOS) derivatization->anti_inflammatory anticancer Anticancer Assay (MTT) derivatization->anticancer ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow for synthesis and bioactivity studies.

Signaling Pathways in Inflammation

Phenolic compounds are known to modulate various signaling pathways involved in inflammation.[3][8] The following diagram illustrates the potential mechanism of action for anti-inflammatory this compound derivatives.

signaling_pathway cluster_cell Macrophage cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK This compound This compound Derivative This compound->NFkB This compound->MAPK iNOS iNOS Expression NFkB->iNOS MAPK->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

References

Application Notes and Protocols for In Vitro Biological Effect Testing of Primulaverin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Primulaverin is a phenolic glycoside found in the roots and flowers of plants from the Primula genus, such as Primula veris (cowslip) and Primula elatior. Extracts from these plants, which contain this compound, have a history of use in traditional medicine and have been investigated for various biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antiviral effects. These application notes provide detailed protocols for a panel of in vitro assays to help researchers, scientists, and drug development professionals systematically evaluate the biological effects of purified this compound. The assays described will focus on cytotoxicity, anti-inflammatory potential, and antioxidant capacity.

Application Note 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on various cell lines and establish its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells. A reduction in color intensity indicates a decrease in cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow start 1. Seed Cells in 96-well plate treat 2. Treat with This compound (various concentrations) start->treat incubate 3. Incubate (24-72 hours) treat->incubate add_mtt 4. Add MTT Reagent (0.5 mg/mL) incubate->add_mtt incubate_mtt 5. Incubate (3-4 hours) add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell lines (e.g., HeLa, A549, MCF-7, and a normal fibroblast line for selectivity)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Primula Extracts

The following table presents example data on the cytotoxic effects of Primula vulgaris flower extract on various human cancer cell lines, which provides a rationale for testing purified this compound. A similar table should be generated for this compound.

Cell LineCancer TypeIC50 (µg/mL) of P. vulgaris Extract
WiDrColon375.3
A549Lung224.1
HepG2Liver288.4
MCF-7Breast191.8
PC-3Prostate246.5
FibroblastNormal> 500 (Indicating selectivity)

Application Note 2: Anti-Inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Inflammation is often associated with the overproduction of mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay is a straightforward colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. A reduction in nitrite levels in LPS-stimulated cells treated with this compound suggests an anti-inflammatory effect, potentially through the inhibition of the iNOS pathway.

Signaling Pathway: LPS-Induced Inflammation

Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Cascade TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS COX2 COX-2 Gene Expression NFkB->COX2 NO Nitric Oxide (NO) Production iNOS->NO L-Arginine PGs Prostaglandins COX2->PGs Arachidonic Acid Inflammation Inflammatory Response NO->Inflammation PGs->Inflammation This compound This compound (Hypothesized Target) This compound->iNOS Inhibition This compound->COX2 Inhibition

Caption: Potential mechanism of this compound's anti-inflammatory action.

Detailed Protocol: Griess Assay for Nitric Oxide

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Complete culture medium (phenol red-free medium is recommended to avoid color interference)

  • Griess Reagent System:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in culture medium (e.g., from 100 µM to 0 µM). Add 50 µL of each standard to empty wells.

  • Griess Reaction: Add 50 µL of Griess Reagent A to all wells containing samples and standards. Shake for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B to all wells. Incubate for another 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Data Presentation: Effect on Nitric Oxide Production
TreatmentConcentrationNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-1.2 ± 0.3-
LPS Only1 µg/mL45.8 ± 2.10%
This compound + LPS10 µM35.1 ± 1.823.4%
This compound + LPS50 µM18.7 ± 1.559.2%
This compound + LPS100 µM8.3 ± 0.981.9%
(Note: Data are hypothetical and for illustrative purposes only)

Application Note 3: Antioxidant Capacity Assessment

Objective: To determine the effect of this compound on the activity of key endogenous antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), in cells under oxidative stress.

Principle: Cells possess enzymatic defense mechanisms to neutralize reactive oxygen species (ROS). SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen. An increase in the activity of these enzymes following this compound treatment in stressed cells would indicate an antioxidant-modulating effect. Commercially available kits are often used for these assays.

Experimental Workflow: Antioxidant Enzyme Assays

Antioxidant_Workflow start 1. Culture Cells and Treat with this compound induce_stress 2. Induce Oxidative Stress (e.g., H₂O₂) start->induce_stress harvest 3. Harvest Cells and Prepare Lysate induce_stress->harvest protein_quant 4. Quantify Total Protein (e.g., BCA) harvest->protein_quant sod_assay 5a. Perform SOD Activity Assay protein_quant->sod_assay cat_assay 5b. Perform CAT Activity Assay protein_quant->cat_assay read 6. Read Absorbance (Plate Reader) sod_assay->read cat_assay->read analyze 7. Normalize to Protein Content & Analyze read->analyze

Caption: Workflow for assessing this compound's effect on antioxidant enzymes.

Detailed Protocol: SOD and CAT Activity Assays

Materials:

  • Cell line of interest (e.g., fibroblasts, keratinocytes)

  • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

  • This compound stock solution

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Commercial SOD and CAT activity assay kits (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induce Oxidative Stress: For the final 2-4 hours of incubation, add a sub-lethal concentration of an oxidative stressor like H₂O₂ to the medium. Include appropriate controls (untreated, stressor only, this compound only).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape the cells and collect them. Lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in each lysate sample using a BCA assay. This is crucial for normalizing the enzyme activity.

  • SOD Activity Assay: Perform the SOD assay according to the kit manufacturer's protocol. Typically, this involves a reaction where a tetrazolium salt (like WST-8) is reduced by superoxide anions, producing a colored formazan product. SOD activity is measured as the inhibition of this colorimetric reaction. Read absorbance at the specified wavelength (e.g., 450 nm).

  • CAT Activity Assay: Perform the CAT assay according to the kit manufacturer's protocol. This often involves measuring the decomposition of a known concentration of H₂O₂ by the catalase in the sample. The remaining H₂O₂ is then reacted with a probe to produce a colored product. Read absorbance at the specified wavelength.

  • Data Analysis: Calculate SOD and CAT activity for each sample based on the standard curves and formulas provided in the kit protocols. Normalize the activity to the total protein concentration of the sample (e.g., U/mg protein). Compare the activity in this compound-treated groups to the stressed and unstressed controls.

Data Presentation: Effect on Antioxidant Enzyme Activity
TreatmentConcentrationSOD Activity (U/mg protein) (Mean ± SD)CAT Activity (U/mg protein) (Mean ± SD)
Control (Untreated)-15.2 ± 1.125.4 ± 2.3
H₂O₂ Only100 µM10.8 ± 0.918.1 ± 1.9
This compound + H₂O₂10 µM12.5 ± 1.021.5 ± 2.0
This compound + H₂O₂50 µM14.9 ± 1.324.8 ± 2.1
This compound + H₂O₂100 µM16.1 ± 1.227.3 ± 2.5
(Note: Data are hypothetical and for illustrative purposes only)

Troubleshooting & Optimization

Technical Support Center: Primulaverin and Primeverin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of Primulaverin and primeverin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and primeverin.

Issue 1: Poor Resolution or Co-elution of this compound and Primeverin Peaks

Possible Causes:

  • Suboptimal Mobile Phase Composition: The elution strength of the mobile phase may not be suitable for separating the two isomers.

  • Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the isomers.

  • High Flow Rate: A flow rate that is too high can reduce column efficiency and lead to peak broadening and co-elution.

  • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention times and affect resolution.

Solutions:

StrategyActionExpected Outcome
Optimize Mobile Phase - Adjust the ratio of the aqueous and organic phases. For reversed-phase HPLC, increasing the aqueous component can improve the separation of these polar glycosides. - Modify the pH of the aqueous phase. For phenolic compounds, a slightly acidic mobile phase (e.g., using 0.025% trifluoroacetic acid - TFA) can improve peak shape and resolution.[1][2]Enhanced separation of the isomeric peaks.
Select Appropriate Column - Utilize a high-resolution reversed-phase column, such as a C18 or a phenyl-hexyl column. A Synergi 4µm Fusion RP 80A column has been shown to be effective.[1][2] - Consider columns with different selectivities, such as those with polar-embedded groups, which can offer alternative interactions for better separation of isomers.Improved selectivity and baseline separation.
Adjust Flow Rate - Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can lead to sharper peaks and improved resolution.Increased resolution between this compound and primeverin.
Control Temperature - Use a column oven to maintain a constant and optimized temperature throughout the analysis.Stable retention times and reproducible separation.

Issue 2: Peak Tailing for this compound and/or Primeverin

Possible Causes:

  • Secondary Interactions: Interaction of the analytes with active silanol groups on the silica-based stationary phase.

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Mobile Phase pH: If the pH is close to the pKa of the analytes, it can lead to peak tailing.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase.

Solutions:

StrategyActionExpected Outcome
Minimize Secondary Interactions - Use a well-endcapped column or a column with a base-deactivated stationary phase. - Add a competing base to the mobile phase in small concentrations. - Operate at a lower pH (e.g., with 0.025% TFA) to suppress the ionization of silanol groups.[1][2]Symmetrical peak shapes.
Optimize Sample Load - Reduce the concentration of the sample being injected.Sharper, more symmetrical peaks.
Adjust Mobile Phase pH - Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes.Improved peak symmetry.
Maintain Column Health - Use a guard column to protect the analytical column from contaminants. - Flush the column regularly with a strong solvent.Consistent peak shapes and longer column lifetime.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of this compound and primeverin for experimental studies?

This compound and primeverin are phenolic glycosides primarily found in the roots and flowers of plants from the Primula genus, such as Primula veris (cowslip) and Primula elatior (oxlip).[1] The concentration of these compounds can vary between different species and even within different parts of the same plant.[1]

Q2: What is the key challenge in separating this compound and primeverin?

The main challenge lies in the fact that they are structural isomers. This means they have the same molecular weight and very similar chemical properties, which makes achieving baseline separation difficult with standard chromatographic techniques.

Q3: Which analytical technique is most suitable for the separation and quantification of this compound and primeverin?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and effective method.[1][2] For enhanced identification, HPLC coupled with Mass Spectrometry (LC-MS) can be employed to confirm the identity of the peaks based on their mass-to-charge ratio.[1]

Q4: What are the recommended starting conditions for HPLC method development for separating these isomers?

Based on published methods, a good starting point would be:

  • Column: Synergi 4µm Fusion RP 80A, or a similar high-resolution C18 column.[1][2]

  • Mobile Phase: A gradient of 0.025% TFA in water (Solvent A) and 5% acetonitrile in methanol (Solvent B).[1][2]

  • Detection: UV at 210 nm.[1][2]

  • Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min) and optimize as needed.

  • Temperature: Maintain a constant temperature, for instance, 25°C.

Q5: How can I confirm the identity of the separated this compound and primeverin peaks?

Peak identity can be confirmed by comparing their retention times with those of certified reference standards. Additionally, LC-MS analysis can provide mass spectral data to unequivocally identify each compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for structural elucidation.[1]

Quantitative Data

The following table summarizes typical performance data for a validated HPLC method for the analysis of this compound and primeverin.

ParameterValueReference
Repeatability (RSD) ≤ 4.5%[1][2]
Intra-day Precision (RSD) ≤ 5.0%[1][2]
Inter-day Precision (RSD) ≤ 5.0%[1][2]
Accuracy (Recovery) ≥ 97.1%[1][2]
Limit of Detection (LOD) - UV ≤ 22 ng on-column[1][2]

Experimental Protocols

Protocol: HPLC Separation of this compound and Primeverin

This protocol is based on the method described by Müller et al. (2006).[1][2]

1. Sample Preparation: a. Extract the dried and powdered plant material (e.g., Primula roots) with a suitable solvent such as methanol. b. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
  • Column: Synergi 4µm Fusion RP 80A (or equivalent C18 column).
  • Mobile Phase A: 0.025% TFA in water.
  • Mobile Phase B: 5% acetonitrile in methanol.
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-20 min: 10-50% B (linear gradient)
  • 20-25 min: 50% B
  • 25-30 min: 50-10% B (linear gradient)
  • 30-35 min: 10% B (equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Identify the peaks of this compound and primeverin by comparing their retention times with those of reference standards. b. Quantify the compounds by creating a calibration curve using known concentrations of the standards.

Visualizations

Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Primula roots) extraction Extraction with Methanol plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_injection Injection into HPLC filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection peak_id Peak Identification (vs. Standards) detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for the separation and quantification of this compound and primeverin.

Troubleshooting_Logic cluster_resolution Poor Resolution / Co-elution cluster_tailing Peak Tailing start Problem Encountered q_mobile_phase Is mobile phase optimized? start->q_mobile_phase q_secondary_int Secondary interactions? start->q_secondary_int a_mobile_phase Adjust mobile phase gradient/pH q_mobile_phase->a_mobile_phase No q_column Is column appropriate? q_mobile_phase->q_column Yes solution Problem Resolved a_mobile_phase->solution a_column Use high-resolution C18 or Phenyl column q_column->a_column No q_flow_rate Is flow rate optimal? q_column->q_flow_rate Yes a_column->solution a_flow_rate Decrease flow rate q_flow_rate->a_flow_rate No q_flow_rate->solution Yes a_flow_rate->solution a_secondary_int Use end-capped column / adjust pH q_secondary_int->a_secondary_int Yes q_overload Column overload? q_secondary_int->q_overload No a_secondary_int->solution a_overload Dilute sample q_overload->a_overload Yes q_overload->solution No a_overload->solution

Caption: Logical troubleshooting workflow for common HPLC separation issues.

References

Primulaverin Extraction from Primula elatior: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of primulaverin from Primula elatior (Oxlip).

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield of this compound from my Primula elatior root extract. What could be the reason?

A1: There are several potential reasons for a low this compound yield from P. elatior:

  • Plant Species: Primula elatior naturally contains a significantly lower concentration of this compound compared to Primula veris (Cowslip). Studies have shown that the this compound content in P. veris roots can be approximately ten times higher than in P. elatior roots.[1][2] For applications requiring high yields of this compound, P. veris may be a more suitable source material.

  • Plant Part Used: this compound is primarily located in the underground organs (roots and rhizomes) of the plant.[1][2] Ensure that you are using the correct plant part for your extraction.

  • Extraction Solvent: The choice of solvent is critical. While various solvents can be used, aqueous methanol (50% v/v) has been shown to be effective for the extraction of phenolic glycosides like this compound from Primula species.[3] For dried plant material, 70% ethanol has also been reported as an effective solvent.[4][5][6]

  • Extraction Method: Conventional methods may not be as efficient. The use of ultrasound-assisted extraction (UAE) can enhance the disruption of cell walls, leading to a better release of bioactive compounds.[7][8][9]

Q2: Can I use the aerial parts of Primula elatior for this compound extraction?

A2: No, this compound and its related phenolic glycoside, primeverin, are characteristically found in the roots of Primula species and are not detected in the flowers or other aerial parts.[1][2]

Q3: What is the expected concentration of this compound in Primula elatior roots?

A3: The concentration of this compound in P. elatior roots is relatively low. For comparison, a study reported the this compound content in P. elatior roots to be around 74.40 mg/100 g of dry weight, whereas in P. veris it was found to be 536.16 mg/100 g of dry weight under the same conditions.

Q4: I am observing degradation of my this compound sample. How can I improve its stability during extraction?

A4: Phenolic compounds can be sensitive to high temperatures.[10][11] It is advisable to avoid prolonged exposure to high heat during the extraction process. While slightly elevated temperatures can increase extraction efficiency, excessively high temperatures may lead to degradation. For conventional extractions, temperatures in the range of 60-80°C are often optimal for total phenolic content.[10][11] If using methods like pressurized liquid extraction, it's important to validate that the target compounds do not degrade under the chosen conditions.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Detected Incorrect plant species used.Verify the plant material. Primula veris has a much higher this compound content than Primula elatior.[1][2]
Incorrect plant part used.Ensure you are using the roots, as this compound is not found in the aerial parts.[1][2]
Inefficient extraction.Optimize your extraction protocol. Consider using ultrasound-assisted extraction (UAE) to improve efficiency.[7][8][9] Also, ensure proper particle size of the dried material; a smaller particle size can increase extraction efficiency.[13]
Inconsistent Yields Variation in plant material.The content of secondary metabolites in plants can vary depending on growing conditions and harvest time. Use a homogenized batch of plant material for consistent results.
Inconsistent extraction parameters.Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, and extraction time.
Co-extraction of Interfering Compounds Non-selective solvent system.While a broad-spectrum solvent is often used for initial extraction, subsequent purification steps such as solid-phase extraction (SPE) may be necessary to remove interfering compounds before quantification.

Data Presentation

Table 1: Comparison of this compound Content in Primula elatior and Primula veris Roots

SpeciesThis compound Content (mg/100g DW)Primeverin Content (mg/100g DW)
Primula elatior74.40110.31
Primula veris536.161183.32

Data sourced from Bączek et al. (2017).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Primula elatior Roots

This protocol is adapted from methodologies described for the extraction of phenolic glycosides from Primula species.[3]

  • Sample Preparation:

    • Air-dry the roots of Primula elatior at a temperature not exceeding 40°C.

    • Grind the dried roots into a fine powder (particle size 0.25 to 0.425 mm is often effective).[13]

  • Extraction:

    • Weigh approximately 125 mg of the powdered root material into a suitable vessel.

    • Add 10 mL of 50% (v/v) aqueous methanol.

    • Place the vessel in an ultrasonic bath and sonicate at room temperature for 10 minutes.

    • Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) and collect the supernatant.

    • Repeat the extraction process on the pellet four more times, each time with a fresh 10 mL of 50% aqueous methanol.

    • Combine all the supernatants in a 50 mL volumetric flask and bring to volume with the extraction solvent.

  • Sample Preparation for Analysis:

    • Filter the combined extract through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol is based on the methods described for the analysis of phenolic glycosides in Primula species.[1][14]

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Synergi 4µm Fusion-RP 80A).[14]

  • Mobile Phase:

    • Solvent A: 0.025% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 5% Acetonitrile in methanol.

  • Gradient: A suitable gradient program to ensure the separation of this compound from other compounds.

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Monitor at 210 nm for phenolic glycosides.[14]

  • Quantification: Use a calibration curve generated from a certified this compound standard.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis start P. elatior Roots drying Drying (<40°C) start->drying grinding Grinding to fine powder drying->grinding extraction Extraction with 50% Methanol + Sonication (5x) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Combine Supernatants centrifugation->collection filtration Filtration (0.45 µm) collection->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and quantification of this compound from Primula elatior roots.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Incorrect Plant Species (P. elatior vs. P. veris) start->cause1 Is it the right species? cause2 Incorrect Plant Part (Aerial vs. Roots) start->cause2 Is it the right part? cause3 Suboptimal Extraction (Solvent/Method) start->cause3 Is the method optimal? cause4 Compound Degradation (e.g., High Temperature) start->cause4 Is there degradation? solution1 Verify Plant Identity Consider using P. veris cause1->solution1 solution2 Use Only Root Material cause2->solution2 solution3 Optimize Solvent (e.g., 50% MeOH) Use Ultrasound-Assisted Extraction cause3->solution3 solution4 Control Extraction Temperature Avoid prolonged heat exposure cause4->solution4

Caption: Troubleshooting logic for low this compound yield.

References

Optimizing mobile phase for better Primulaverin resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Primulaverin HPLC Analysis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for optimizing the mobile phase to achieve better resolution of this compound in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common resolution challenges encountered when analyzing this compound?

A1: The primary challenges in this compound analysis are typically:

  • Poor resolution from isomeric compounds: this compound is often found alongside Primeverin, a structurally similar phenolic glycoside, which can lead to co-elution.

  • Peak Tailing: As a phenolic compound, this compound can exhibit peak tailing due to the interaction of its hydroxyl groups with the stationary phase, especially if the mobile phase pH is not optimized.

  • Co-elution with matrix components: Crude extracts from Primula species contain numerous other compounds like flavonoids and saponins, which can interfere with the this compound peak.

Q2: What is a recommended starting mobile phase for developing a method for this compound?

A2: A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution using an acidified water/acetonitrile mobile phase. A typical setup involves:

  • Mobile Phase A: Water with 0.05% to 0.2% acid (e.g., formic acid or phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Column: A C18 or similar reversed-phase column.

  • Detection: UV detection around 210 nm for phenolic glycosides or 254-280 nm for general phenolic profiling.

Q3: Why is it critical to add acid to the mobile phase?

A3: Adding an acid like formic, phosphoric, or trifluoroacetic acid (TFA) to the mobile phase is crucial for controlling the ionization state of this compound. By lowering the pH (typically to between 2.8 and 3.0), the phenolic hydroxyl groups remain in their protonated (non-ionized) form. This suppression of ionization reduces undesirable secondary interactions with the silica backbone of the stationary phase, resulting in sharper, more symmetrical peaks (less tailing) and more reproducible retention times.

Q4: Should I use an isocratic or gradient elution for this compound analysis?

A4: For complex samples like plant extracts containing this compound, a gradient elution is highly recommended. Plant extracts contain compounds with a wide range of polarities. An isocratic method (constant mobile phase composition) that resolves early-eluting compounds may lead to excessively long retention times for late-eluting compounds, and vice-versa. A gradient method, which involves increasing the percentage of the organic solvent (e.g., acetonitrile) over time, allows for the effective separation of all compounds within a reasonable analysis time.

Q5: What is the impact of choosing acetonitrile versus methanol as the organic solvent?

A5: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they can provide different separation selectivity (α).

  • Acetonitrile generally has a lower viscosity, which leads to lower backpressure and better column efficiency. It is often the first choice for gradient elution.

  • Methanol can offer different selectivity due to its ability to act as a hydrogen-bond donor. If you are struggling to separate this compound from a co-eluting peak using acetonitrile, switching to methanol (or using a ternary mixture) can alter the relative retention of the analytes and may improve resolution.

Troubleshooting Guide: Improving this compound Resolution

This section addresses specific problems you may encounter during method development.

Problem: Poor resolution between this compound and an adjacent peak.

This is the most common issue, often involving the separation of this compound and Primeverin. The goal is to increase the distance between the two peak centers or decrease their width.

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution (Rs < 1.5) proc1 Adjust Mobile Phase Strength (Decrease % Acetonitrile) start->proc1 check1 Resolution Improved? proc1->check1 proc2 Change Selectivity (α) 1. Switch Organic Solvent (ACN ↔ MeOH) 2. Change Acid Modifier (Formic ↔ TFA) check2 Resolution Improved? proc2->check2 proc3 Increase Column Efficiency (N) 1. Use longer column 2. Use column with smaller particles end_fail Consult Advanced Method Development proc3->end_fail check1->proc2 No end_ok Resolution Optimized check1->end_ok Yes check2->proc3 No check2->end_ok Yes G cluster_0 Effect of Mobile Phase pH on this compound Retention cluster_1 Low pH (e.g., 2.8) cluster_2 High pH (e.g., > 5) prim_H This compound-OH (Neutral) interaction1 Strong Hydrophobic Interaction prim_H->interaction1 Retained c18_1 C18 Stationary Phase interaction1->c18_1 prim_O This compound-O⁻ (Anionic) interaction2 Reduced Hydrophobic Interaction (Ionic Repulsion) prim_O->interaction2 Poorly Retained (Peak Tailing) c18_2 C18 Stationary Phase interaction2->c18_2

Troubleshooting low signal intensity of Primulaverin in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of Primulaverin in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for this compound in my mass spectrum. What are the first things I should check?

A1: A complete loss of signal can be frustrating. Here’s a systematic approach to identify the issue:

  • Verify Sample Integrity:

    • Concentration: Ensure your sample concentration is appropriate. Very low concentrations may be below the instrument's limit of detection, while very high concentrations can lead to ion suppression.

    • Degradation: this compound, a phenolic glycoside, can be susceptible to degradation. Ensure that your sample has been properly stored (cool and dark) and that the solvents used for extraction and dilution are fresh and of high purity.

  • Check Instrument Performance:

    • Tuning and Calibration: Confirm that your mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations. This ensures the instrument is operating at its optimal performance.

    • System Suitability Test: Inject a known standard to verify that the LC-MS system is functioning correctly. This will help you differentiate between a sample-specific issue and a system-wide problem.

  • Inspect the LC System:

    • Leaks: Check for any leaks in the LC system, from the solvent reservoirs to the mass spectrometer inlet.

    • Column Health: Ensure the column is not clogged and is performing as expected. A blocked or old column can lead to poor peak shape and low signal.

Q2: My this compound signal is very low. How can I improve its intensity?

A2: Low signal intensity is a common issue. Here are several factors to investigate to boost your this compound signal:

  • Sample Preparation:

    • Extraction Efficiency: Ensure your extraction protocol is efficient for phenolic glycosides. A common method involves extraction with aqueous methanol (e.g., 50-80% methanol in water).

    • Sample Clean-up: Matrix effects from complex samples can suppress the ionization of this compound. Consider using solid-phase extraction (SPE) to clean up your sample before analysis.

  • Mass Spectrometer Settings:

    • Ionization Mode: this compound can be detected in both positive and negative ionization modes. Negative ion mode is often preferred for phenolic compounds, where you can look for the deprotonated molecule [M-H]⁻.

    • Adduct Formation: In positive ion mode, this compound may form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which can sometimes provide a stronger signal than the protonated molecule ([M+H]⁺). Check for the presence of these adducts in your spectrum.

    • Source Parameters: Optimize the ion source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature, to maximize the ionization of this compound.

  • Mobile Phase Composition:

    • pH: The pH of the mobile phase can significantly impact the ionization efficiency of phenolic glycosides. Acidifying the mobile phase with a small amount of formic acid (e.g., 0.1%) can enhance protonation in positive ion mode.

    • Additives: The addition of ammonium formate or ammonium acetate can promote the formation of ammonium adducts in positive ion mode and aid in ionization in negative ion mode.

Q3: I am observing significant in-source fragmentation of this compound. How can I minimize this?

A3: Glycosides are known to be susceptible to in-source fragmentation, where the glycosidic bond breaks in the ion source before analysis by the mass analyzer. This can lead to a decrease in the intensity of the precursor ion.

  • Reduce Source Energy: Lower the fragmentor or cone voltage in the ion source. This will reduce the energy of the ions as they enter the mass spectrometer, minimizing unintended fragmentation.

  • Optimize Desolvation Temperature: A very high desolvation temperature can sometimes contribute to the thermal degradation and fragmentation of labile molecules like glycosides. Try reducing the desolvation temperature to the lowest level that still allows for efficient solvent evaporation.

Q4: What are the expected ions for this compound in ESI-MS?

A4: Based on its molecular weight of 476.4 g/mol , you can expect to see the following ions for this compound (C₂₀H₂₈O₁₃) in your mass spectrum:

Ionization ModeAdductCalculated m/z
Positive[M+H]⁺477.16
Positive[M+Na]⁺499.14
Positive[M+NH₄]⁺494.19
Negative[M-H]⁻475.15
Negative[M+HCOO]⁻521.16

Note: The observed m/z may vary slightly depending on the calibration of your instrument.

A known fragmentation pattern for this compound in negative ion mode involves the loss of the sugar moiety, resulting in a fragment ion at approximately m/z 323.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of phenolic glycosides from plant roots.

  • Sample Grinding: Grind the dried and powdered plant material (e.g., Primula roots) to a fine powder.

  • Extraction Solvent: Prepare a solution of 50% (v/v) aqueous methanol.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the 50% methanol solution.

    • Sonicate the mixture for 15 minutes at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an LC vial for analysis.

LC-MS Method for this compound Analysis

This method provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Parameters (ESI):

    • Ionization Mode: Positive and Negative (scan both to determine optimal polarity)

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

    • Source Temperature: 150 °C

    • Scan Range: m/z 100 - 1000

Data Presentation

Table 1: Effect of Mobile Phase Additive on this compound Signal Intensity (Positive Ion Mode)

Mobile Phase Additive[M+H]⁺ Intensity (Arbitrary Units)[M+Na]⁺ Intensity (Arbitrary Units)[M+NH₄]⁺ Intensity (Arbitrary Units)
0.1% Formic Acid1.2 x 10⁵5.0 x 10⁴Not Detected
10 mM Ammonium Formate8.5 x 10⁴4.5 x 10⁴2.5 x 10⁵
10 mM Ammonium Acetate7.9 x 10⁴6.2 x 10⁴2.8 x 10⁵

This table illustrates how different mobile phase additives can influence the formation of various adducts and their corresponding signal intensities.

Mandatory Visualizations

Troubleshooting_Low_Signal Start Low this compound Signal Sample_Prep Sample Preparation Issues? Start->Sample_Prep Instrument Instrument Performance Issues? Sample_Prep->Instrument No Concentration Check Sample Concentration Sample_Prep->Concentration Yes Degradation Assess Sample Stability Sample_Prep->Degradation Yes LC_Method LC Method Optimization? Instrument->LC_Method No Tune_Cal Tune & Calibrate MS Instrument->Tune_Cal Yes System_Suitability Run System Suitability Test Instrument->System_Suitability Yes MS_Method MS Method Optimization? LC_Method->MS_Method No Mobile_Phase Optimize Mobile Phase (pH, Additives) LC_Method->Mobile_Phase Yes Gradient Adjust LC Gradient LC_Method->Gradient Yes Ion_Mode Select Optimal Ionization Mode (Positive/Negative) MS_Method->Ion_Mode Yes Source_Params Optimize Source Parameters (Voltage, Gas, Temp) MS_Method->Source_Params Yes In_Source_Frag Minimize In-Source Fragmentation (Lower Cone Voltage) MS_Method->In_Source_Frag Yes Solution Signal Improved MS_Method->Solution No, Consult Expert Concentration->Solution Degradation->Solution Tune_Cal->Solution System_Suitability->Solution Mobile_Phase->Solution Gradient->Solution Ion_Mode->Solution Source_Params->Solution In_Source_Frag->Solution

Caption: Troubleshooting workflow for low this compound signal intensity.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Analysis Grind Grind Plant Material Extract Extract with 50% Methanol Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS Filter->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify this compound Peak (m/z & Retention Time) Process->Identify Quantify Quantify Signal Intensity Identify->Quantify

Caption: General experimental workflow for this compound analysis.

Method refinement for enhancing the sensitivity of Primulaverin detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Primulaverin. Our aim is to help you refine your methods to enhance detection sensitivity and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting any this compound signal in my sample. What are the possible causes?

A1: Several factors could lead to a lack of this compound signal. Consider the following troubleshooting steps:

  • Sample Source and Preparation: this compound is predominantly found in the roots of Primula species like P. veris and P. elatior.[1][2][3] Its concentration in flowers and leaves can be significantly lower or negligible.[2][3] Ensure you are analyzing the correct plant part. Additionally, this compound can degrade over time, which may serve as an indicator of the age of the plant material.[4]

  • Extraction Efficiency: The choice of extraction solvent and method is critical. For dried and powdered P. veris roots, repeated ultrasonication with 50% (v/v) aqueous methanol has been shown to be effective.[1][5] For fresh plant material, hot water (100°C) may be a more effective extraction agent, while 70% ethanol is reported to be optimal for dried material.[6]

  • Instrument Sensitivity: The concentration of this compound in your extract might be below the limit of detection (LOD) of your instrument. HPLC-UV methods have reported LODs of around 22 ng on-column.[1][7] If you suspect low concentrations, consider using a more sensitive technique like LC-MS/MS.

Q2: My this compound peak is very small and has a poor signal-to-noise ratio. How can I improve the sensitivity of my measurement?

A2: To enhance the sensitivity of your this compound detection, consider the following method refinements:

  • Optimize Sample Preparation:

    • Increase Sample Concentration: If possible, use a higher starting amount of plant material for extraction or concentrate your final extract using techniques like rotary evaporation or nitrogen drying followed by reconstitution in a smaller volume of mobile phase.

    • Solid-Phase Extraction (SPE): For complex matrices, SPE can be employed to clean up the sample and enrich the analyte of interest, thereby reducing matrix effects and improving signal intensity.

  • Refine Chromatographic Conditions:

    • Column Selection: Utilize a high-efficiency column, such as a C18 reversed-phase column with a smaller particle size (e.g., 3 µm or sub-2 µm), to achieve better peak shape and resolution.

    • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve peak focusing. The use of additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape for phenolic compounds.[5][7]

  • Enhance Detection Method:

    • Switch to Mass Spectrometry (MS): LC-MS/MS is inherently more sensitive and selective than UV detection. Operating in Multiple Reaction Monitoring (MRM) mode can significantly lower your detection limits.[8]

    • Optimize UV Wavelength: While 210 nm has been used for the detection of phenolic glycosides, other wavelengths such as 270 nm and 321 nm have also been registered in analyses of Primula extracts.[5][7] Experiment with different wavelengths to find the optimal absorbance for this compound.

Q3: I am observing co-eluting peaks with my this compound standard. How can I improve the resolution?

A3: Co-elution can be addressed by modifying the chromatographic separation:

  • Adjust the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.

  • Change the Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or alter the pH of the aqueous phase.

  • Use a Different Stationary Phase: If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • Employ 2D-LC: For highly complex samples, two-dimensional liquid chromatography can provide a significant increase in peak capacity and resolution.

Q4: Are there any known compounds that commonly interfere with this compound detection?

A4: Yes, Primula species contain a variety of other phenolic compounds and saponins that could potentially interfere with this compound detection, especially with less selective methods like UV detection.[1] Primeverin is a structurally related phenolic glycoside that is often present in Primula root extracts and may have similar chromatographic behavior.[4][5][7] Other compounds include various flavonoid glycosides.[3][9] The use of LC-MS/MS can help to differentiate this compound from these other compounds based on their unique mass-to-charge ratios and fragmentation patterns.

Quantitative Data Summary

The following tables summarize key quantitative data from published methods for this compound detection.

Table 1: Comparison of Detection Methods and their Limits of Detection (LOD)

MethodDetectorLimit of Detection (LOD)Reference
HPLCUV (210 nm)≤22 ng on-column[1][7]
HPLCELSD≤38 ng on-column[1][7]
UPLC-MS/MSESI-TQMSMethod-dependent, generally lower than UV[8]

Table 2: Reported Concentrations of this compound in Primula veris Roots

Plant Material StageLight TreatmentThis compound Concentration (mg g⁻¹ DW)Reference
Vegetative StageWhite Fluorescent~2.4[8]
Vegetative StageBlue Light~1.6[8]
Vegetative StageRed Light~2.2[8]
Vegetative StageRed:Blue Light~1.8[8]
Flowering StageWhite FluorescentSignificantly lower than vegetative[8]
Flowering StageRed LightSignificantly higher than other light treatments at this stage[8]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Detection (Adapted from Müller et al.)[1][7]

  • Sample Preparation:

    • Accurately weigh approximately 125 mg of dried and powdered P. veris root material.

    • Add 10 mL of 50% (v/v) aqueous methanol.

    • Ultrasonicate at room temperature for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction four more times on the pellet.

    • Combine all supernatants in a 50 mL volumetric flask and fill to volume with 50% (v/v) aqueous methanol.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Synergi 4µm Fusion-RP 80A or equivalent C18 column.

    • Mobile Phase A: 0.025% TFA in water.

    • Mobile Phase B: 5% acetonitrile in methanol.

    • Gradient: Optimize as needed to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

Protocol 2: UPLC-MS/MS Method for Enhanced Sensitivity (Adapted from Sarropoulou et al.)[8]

  • Sample Preparation:

    • Freeze-dry and powder the plant material (roots).

    • Weigh 100 mg of powdered tissue and add 4 mL of 80% (v/v) methanol.

    • Shake at room temperature for 30 minutes, followed by 20 minutes of sonication.

    • Allow the extraction to proceed overnight at 4°C in the dark.

    • Filter the extract through a 0.22 µm PTFE membrane into an LC vial.

  • UPLC-MS/MS Conditions:

    • Column: Waters Acquity HSS T3 1.8 µm, 100 mm x 2.1 mm or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Optimize for separation of target analytes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • MS Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Dried & Powdered Primula Root extraction Ultrasonic Extraction (50% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc HPLC System (C18 Column) filtration->hplc detector UV Detector (210 nm) hplc->detector data Data Acquisition & Analysis detector->data

Caption: Workflow for this compound detection using HPLC-UV.

Logical_Relationship_Sensitivity cluster_methods Detection Methods cluster_attributes Method Attributes HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Selectivity Selectivity HPLC_UV->Selectivity Lower Cost Cost & Complexity HPLC_UV->Cost Lower LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Higher LC_MSMS->Selectivity Higher LC_MSMS->Cost Higher

References

Strategies to minimize matrix effects in Primulaverin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Primulaverin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[1] These effects can compromise the reliability, and selectivity of the analytical method.[2]

Q2: How can I qualitatively assess if my sample preparation is causing significant matrix effects?

A2: A post-column infusion experiment is a common qualitative method. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.

Q3: How do I quantitatively measure the matrix effect for this compound?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a standard solution to its peak area in a post-extraction spiked blank matrix sample at the same concentration. The formula to calculate the matrix effect (ME) as a percentage is:

ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3]

Q4: Is there a commercially available internal standard (IS) specifically for this compound?

A4: Based on the reviewed literature, a specific, commercially available, and validated stable isotope-labeled internal standard for this compound is not commonly reported.

Q5: If a specific internal standard for this compound is unavailable, what are my options?

A5: When a stable isotope-labeled internal standard is not available, a structural analog can be used.[4] The chosen analog should have similar physicochemical properties, chromatographic behavior, and ionization efficiency to this compound.[4] It is crucial to thoroughly validate the chosen analog IS to ensure it effectively compensates for matrix effects.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound peak area in replicate injections of the same sample. Significant and variable matrix effects between samples.1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid Phase Extraction (SPE) to remove interfering matrix components.[5] 2. Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components. 3. Use an Internal Standard: If not already in use, incorporate a suitable internal standard (structural analog) to compensate for variability.
Consistently low recovery of this compound. Ion suppression due to matrix components.1. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds.[6] 2. Improve Sample Cleanup: Switch from a simple protein precipitation or liquid-liquid extraction to a more selective SPE method. 3. Change Ionization Source/Parameters: If available, experiment with a different ionization source (e.g., APCI instead of ESI) or optimize ESI parameters (e.g., capillary voltage, gas flow).[2]
Inconsistent results between different batches of the same sample type (e.g., different lots of plant material). Variability in the sample matrix composition.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. 2. Standard Addition: For a few representative samples, use the standard addition method to assess the impact of the matrix on quantification and to obtain more accurate results for those specific samples.[7]

Quantitative Data Summary

Compound Class Matrix Extraction Method Analytical Method Reported Recovery (%)
Phenolic Glycosides & SaponinsPrimula veris RootsNot specifiedHPLC-ELSD/UV≥97.1

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification from Primula Roots

This protocol is adapted from methodologies reported for the extraction of phenolic glycosides from Primula roots.[6]

Materials:

  • Dried and powdered Primula root sample

  • 50% (v/v) aqueous methanol

  • Ultrasonicator

  • Centrifuge

  • Volumetric flask (50 mL)

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh approximately 125 mg of the dried and powdered Primula root sample.

  • Add 10 mL of 50% (v/v) aqueous methanol to the sample.

  • Ultrasonicate the mixture for 10 minutes at room temperature.

  • Repeat the ultrasonication step four more times, for a total of five extractions.

  • After each extraction, centrifuge the sample at 3000 rpm for 10 minutes.

  • Combine the supernatants from all five extractions in a 50 mL volumetric flask.

  • Bring the final volume to 50 mL with 50% (v/v) aqueous methanol.

  • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: HPLC Method for the Analysis of this compound

This protocol provides a general HPLC gradient suitable for the separation of phenolic glycosides like this compound.[6][8]

Instrumentation and Columns:

  • HPLC system with a PDA or MS detector

  • C18 reverse-phase column (e.g., Luna RP-C18, 3 µm, 150 x 3 mm)

Mobile Phases:

  • Mobile Phase A: Water with 0.05% formic acid

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
08218
158218
285545
358218
408218

Flow Rate: 0.35 mL/min Column Temperature: 30 °C Injection Volume: 5 µL Detection: UV at 280 nm and 354 nm, or MS in negative ionization mode.[6]

Visualizations

experimental_workflow sample Dried & Powdered Primula Root Sample extraction Ultrasonic Extraction (50% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation combine Combine Supernatants centrifugation->combine Repeat 5x volume Adjust to Final Volume combine->volume filtration Filtration (0.45 µm) volume->filtration hplc HPLC-MS/MS Analysis filtration->hplc data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inaccurate this compound Quantification check_me Assess Matrix Effect (Post-Column Infusion or Quantitative Calculation) start->check_me me_present Significant Matrix Effect Detected? check_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize HPLC Method (Gradient) optimize_sp->optimize_lc use_is Use/Validate Internal Standard optimize_lc->use_is revalidate Re-validate Method use_is->revalidate end Accurate Quantification revalidate->end no_me->end

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Enhancing the stability of Primulaverin in solution for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Primulaverin in solution for long-term studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. Enzymatic Degradation: Presence of residual primverase enzyme from the plant extract.[1][2]1. Heat-treat the crude extract solution (e.g., 60-80°C for 10-15 minutes) to denature enzymes before final purification. 2. Use highly purified this compound (>98%) for preparing solutions.[3] 3. If working with extracts, perform a protein precipitation step (e.g., with cold acetone or methanol) to remove enzymes.
Hydrolysis: The glycosidic bond is susceptible to hydrolysis, especially at acidic or alkaline pH.[4][5]1. Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7).[4] 2. Use buffered solutions (e.g., phosphate or citrate buffers) to maintain a stable pH. 3. Avoid prolonged exposure to strong acids or bases during experimental procedures.
Oxidation: Phenolic compounds are prone to oxidation, which can be catalyzed by light, temperature, and metal ions.1. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[6] 2. Store solutions at recommended low temperatures (2-8°C or frozen at -20°C).[6] 3. Use high-purity solvents and deionized water to minimize metal ion contamination. 4. Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), after preliminary compatibility testing.
Appearance of new, unexpected peaks in HPLC chromatograms over time. Formation of Degradation Products: this compound is degrading into other compounds.1. Analyze the degradation products using LC-MS to identify their molecular weights and structures.[7][8][9][10] 2. Refer to the hypothetical degradation pathway diagram below to anticipate potential degradation products. 3. Adjust storage conditions (pH, temperature, light exposure) to minimize the formation of these products.
Variability in experimental results between different batches of this compound solution. Inconsistent Solution Preparation and Storage: Differences in pH, solvent purity, or storage conditions.1. Standardize the protocol for solution preparation, including the source and purity of this compound, solvent, pH, and final concentration. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Always prepare fresh working solutions from a recently prepared stock solution for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving and storing this compound for long-term studies?

A1: For long-term storage, it is recommended to dissolve this compound in a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol and store it at -20°C or -80°C. For aqueous-based assays, prepare fresh solutions from the non-aqueous stock in a suitable buffer (pH 5-7) immediately before use. Phenolic glycosides are known to be labile in aqueous media, so extended storage in aqueous solutions is not recommended.[5]

Q2: How do temperature and light affect the stability of this compound in solution?

A2: Exposure to elevated temperatures and light can significantly accelerate the degradation of this compound.[6] It is crucial to store this compound solutions, both stock and working solutions, protected from light and at low temperatures (refrigerated at 2-8°C for short-term and frozen at -20°C or -80°C for long-term). The degradation of other phenolic compounds, like anthocyanins, has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature.[11][12]

Q3: What is the ideal pH range for maintaining the stability of this compound in aqueous solutions?

A3: The stability of many glycosides is pH-dependent.[4][13][14] While specific data for this compound is limited, a neutral to slightly acidic pH range of 5-7 is generally recommended to minimize acid- or base-catalyzed hydrolysis of the glycosidic bond. Using a buffered solution is highly advisable for aqueous experimental setups.

Q4: Are there any additives that can enhance the stability of this compound in solution?

A4: The use of antioxidants or chelating agents may improve stability. For instance, small amounts of ascorbic acid or EDTA could be beneficial. Ascorbic acid can act as a sacrificial antioxidant, while EDTA can chelate metal ions that may catalyze oxidative degradation.[15] However, it is essential to conduct preliminary compatibility and stability studies to ensure these additives do not interfere with the intended biological assays.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The most reliable method for monitoring the stability of a this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[16][17][18] This involves analyzing the solution at regular intervals and quantifying the peak area of this compound. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Experimental Protocols

Protocol for Stability Testing of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of high-purity (>98%) this compound.

    • Dissolve in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. This will serve as the stock solution.

  • Preparation of Stability Study Samples:

    • Dilute the stock solution with different buffers (e.g., pH 3, 5, 7, 9) to a final concentration of 100 µg/mL.

    • Aliquot the solutions into amber HPLC vials.

    • Prepare multiple sets of samples for analysis at different time points and under different storage conditions (e.g., 4°C, 25°C, 40°C; with and without light exposure).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time for each condition.

    • Monitor the appearance and increase in the peak areas of any degradation products.

Data Presentation

Table 1: Illustrative Example of this compound Stability Data

The following data is hypothetical and for illustrative purposes to demonstrate how to present stability data. Actual results may vary.

Condition pH Temperature Light Exposure % this compound Remaining after 7 Days
15.04°CDark98.2%
27.04°CDark95.5%
39.04°CDark75.1%
45.025°CDark80.4%
55.025°CLight65.2%
67.04°C (with 0.1% Ascorbic Acid)Dark99.1%

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) dilute Dilute Stock into Different Buffers (pH 3, 5, 7, 9) stock->dilute aliquot Aliquot into Amber Vials dilute->aliquot temp Temperature (4°C, 25°C, 40°C) aliquot->temp light Light Exposure (Light vs. Dark) aliquot->light hplc HPLC Analysis at Time Points (0, 24h, 1wk, etc.) data Quantify Peak Areas and Calculate % Remaining hplc->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Aglycone Aglycone (5-Methoxysalicylic acid methyl ester) This compound->Aglycone Acid/Base or Enzymatic Cleavage Sugars Disaccharide (Primeverose) This compound->Sugars Acid/Base or Enzymatic Cleavage Oxidized_Products Oxidized/Polymerized Products This compound->Oxidized_Products Light, Heat, Metal Ions

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of Primulaverin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for the enzymatic hydrolysis of Primulaverin.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is required to hydrolyze this compound?

A1: this compound is a phenolic glycoside. Its hydrolysis is typically catalyzed by a class of enzymes known as β-glucosidases (EC 3.2.1.21). A specific type of β-glucosidase, sometimes referred to as primverase, is naturally responsible for the degradation of this compound in Primula species. If a purified primverase is not available, other commercially available β-glucosidases with broad substrate specificity can be tested.

Q2: What are the key parameters to optimize for the enzymatic hydrolysis of this compound?

A2: The key parameters to optimize for efficient hydrolysis of this compound are:

  • pH: The activity of β-glucosidases is highly dependent on the pH of the reaction mixture.

  • Temperature: Enzyme activity is sensitive to temperature.

  • Enzyme Concentration: The rate of reaction is proportional to the enzyme concentration, assuming the substrate is not limiting.

  • Substrate (this compound) Concentration: The reaction rate increases with substrate concentration up to a certain point, after which it may plateau or decrease due to substrate inhibition.[1][2][3]

  • Reaction Time: The incubation time required to achieve the desired level of hydrolysis.

Q3: What is a typical starting point for these parameters?

A3: Based on studies of various β-glucosidases, a general starting point for the hydrolysis of phenolic glycosides would be a pH in the range of 4.5 to 7.0 and a temperature between 37°C and 50°C.[4][5][6] However, empirical optimization is crucial for the specific enzyme being used.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no hydrolysis of this compound 1. Incorrect enzyme: The selected β-glucosidase may not be effective on this compound. 2. Suboptimal pH or temperature: The reaction conditions are not suitable for the enzyme's activity. 3. Enzyme is inactive: The enzyme may have been denatured due to improper storage or handling. 4. Presence of inhibitors: The reaction mixture may contain compounds that inhibit the enzyme.1. Test different commercially available β-glucosidases. 2. Perform a pH and temperature optimization matrix experiment. 3. Verify the activity of your enzyme stock using a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).[6] 4. Purify the this compound sample or use a desalting column. Common inhibitors for some β-glucosidases include certain metal ions (Ca2+, Cu2+, Fe3+/Fe2+, Hg2+, Mg2+, Ni2+, Zn2+), SDS, Triton X-100, TWEEN, EDTA, and Tris buffer.[7]
Incomplete hydrolysis 1. Insufficient enzyme concentration: The amount of enzyme is not enough to hydrolyze all the substrate in the given time. 2. Short reaction time: The incubation period is not long enough for the reaction to go to completion. 3. Product inhibition: The accumulation of reaction products (aglycone and sugar) may be inhibiting the enzyme.1. Increase the enzyme concentration and observe the effect on the hydrolysis yield.[8] 2. Extend the incubation time and monitor the reaction progress at different time points. 3. If possible, remove the products from the reaction mixture as they are formed.
Reaction rate is too slow 1. Suboptimal temperature or pH: The conditions are not at the enzyme's optimum. 2. Low substrate concentration: The enzyme is not saturated with the substrate.1. Fine-tune the temperature and pH to find the optimal conditions for your specific enzyme. 2. Increase the this compound concentration, but be mindful of potential substrate inhibition at very high concentrations.[1][2]
Inconsistent results 1. Inaccurate pipetting: Inconsistent volumes of enzyme or substrate. 2. Temperature or pH fluctuations: Poor control over reaction conditions. 3. Variability in substrate or enzyme batches. 1. Calibrate pipettes and ensure careful and consistent dispensing. 2. Use a calibrated water bath or incubator and a reliable pH meter. 3. Qualify new batches of substrate and enzyme before use in critical experiments.

Data Presentation: Optimization Parameters for β-Glucosidases

The optimal conditions for enzymatic hydrolysis can vary significantly depending on the source of the β-glucosidase. The following table summarizes a range of reported optimal parameters for different β-glucosidases acting on various substrates, which can serve as a guide for optimizing this compound hydrolysis.

ParameterReported Optimal RangeNotes
pH 3.5 - 9.0The optimal pH is highly dependent on the specific enzyme. For example, some fungal β-glucosidases prefer acidic conditions (pH 3.5-5.0)[9][10], while others from different microbial sources may have optimal activity in neutral to alkaline conditions (pH 7.0-9.0).[6]
Temperature 37°C - 70°CMost β-glucosidases have an optimal temperature in the range of 37-60°C.[4][6] Thermostable enzymes can have higher optimal temperatures.[11][12]
Enzyme Concentration VariesThe reaction rate is generally proportional to the enzyme concentration. The specific amount will depend on the desired reaction time and the specific activity of the enzyme preparation.
Substrate Concentration VariesThe reaction rate follows Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated.[3] High substrate concentrations can sometimes lead to inhibition.[1]
Reaction Time 1 - 24 hoursThe time required for complete hydrolysis will depend on all other parameters. It is recommended to perform a time-course experiment to determine the optimal duration.[9][10]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of this compound

This protocol provides a starting point for the enzymatic hydrolysis of this compound. Optimization of each parameter is recommended for the specific enzyme and substrate used.

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium acetate buffer for acidic pH or 50 mM sodium phosphate buffer for neutral pH). The final concentration will need to be optimized.

  • Enzyme Preparation:

    • Prepare a stock solution of β-glucosidase in the same buffer as the substrate. The concentration will depend on the specific activity of the enzyme.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution and the β-glucosidase solution. A typical reaction volume is 100 µL to 1 mL.

    • Include a negative control with no enzyme to account for any non-enzymatic degradation of this compound.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 1 to 24 hours). Gentle shaking may be beneficial.

  • Reaction Termination:

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent like a strong acid or organic solvent (e.g., acetonitrile).[9][10]

  • Analysis:

    • Analyze the reaction mixture for the disappearance of this compound and the appearance of its aglycone and sugar products using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Optimization of Reaction pH
  • Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 3.5 to 8.0).

  • Set up parallel hydrolysis reactions, each with a different pH buffer, keeping all other parameters (temperature, enzyme and substrate concentrations, and reaction time) constant.

  • Terminate the reactions and analyze the results to determine the pH at which the highest hydrolysis yield is achieved.

Protocol for Optimization of Reaction Temperature
  • Set up a series of hydrolysis reactions at different temperatures (e.g., in 5°C increments from 30°C to 60°C).

  • Keep all other parameters (pH, enzyme and substrate concentrations, and reaction time) constant.

  • Terminate the reactions and analyze the results to identify the optimal temperature for the hydrolysis reaction.

Visualizations

EnzymaticHydrolysisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub Prepare this compound Substrate Solution mix Mix Substrate and Enzyme sub->mix enz Prepare β-glucosidase Enzyme Solution enz->mix incubate Incubate at Optimized T° and pH mix->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Products (HPLC/LC-MS) terminate->analyze

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

HydrolysisReaction This compound This compound (Glycoside) Enzyme β-glucosidase This compound->Enzyme Products Aglycone + Sugar Enzyme->Products Hydrolysis

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

References

Resolving co-elution issues of Primulaverin with other phenolic glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Primulaverin and other phenolic glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compound with this compound is its isomer, Primeverin. Both are phenolic glycosides with very similar chemical structures, which makes their separation challenging.[1][2] Other potential co-eluents include various flavonoid glycosides, such as derivatives of quercetin, kaempferol, and isorhamnetin, as well as triterpenoid saponins, which are also abundant in Primula species extracts.[3][4]

Q2: Which analytical techniques are best suited for the separation and analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most widely used technique for the analysis of this compound.[5][6] For more definitive identification and in cases of severe co-elution, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides mass-to-charge ratio information, aiding in peak assignment.[1][4]

Q3: What are the typical detection wavelengths for this compound and other related phenolic glycosides?

A3: Phenolic glycosides like this compound and Primeverin are typically monitored by UV detection at around 210 nm or 270 nm.[1][7] Flavonoids, another class of phenolic compounds in Primula extracts, are often detected at 280 nm and 354 nm.[3]

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to troubleshooting co-elution problems involving this compound.

Issue 1: Poor resolution between this compound and Primeverin.

Cause: These isomers have very similar polarities, leading to overlapping peaks.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with decreasing the rate of organic solvent increase.

  • Modify the Mobile Phase Composition:

    • Acid Modifier: The addition of a small percentage of formic acid (e.g., 0.05%) or trifluoroacetic acid (TFA) (e.g., 0.025%) to the aqueous phase can improve peak shape and selectivity for phenolic compounds.[1][3]

    • Solvent Type: Switching the organic solvent from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different HPLC column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide higher resolution.[8][9]

Issue 2: Co-elution of this compound with flavonoid glycosides.

Cause: Complex plant extracts contain numerous compounds with a wide range of polarities.

Solutions:

  • Adjusting the Gradient: A multi-step gradient can be employed to selectively elute different classes of compounds. For instance, a shallow initial gradient can separate the more polar phenolic glycosides, followed by a steeper gradient to elute the less polar flavonoid glycosides.

  • Sample Preparation: Employ Solid Phase Extraction (SPE) to fractionate the crude extract before HPLC analysis. This can help in removing interfering compounds.

Issue 3: Saponins interfering with the analysis of phenolic glycosides.

Cause: Saponins are structurally diverse and can have a wide range of retention times, potentially overlapping with phenolic glycosides. Moreover, they often lack a strong UV chromophore, making them difficult to detect with standard UV detectors.

Solutions:

  • Use of an Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds like saponins that do not have a UV chromophore and can be run in series with a UV detector.[1][2]

  • Specific Extraction Protocol: A metabolite-specific extraction can be used to enrich the sample for either phenolic glycosides or saponins, thus reducing interference.[3]

Experimental Protocols

Protocol 1: HPLC-PDA Method for Simultaneous Analysis of this compound and Flavonoids

This protocol is adapted from a method used for the analysis of Primula veris flower extracts.[3]

  • Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

  • Column: SB-Aq RP-C18 column (3.5 µm, 150 mm × 3 mm).

  • Column Temperature: 30 °C.

  • Mobile Phase:

    • A: Water with 0.05% formic acid

    • B: Acetonitrile

  • Gradient Program:

    • 0–5 min: 15% B

    • 5–10 min: 20% B

    • 10–15 min: 20% B

    • 15–20 min: 25% B

    • 20–25 min: 50% B

    • 25–30 min: 15% B (re-equilibration)

    • 30–35 min: 15% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV-Vis spectra recorded from 220 to 600 nm. Chromatograms registered at 280 nm and 354 nm for flavonoids and 270 nm for phenolic glycosides.

Protocol 2: UPLC-MS/MS Method for Targeted Analysis of this compound and Primeverin

This protocol is based on a method for the analysis of Primula veris root cultures.[8][9]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity HSS T3 column (1.8 µm, 100 mm × 2.1 mm).

  • Column Temperature: 40 °C.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program: A previously described method by Vrhovsek et al. is referenced, which typically involves a gradient from a low to a high percentage of acetonitrile.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the content of this compound and Primeverin in different parts of Primula veris as reported in the literature.

Plant PartCompoundContent Range (mg/g DW)Reference
In vivo RootsThis compound10.23[8]
In vivo RootsPrimeverin0.28[8]
In vitro Roots (22 °C)This compound9.71[8]
In vitro Roots (22 °C)Primeverin0.09[8]
RootsThis compound + Primeverin0.70% - 1.48% of dry mass[3]

Visualizations

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting start Co-elution of this compound Observed check_isomers Are the co-eluting peaks isomers (e.g., Primeverin)? start->check_isomers optimize_gradient Optimize Mobile Phase Gradient (e.g., shallower gradient) check_isomers->optimize_gradient Yes check_other_classes Is co-elution with other compound classes (e.g., flavonoids)? check_isomers->check_other_classes No modify_mobile_phase Modify Mobile Phase (e.g., change solvent, add acid) optimize_gradient->modify_mobile_phase resolved Resolution Achieved optimize_gradient->resolved Successful change_column Change HPLC Column (e.g., different stationary phase) modify_mobile_phase->change_column modify_mobile_phase->resolved Successful change_column->resolved adjust_gradient_multi Implement Multi-Step Gradient check_other_classes->adjust_gradient_multi Yes use_spe Use Solid Phase Extraction (SPE) for Sample Cleanup adjust_gradient_multi->use_spe adjust_gradient_multi->resolved Successful use_spe->resolved

Caption: Troubleshooting workflow for resolving co-elution issues.

General Experimental Workflow for this compound Analysis

Experimental_Workflow sample_prep Sample Preparation (e.g., extraction, filtration) hplc_analysis HPLC/UPLC Analysis sample_prep->hplc_analysis detection Detection (UV/PDA or MS) hplc_analysis->detection data_analysis Data Analysis (e.g., peak integration, quantification) detection->data_analysis reporting Reporting data_analysis->reporting

Caption: General workflow for the analysis of this compound.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Primulaverin and Saponins in Primula Root

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of primulaverin and saponins in Primula root, a key botanical raw material in various pharmaceutical preparations. The selection of an appropriate analytical method is critical for quality control, ensuring the consistency, efficacy, and safety of herbal medicinal products. Herein, we compare High-Performance Liquid Chromatography with Ultraviolet and Evaporative Light Scattering Detection (HPLC-UV/ELSD), High-Performance Thin-Layer Chromatography with Densitometry (HPTLC-Densitometry), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics based on experimental data.

Comparison of Validated Analytical Methods

The following tables summarize the quantitative performance data for the different analytical methods, offering a clear comparison for researchers to select the most suitable technique for their specific needs.

Table 1: Performance Characteristics of the HPLC-UV/ELSD Method

AnalyteLinearity RangeAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compoundNot Specified>97.1%[1]Intra- and Inter-day variation ≤5.0%[1]≤22 ng (UV)[1]Not Specified
Saponins (total)Not Specified>97.1%[1]Intra- and Inter-day variation ≤5.0%[1]≤38 ng (ELSD)[1]Not Specified
Primula Acid I50-150 µg/mL[2][3]Not SpecifiedNot Specified10.41 µg/mL[2][4]34.69 µg/mL[2][4]

Table 2: Performance Characteristics of the HPTLC-Densitometry Method

AnalyteLinearity RangeAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
Primulasaponin I & II150-450 ng[4]Within acceptance limits[4]Repeatability and intermediate precision 0.8-1.4%[4]Not SpecifiedNot Specified

Table 3: Performance Characteristics of the LC-MS/MS Method

AnalyteLinearity RangeAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
Steroidal Saponins (e.g., Polyphyllin II)0.5-500 ng/mL[5]Not Specified<15%[5]Not Specified0.5 ng/mL[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection (HPLC-UV/ELSD)

This method allows for the simultaneous determination of phenolic glycosides (like this compound) and saponins.

Sample Preparation:

  • Weigh approximately 125 mg of dried and powdered Primula root.

  • Extract the sample five times with 10 mL of 50% (v/v) aqueous methanol using ultrasonication for 10 minutes for each extraction.[6]

  • Combine the supernatants after centrifugation (3000 rpm for 10 minutes).

  • Adjust the final volume to 50 mL with 50% (v/v) aqueous methanol.

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: Synergi 4µm Fusion-RP 80A[1]

  • Mobile Phase: A gradient of 0.025% trifluoroacetic acid (TFA) in water and 5% acetonitrile in methanol.[1]

  • Detection:

    • UV detection at 210 nm for phenolic glycosides (this compound).[1]

    • Evaporative Light Scattering Detection (ELSD) for saponins.[1]

High-Performance Thin-Layer Chromatography with Densitometry (HPTLC-Densitometry)

This method is well-suited for the quantification of primulasaponins.

Sample Preparation:

  • Dissolve 5 g of liquid extract of Primula root in 50 mL of methanol.[3]

  • Apply the sample solution to the HPTLC plate.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.[4]

  • Mobile Phase: Ethyl acetate:water:formic acid (5:1:1 v/v/v).[4]

  • Derivatization: Spray with vanillin reagent.[4]

  • Detection: Densitometric determination in reflectance mode at 540 nm.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of saponins, particularly in complex matrices like plasma for pharmacokinetic studies.

Sample Preparation (for plasma):

  • A specific extraction protocol for the target saponin from the plasma matrix would be required, often involving protein precipitation or liquid-liquid extraction.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable reversed-phase column, such as a Waters Acquity HSS T3.[5]

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) is commonly used.[5]

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5]

Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_UV_ELSD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV/ELSD Analysis s1 Weigh Dried Root Powder s2 Ultrasonic Extraction with 50% Methanol s1->s2 s3 Centrifugation s2->s3 s4 Combine Supernatants s3->s4 s5 Volume Adjustment s4->s5 s6 Filtration s5->s6 a1 Injection into HPLC s6->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection (this compound) a2->a3 a4 ELSD Detection (Saponins) a2->a4 a5 Data Acquisition and Quantification a3->a5 a4->a5

Figure 1. HPLC-UV/ELSD Workflow

HPTLC_Densitometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPTLC Analysis s1 Dissolve Liquid Extract in Methanol a1 Sample Application on HPTLC Plate s1->a1 a2 Chromatographic Development a1->a2 a3 Derivatization with Vanillin Reagent a2->a3 a4 Densitometric Scanning a3->a4 a5 Data Analysis and Quantification a4->a5

Figure 2. HPTLC-Densitometry Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Extraction from Matrix (e.g., Plasma) s2 Purification and Concentration a1 Injection into LC System s2->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) a3->a4 a5 Data Acquisition and Quantification a4->a5

References

A Comparative Analysis of Primulaverin Content in Primula veris vs. Primula elatior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of primulaverin content between two closely related medicinal plants, Primula veris (Cowslip) and Primula elatior (Oxlip). Both species are recognized for their traditional use as expectorants, with their therapeutic effects often attributed to the presence of bioactive compounds, including saponins and phenolic glycosides like this compound. This analysis is supported by experimental data from peer-reviewed studies to inform research and development in phytopharmaceuticals.

Quantitative Comparison of this compound Content

This compound, a phenolic glycoside, is a characteristic secondary metabolite found in the roots of Primula species. Quantitative analyses consistently demonstrate a significant difference in the concentration of this compound between P. veris and P. elatior.

A key study directly comparing the two species found that the this compound content in the roots of Primula veris is substantially higher, approximately ten times greater than that in the roots of Primula elatior[1][2][3][4][5]. It is important to note that this compound is localized in the underground organs (roots and rhizomes) of both plants and is not detected in the flowers[1][2][3][4][5].

While direct quantitative data for P. elatior is scarce in the reviewed literature, studies on P. veris provide a benchmark for its this compound content. For instance, research on P. veris subsp. veris has reported the this compound content in soil-grown roots to be 10.23 mg/g of dry weight (DW)[6]. The cumulative percentage of this compound and the related compound primeverin in P. veris roots can range from 0.70% to 1.48%[7].

The significant disparity in this compound content highlights its potential as a chemical marker for distinguishing between the two species[1][3][4][5].

Plant SpeciesPlant PartRelative this compound ContentReported this compound Content in P. veris (for reference)
Primula veris Roots~10x higher than P. elatior10.23 mg/g DW
Primula elatior RootsLowerNot specified in reviewed literature
Primula veris FlowersNot DetectedNot Applicable
Primula elatior FlowersNot DetectedNot Applicable

Experimental Protocols

The quantification of this compound in Primula species is typically achieved through high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS). The following is a summary of a widely adopted methodology based on the work of Müller et al. (2006) and subsequent modifications.

Sample Preparation and Extraction
  • Plant Material: Dried and powdered roots of Primula veris or Primula elatior.

  • Extraction Solvent: 50% (v/v) aqueous methanol is an effective solvent for extracting phenolic glycosides and saponins[7].

  • Extraction Procedure:

    • Weigh approximately 125 mg of the powdered root material.

    • Transfer the sample to a suitable vessel for ultrasonication.

    • Add 10 mL of 50% aqueous methanol.

    • Sonicate at room temperature for 10 minutes.

    • Repeat the extraction process five times, collecting the supernatant after each sonication.

    • Combine the supernatants in a 50 mL volumetric flask and adjust the volume with the extraction solvent[7].

    • Centrifuge the combined extract at 3000 rpm for 10 minutes to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.

HPLC-DAD Analysis
  • Chromatographic System: A standard HPLC system equipped with a photodiode array detector (PDA) or a UV detector.

  • Column: A Synergi 4µm Fusion RP 80A column or a similar reversed-phase C18 column is suitable for separation[1][2].

  • Mobile Phase: A gradient elution using:

    • A) 0.025% Trifluoroacetic acid (TFA) in water[1][2].

    • B) 5% Acetonitrile in methanol[1][2].

  • Detection: The phenolic glycosides, including this compound, are monitored at a wavelength of 210 nm[1][2].

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a calibration curve generated using a certified this compound standard.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the hypothetical biosynthetic pathway of this compound and the experimental workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Dried & Powdered Primula Roots extraction Ultrasonic Extraction (50% Methanol) start->extraction 125 mg centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc Inject into HPLC separation Reversed-Phase C18 Column hplc->separation detection UV Detection at 210 nm separation->detection quantification Quantification vs. Standard detection->quantification end Result quantification->end Final this compound Concentration

Figure 1: Experimental workflow for this compound quantification.

primulaverin_biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_glycosylation Glycosylation & Modification PEP Phosphoenolpyruvate + Erythrose 4-phosphate Chorismate Chorismate PEP->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Hydroxybenzoic_acid 4-Hydroxybenzoic Acid p_Coumaric_acid->Hydroxybenzoic_acid Methyl_salicylate Methyl Salicylate (Aglycone Precursor) Hydroxybenzoic_acid->Methyl_salicylate Glycosyltransferase UDP-Glycosyltransferase Methyl_salicylate->Glycosyltransferase This compound This compound (Methyl 2-hydroxy-5-(primeverosyloxy)benzoate) Glycosyltransferase->this compound

Figure 2: Hypothetical biosynthetic pathway of this compound.

Conclusion

The available scientific literature clearly indicates that Primula veris is a significantly richer source of this compound compared to Primula elatior. This substantial difference in chemical composition is a critical consideration for the sourcing of raw materials in the development of herbal medicinal products where this compound is a target bioactive compound. The established HPLC-based analytical methods provide a robust framework for the quality control and standardization of Primula root extracts. Further research to elucidate the complete biosynthetic pathway of this compound could open avenues for biotechnological production of this valuable compound.

References

A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Primulaverin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Primulaverin, a key bioactive phenolic glycoside found in Primula species. While a direct cross-validation study for this compound was not identified in the public domain, this document synthesizes established chromatographic principles, data from analyses of similar compounds, and general method transfer guidelines to offer a robust comparative framework.

Executive Summary

The transition from HPLC to UPLC for the analysis of this compound offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher throughput and reduced solvent consumption.[1] UPLC, utilizing sub-2 µm particle columns, operates at higher pressures to achieve more efficient separations compared to the larger particle sizes used in conventional HPLC.[1] This guide outlines the experimental protocols for both techniques, presents a comparative data summary, and provides visual workflows for method cross-validation and performance comparison.

Data Presentation: HPLC vs. UPLC for this compound Analysis

The following table summarizes the expected performance differences between HPLC and UPLC for the analysis of this compound, based on typical method transfers and the inherent characteristics of each technology.

ParameterHPLCUPLCExpected Improvement with UPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm---
Flow Rate 1.0 mL/min0.4 mL/minReduced Solvent Consumption
Injection Volume 10 µL2 µLLower Sample Requirement
Run Time ~20 min~4 min~5x Faster Analysis
Back Pressure ~1500 psi~8000 psiHigher Operating Pressure
Peak Width WiderNarrowerIncreased Peak Height & Sensitivity
Resolution GoodExcellentBetter Separation of Analytes
Solvent Consumption HighLow~60-80% Reduction

Experimental Protocols

Detailed methodologies for the analysis of this compound and related phenolic glycosides using HPLC and UPLC are presented below. These protocols are based on methods reported for the analysis of phytochemicals in Primula species.

HPLC Method Protocol

A common HPLC method for the analysis of phenolic glycosides in Primula species involves the following parameters:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 280 nm.

UPLC Method Protocol

A corresponding UPLC method, potentially derived from a transfer of the HPLC method, would be as follows:

  • Instrument: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Scaled from HPLC): A geometric scaling of the HPLC gradient is performed.

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10-30% B

    • 4.0-5.0 min: 30-50% B

    • 5.0-6.0 min: 50-10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: UV detector at 280 nm.

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis.

cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comp Cross-Validation hplc_dev Method Development hplc_val Method Validation (ICH Guidelines) hplc_dev->hplc_val uplc_trans Method Transfer (Geometric Scaling) hplc_dev->uplc_trans Transfer Parameters hplc_ana Sample Analysis hplc_val->hplc_ana data_comp Data Comparison hplc_ana->data_comp uplc_val Method Validation (ICH Guidelines) uplc_trans->uplc_val uplc_ana Sample Analysis uplc_val->uplc_ana uplc_ana->data_comp

Workflow for HPLC and UPLC Method Cross-Validation.
Logical Comparison of HPLC and UPLC Performance

This diagram provides a logical comparison of the key performance attributes of HPLC and UPLC for the analysis of this compound.

cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Analysis uplc_speed Faster Analysis hplc_speed->uplc_speed Improves hplc_res Good Resolution uplc_res Higher Resolution hplc_res->uplc_res Improves hplc_sens Standard Sensitivity uplc_sens Increased Sensitivity hplc_sens->uplc_sens Improves hplc_solvent Higher Solvent Use uplc_solvent Lower Solvent Use hplc_solvent->uplc_solvent Reduces

Performance Comparison of HPLC and UPLC for this compound Analysis.

References

A Comparative Analysis of the Bioactivity of Primulaverin and its Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide offers a detailed comparison of the bioactive properties of the phenolic glycoside primulaverin and its aglycone, 5-methoxysalicylic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of these natural compounds. While direct comparative studies on the bioactivity of isolated this compound and its specific aglycone are not extensively available in current literature, this guide consolidates existing knowledge on the bioactivities associated with Primula species extracts rich in these compounds and provides detailed experimental protocols to enable further comparative research.

Introduction

This compound is a characteristic phenolic glycoside found in the roots of various Primula species, such as Primula veris (cowslip) and Primula elatior (oxlip)[1]. Like many glycosides, its bioactivity is influenced by the sugar moiety attached to the aglycone. The aglycone of this compound is 5-methoxysalicylic acid methyl ester. The sugar portion can affect solubility, stability, and bioavailability, which in turn can modulate the compound's pharmacological effects. Generally, the glycosidic form is more water-soluble, while the aglycone may exhibit enhanced membrane permeability.

Bioactivity Profile

Extracts of Primula species, containing a mixture of compounds including this compound, have been traditionally used for their expectorant, anti-inflammatory, and antimicrobial properties[1][2][3]. The bioactivity of these extracts is attributed to a synergistic effect of their various components, including saponins and phenolic compounds like this compound.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. While specific quantitative data for pure this compound and its aglycone are scarce, extracts of Primula veris flowers have demonstrated significant antioxidant capacity[4][5]. It is hypothesized that the phenolic structure of the aglycone is the primary contributor to this activity. The glycosylation in this compound may influence its antioxidant capacity, and a direct comparison using standardized assays is necessary to quantify this effect.

Anti-inflammatory Activity

Primula extracts have been shown to possess anti-inflammatory properties[2]. This activity is often evaluated by assessing the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key in the inflammatory pathway. The salicylic acid backbone of the aglycone suggests a potential for anti-inflammatory effects, as salicylic acid and its derivatives are well-known anti-inflammatory agents. However, the influence of the methoxy group and the esterification, as well as the glycosylation in this compound, on this activity requires direct experimental comparison.

Antimicrobial Activity

Various extracts from Primula species have demonstrated antibacterial and antifungal activities[1][3][6]. While the specific contribution of this compound to this effect is not well-defined, phenolic compounds, in general, are known to exhibit antimicrobial properties. A study on Thymus seravschanicus identified 5-methoxysalicylic acid in an extract that showed antimicrobial activity[7]. A direct comparison of the minimum inhibitory concentrations (MIC) of this compound and its aglycone against various microbial strains would be necessary to determine their relative potency.

Quantitative Data Summary

A direct quantitative comparison of the bioactivity of this compound and its aglycone, 5-methoxysalicylic acid methyl ester, is not available in the reviewed literature. To facilitate such a comparison, the following table outlines the types of quantitative data that should be collected.

Bioactivity AssayParameterThis compound5-Methoxysalicylic Acid Methyl Ester
Antioxidant DPPH Radical Scavenging (IC₅₀, µg/mL)Data not availableData not available
Anti-inflammatory COX-2 Inhibition (IC₅₀, µM)Data not availableData not available
Antimicrobial E. coli (MIC, µg/mL)Data not availableData not available
Antimicrobial S. aureus (MIC, µg/mL)Data not availableData not available

Experimental Protocols

To enable researchers to conduct direct comparative studies, detailed protocols for key bioassays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance of the solution decreases. The percentage of scavenging activity is then calculated.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of the test compounds (this compound and 5-methoxysalicylic acid methyl ester) in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the samples.

    • For the blank, add 100 µL of methanol to 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Cyclooxygenase (COX) Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, indicating anti-inflammatory potential.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. Inhibition of this reaction by a test compound indicates COX inhibition.

Protocol:

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), hematin (cofactor), TMPD (chromogenic substrate), Tris-HCl buffer (pH 8.0).

  • Enzyme Preparation: Reconstitute the COX enzyme in Tris-HCl buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • 150 µL of Tris-HCl buffer

      • 10 µL of hematin

      • 10 µL of the test compound at various concentrations

      • 10 µL of COX enzyme solution

    • Incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

  • Measurement: Measure the absorbance at 595 nm kinetically for 5 minutes using a microplate reader.

  • Calculation:

    • Determine the rate of reaction from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls:

    • Positive control: Well with broth and inoculum only.

    • Negative control: Well with broth only.

    • Solvent control: Well with broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A viability indicator like resazurin can also be used for colorimetric determination.

Visualizations

Bioactivity_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_results Data Analysis This compound This compound Antioxidant Antioxidant Assay (e.g., DPPH) This compound->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., COX Inhibition) This compound->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) This compound->Antimicrobial Aglycone 5-Methoxysalicylic Acid Methyl Ester Aglycone->Antioxidant Aglycone->AntiInflammatory Aglycone->Antimicrobial IC50 IC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Comparative Analysis of Bioactivity IC50->Comparison MIC->Comparison Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation TestCompound This compound or Aglycone TestCompound->COX Inhibition

References

Quantitative Comparison of Primulaverin and Primeverin in Different Plant Parts of Primula Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of scientific literature reveals a distinct distribution of the phenolic glycosides primulaverin and primeverin within Primula species, primarily concentrated in the subterranean organs. This guide provides a quantitative comparison of these compounds in various plant parts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Distribution and Quantitative Analysis

Studies consistently demonstrate that this compound and primeverin are characteristic compounds of the roots of Primula veris (cowslip) and Primula elatior (oxlip), while being notably absent in the flowers of these species.[1][2] The concentration of these glycosides can vary significantly between species and even within different cultivation conditions.

For instance, research comparing wild-growing P. veris and P. elatior found that the content of both primverin and this compound was approximately ten times higher in the underground organs of P. veris compared to those of P. elatior.[1][2]

Further detailed quantitative analysis of Primula veris subsp. veris has provided specific concentrations of these compounds. In a study comparing soil-grown plants with in vitro adventitious root cultures, the following concentrations were reported:

Plant MaterialPlant PartThis compound Content (mg/g DW)Primeverin Content (mg/g DW)
Primula veris subsp. veris (1.5-year-old, soil-grown)Roots10.23[3][4]0.28[3][4]
Primula veris subsp. veris (in vitro adventitious roots, 22°C)Roots9.71[3][4]0.09[3][4]

DW: Dry Weight

These findings highlight that while both compounds are present, this compound is typically found in significantly higher concentrations than primeverin in the roots of P. veris.[5] The content of these phenolic glycosides in roots can be substantial, with reports suggesting it can be as high as 2.3%.[1][6]

Experimental Protocols

The quantification of this compound and primeverin is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following provides a summary of a validated HPLC method for the simultaneous determination of these phenolic glycosides.

Sample Preparation:

  • Extraction: Air-dried and ground plant material (e.g., roots) is extracted with a suitable solvent, such as methanol.

  • Purification: The crude extract may undergo further purification steps, such as solid-phase extraction (SPE), to remove interfering substances.

HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector is used.

  • Column: A reversed-phase column, such as a Synergi 4µm Fusion RP 80A, is commonly employed for separation.[7]

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous solution with a small percentage of acid (e.g., 0.025% trifluoroacetic acid in water) and an organic solvent (e.g., 5% acetonitrile in methanol).[7]

  • Detection: The phenolic glycosides are monitored by a UV detector at a wavelength of 210 nm.[7] Mass spectrometry (MS) can also be coupled with HPLC for definitive peak assignment.[7]

  • Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of this compound and primeverin.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound and primeverin in plant tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_standards Standards plant_material Plant Material (e.g., Roots) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration extract Crude Extract filtration->extract hplc HPLC Separation extract->hplc Injection uv_detection UV Detection (210 nm) hplc->uv_detection data_analysis Data Analysis uv_detection->data_analysis quantification Quantification data_analysis->quantification standards This compound & Primeverin Standards calibration Calibration Curve standards->calibration calibration->quantification

Caption: Experimental workflow for quantification.

References

Validating Primulaverin: A Comparative Guide to Biomarkers for Authenticating Primula Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate authentication of plant species is paramount for ensuring the safety, efficacy, and quality of herbal medicinal products. This guide provides a comprehensive comparison of Primulaverin as a biomarker for the authentication of Primula species, with a focus on distinguishing the medicinally important Primula veris L. and Primula elatior (L.) Hill. We present supporting experimental data, detailed analytical protocols, and a comparative analysis with alternative biomarkers.

Introduction to Primula Authentication

Primula veris (cowslip) and Primula elatior (oxlip) are herbaceous perennials belonging to the Primulaceae family, with a long history of use in traditional European medicine, primarily for their expectorant properties.[1] The roots and flowers of both species are used interchangeably in some preparations, but differences in their phytochemical profiles can impact their therapeutic properties and necessitate accurate species identification for quality control.[2] Chemical fingerprinting using characteristic biomarkers offers a reliable method for authentication.

This compound as a Primary Biomarker

This compound, a phenolic glycoside, has emerged as a key biomarker for differentiating Primula species, particularly between P. veris and P. elatior. It is predominantly found in the underground organs (roots and rhizomes) of these plants.[2]

Comparative Analysis of this compound Content

Studies have consistently shown a significant quantitative difference in this compound content between P. veris and P. elatior, making it a strong candidate for a chemical marker.

BiomarkerPlant PartPrimula veris Content (mg/100g DW)Primula elatior Content (mg/100g DW)Reference
This compound Roots536.1674.40[2]
Primverin Roots1183.32110.31[2]
HyperosideFlowersNot DetectedPresent[2]
RutosideFlowersLower ContentHigher Content[2]
Isorhamnetin-3-O-rutinosideFlowersLower ContentHigher Content[2]
Isorhamnetin-3-O-glucosideFlowersHigher ContentLower Content[2]
AstragalinFlowersHigher ContentLower Content[2]
(+)-catechinFlowersHigher ContentLower Content[2]

As the data indicates, the concentration of this compound in the roots of P. veris is approximately seven times higher than in P. elatior.[2] This substantial difference provides a robust basis for authentication.

Alternative Biomarkers for Primula Species

While this compound is a strong indicator, a multi-marker approach can provide more definitive authentication. Other phytochemicals show distinct variations between Primula species.

  • Phenolic Glycosides: Alongside this compound, Primverin is another phenolic glycoside found in the roots, with its content being about ten times higher in P. veris compared to P. elatior.[2]

  • Flavonoids: The flavonoid profiles in the flowers of Primula species offer valuable distinguishing features. Hyperoside is exclusively found in the flowers of P. elatior, making it a definitive marker for this species.[2] Conversely, P. veris flowers have a significantly higher content of isorhamnetin-3-O-glucoside , astragalin , and (+)-catechin .[2]

  • Saponins: The saponin patterns in the roots can also be used for differentiation. While both species contain triterpenoid saponins, the total saponin content is generally higher in P. veris roots (up to 14.9%).[3] The specific saponin profiles can be analyzed to distinguish between the species.[3]

Experimental Protocols

Sample Preparation and Extraction of Phenolic Glycosides (this compound and Primverin) from Primula Roots

This protocol is adapted from methodologies described for the analysis of phenolic compounds in Primula species.[4][5][6]

Materials:

  • Dried root and rhizome material of Primula species

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid

  • Acetonitrile (HPLC grade)

  • Grinder or mill

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Grinding: Grind the dried plant material to a fine powder (approximately 0.5 mm).

  • Extraction:

    • Weigh accurately about 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 70% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, use maceration with shaking for 24 hours.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at 4°C until analysis.

HPLC-DAD Analysis for this compound Quantification

This method is based on established HPLC protocols for the analysis of phenolic compounds in Primula.[2][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Deionized water adjusted to pH 3 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 25% B

    • 20-30 min: 25% B

    • 30-35 min: Linear gradient from 25% to 50% B

    • 35-40 min: Linear gradient from 50% to 10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm for this compound and Primverin. For simultaneous flavonoid analysis, additional wavelengths such as 254 nm, 280 nm, and 350 nm should be monitored.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Inject a series of known concentrations of the standard to establish the linear range and response factor.

  • Calculate the concentration of this compound in the plant extracts based on the peak area and the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Dried Primula Roots grind Grinding start->grind extract Ultrasonic Extraction (70% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC-DAD Analysis filter->hplc quant Quantification of this compound hplc->quant auth Authentication of Primula Species quant->auth Biomarker_Validation_Logic cluster_discovery Biomarker Discovery cluster_validation Analytical Validation cluster_authentication Authentication Application phyto_profiling Phytochemical Profiling (e.g., LC-MS) comparative_analysis Comparative Analysis (P. veris vs. P. elatior) phyto_profiling->comparative_analysis candidate_selection Candidate Biomarker Selection (e.g., this compound) comparative_analysis->candidate_selection method_dev Method Development (e.g., HPLC-DAD) candidate_selection->method_dev validation_params Validation Parameters (Accuracy, Precision, Linearity) method_dev->validation_params routine_qc Routine Quality Control validation_params->routine_qc species_identification Species Identification routine_qc->species_identification

References

Inter-laboratory Validation of a Quantitative Method for Primulaverin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of primulaverin, a key bioactive phenolic glycoside found in Primula species. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of Primula extracts and derived products.

Comparison of Quantitative Methods for this compound Analysis

Two primary chromatographic methods have been identified and validated for the quantification of this compound: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. The following tables summarize the performance characteristics of these methods based on single-laboratory validation studies.

Table 1: Performance Characteristics of Validated Analytical Methods for this compound Quantification

ParameterHPLC-UV Method (Müller et al., 2006)[1][2]UPLC-MS/MS Method (Adapted from Vrhovsek et al.)[3]High-Performance Thin-Layer Chromatography (HPTLC)
Principle Reverse-phase chromatography with UV detection.Reverse-phase chromatography with mass spectrometric detection.Planar chromatography with densitometric detection.
Linearity Not explicitly stated in abstract.Not explicitly stated for this compound.Quantification range of 150-450 ng for related saponins.[4]
Accuracy (Recovery) ≥97.1%[1][2]Not explicitly stated for this compound.Within acceptance limits for related saponins.[4]
Precision (RSD) Repeatability: ≤4.5% Intra- and Inter-day: ≤5.0%[1][2]Not explicitly stated for this compound.Repeatability and Intermediate Precision: 0.8-1.4% for related saponins.[4]
Limit of Detection (LOD) ≤22 ng (on-column)[1][2]Expected to be lower than HPLC-UV.Not explicitly stated for this compound.
Limit of Quantification (LOQ) Not explicitly stated in abstract.Not explicitly stated for this compound.Not explicitly stated for this compound.
Specificity Good separation from other phenolic glycosides and saponins.[1][2]High, based on mass-to-charge ratio, minimizing co-elution issues.May have lower resolution compared to HPLC and UPLC.
Throughput Moderate.High.High, suitable for screening multiple samples.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HPLC-UV Method for this compound Quantification (Müller et al., 2006)

This method allows for the simultaneous determination of this compound and other phenolic glycosides, as well as saponins.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Synergi 4µm Fusion RP 80A[1][2]

  • Mobile Phase: A gradient of 0.025% Trifluoroacetic acid (TFA) in water and 5% acetonitrile in methanol[1][2]

  • Flow Rate: Not explicitly stated.

  • Detection: UV at 210 nm[1][2]

  • Injection Volume: Not explicitly stated.

  • Column Temperature: Not explicitly stated.

Sample Preparation:

  • A detailed protocol for sample preparation was not available in the searched abstracts. However, a general procedure for extracting phenolic glycosides from Primula roots involves ultrasonication of the powdered plant material with 50% (v/v) aqueous methanol.[1]

Validation Parameters:

  • Repeatability: Determined to be ≤4.5% (relative standard deviation)[1][2]

  • Precision: Intra- and inter-day variation was found to be ≤5.0%[1][2]

  • Accuracy: Recovery was ≥97.1%[1][2]

  • Sensitivity: The limit of detection (LOD) was ≤22 ng on-column[1][2]

UPLC-MS/MS Method for this compound Quantification (Adapted from Vrhovsek et al.)

This method offers higher sensitivity and selectivity for the analysis of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic and MS Conditions:

  • Column: Waters Acquity HSS T3 column (1.8 µm, 100 mm × 2.1 mm)[3]

  • Mobile Phase: A gradient of water and acetonitrile.[3] The exact gradient program was not detailed in the provided information.

  • Flow Rate: Not explicitly stated.

  • MS Detection: Tandem mass spectrometry.[3] Specific parent and daughter ions for this compound would need to be determined.

  • Injection Volume: Not explicitly stated.

  • Column Temperature: 40 °C[3]

Sample Preparation:

  • Extraction of flavonoids and saponins from plant material can be achieved by mixing milled tissue with 80% methanol, followed by orbital shaking, sonication, and overnight extraction at 4 °C in the dark. The extract is then filtered before injection.[3]

Mandatory Visualizations

Experimental Workflow for HPLC-UV Quantification of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Primula Root Powder extraction Ultrasonic Extraction (50% aq. Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc_injection Injection into HPLC System filtration->hplc_injection separation Chromatographic Separation (Synergi 4µm Fusion RP 80A) hplc_injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification of This compound detection->quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

Decision Tree for Method Selection

method_selection start Start: Need to Quantify this compound high_throughput High-throughput screening required? start->high_throughput high_sensitivity High sensitivity and specificity crucial? high_throughput->high_sensitivity No hptlc HPTLC high_throughput->hptlc Yes uplc_msms UPLC-MS/MS high_sensitivity->uplc_msms Yes routine_qc Routine QC with established method? high_sensitivity->routine_qc No hplc_uv HPLC-UV routine_qc->hplc_uv Yes routine_qc->hplc_uv No (Method Development)

Caption: Decision tree for selecting an appropriate analytical method for this compound quantification.

References

A Comparative Guide to Analytical Methods for the Specificity and Selectivity of Primulaverin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the specificity and selectivity of Primulaverin, a key bioactive compound found in Primula species. The selection of a suitable analytical method is critical for accurate quantification and quality control in research, development, and manufacturing of this compound-containing products. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of commonly employed analytical methods for the analysis of this compound and related phenolic glycosides. The data presented is a synthesis of findings from various studies and serves as a comparative overview.

Analytical MethodSpecificity & SelectivityLinearity (r²)Precision (RSD%)Accuracy/Recovery (%)Limit of Detection (LOD) & Limit of Quantification (LOQ)
HPLC-PDA Good: Peak purity can be assessed using a PDA detector. Specificity is demonstrated by the absence of co-eluting peaks at the retention time of this compound.> 0.999< 2%95-105%Typically in the µg/mL range
UPLC-MS/MS Excellent: High selectivity is achieved through specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, minimizing matrix effects.> 0.999< 5%90-110%Can reach ng/mL to pg/mL levels
Capillary Electrophoresis (CE) Good to Excellent: High separation efficiency can resolve closely related compounds. Specificity is dependent on the separation mechanism and detector.> 0.998< 5%90-110%Typically in the µg/mL range

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and other phenolic glycosides in plant matrices.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the routine analysis of this compound in plant extracts.

Sample Preparation:

  • Accurately weigh about 1 g of powdered plant material.

  • Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector monitoring at the maximum absorbance wavelength of this compound (typically around 254 nm and 330 nm).

Specificity and Selectivity Assessment:

  • Peak Purity Analysis: Utilize the PDA detector to assess the spectral homogeneity of the this compound peak. The peak is considered pure if the spectra across the peak are consistent.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The developed HPLC method should be able to resolve this compound from all degradation products.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices, especially at low concentrations.

Sample Preparation: Similar to the HPLC-PDA method, but may require further dilution to be within the linear range of the instrument.

UPLC Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A rapid gradient is typically used, for example: 0-0.5 min, 5% B; 0.5-3 min, 5-95% B; 3-4 min, 95% B; followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor ion ([M-H]⁻ or [M+H]⁺) and product ions for this compound need to be determined by infusing a standard solution.

  • Specificity and Selectivity Assessment: The high selectivity of MRM ensures that only the compound with the specific parent and daughter ion masses is detected, thus minimizing interference from matrix components.

Capillary Electrophoresis (CE)

CE offers an alternative separation technique with high efficiency and low solvent consumption.

Sample Preparation: The same filtered extract as for HPLC can be used.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 75 µm I.D.).

  • Background Electrolyte (BGE): Borate buffer (e.g., 25 mM sodium tetraborate) at an alkaline pH (e.g., pH 9.0).

  • Voltage: 20-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detector at the maximum absorbance wavelength of this compound.

Specificity and Selectivity Assessment:

  • The high resolving power of CE can separate this compound from closely related compounds.

  • Specificity can be further enhanced by coupling CE with a mass spectrometer (CE-MS).

Mandatory Visualization

The following diagrams illustrate key workflows for assessing the specificity and selectivity of analytical methods for this compound.

Specificity_Assessment_Workflow cluster_0 Method Development & Optimization cluster_1 Specificity & Selectivity Evaluation cluster_2 Data Analysis & Validation start Develop Analytical Method (HPLC, UPLC-MS/MS, CE) optimize Optimize Separation Parameters start->optimize forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) optimize->forced_degradation peak_purity Peak Purity Analysis (e.g., PDA Detector) optimize->peak_purity matrix_effect Matrix Effect Evaluation (for MS-based methods) optimize->matrix_effect analyze_stressed Analyze Stressed Samples forced_degradation->analyze_stressed evaluate_purity Evaluate Peak Purity Data peak_purity->evaluate_purity validate Validate Method According to ICH Guidelines matrix_effect->validate assess_resolution Assess Resolution between This compound and Degradants analyze_stressed->assess_resolution assess_resolution->optimize Inadequate Resolution assess_resolution->validate evaluate_purity->optimize Peak Impurity Detected evaluate_purity->validate end Validated Method validate->end Method is Specific & Selective

Caption: Workflow for assessing the specificity and selectivity of an analytical method for this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation (H₂O₂) This compound->Oxidation Thermal Thermal Degradation This compound->Thermal Photo Photolytic Degradation This compound->Photo DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DP3 Degradation Product 3 Oxidation->DP3 DP4 Degradation Product 4 Thermal->DP4 DPn ... Photo->DPn

Caption: Conceptual diagram of forced degradation studies for this compound.

Comparative Metabolic Profiling of Primula Species for Primulaverin Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Primulaverin content in different Primula species, supported by experimental data and detailed methodologies. The information presented is intended to assist in the selection of species and optimization of extraction protocols for this pharmaceutically relevant phenolic glycoside.

Data Presentation

The following table summarizes the quantitative data on this compound content found in the roots of Primula veris and Primula elatior.

Primula SpeciesPlant PartThis compound Content (mg/g Dry Weight)Reference
Primula verisRoots10.23 ± 0.80[1]
Primula elatiorRootsApproximately 10-fold lower than P. veris[2][3]

Note: The content of this compound in P. elatior is qualitatively described as significantly lower than in P. veris.

Experimental Protocols

The following protocols are based on established methodologies for the extraction and quantification of phenolic glycosides, including this compound, from Primula species.[1][2][4]

Plant Material Preparation
  • Harvest fresh plant material (roots).

  • Wash the material thoroughly to remove soil and debris.

  • Cut the material into small pieces to facilitate drying.

  • Dry the plant material at 40°C until a constant weight is achieved.

  • Grind the dried material into a fine powder.

Extraction of this compound
  • Weigh 100 mg of the dried, powdered plant material.

  • Add 8 mL of 80% methanol to the sample.

  • Mix the sample and solvent using an orbital shaker for 3 hours at room temperature.

  • Sonicate the mixture for 30 minutes.

  • Continue the extraction overnight at 4°C in the dark.

  • Filter the extract through a 0.22 µm PTFE membrane into a glass vial.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : Utilize an HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS).

  • Column : A C18 reversed-phase column is suitable for separation.

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

  • Flow Rate : Maintain a constant flow rate, for example, 0.3 mL/min.

  • Detection : Monitor the eluent at a wavelength specific for this compound or use MS for more selective detection.

  • Quantification : Use an external standard of this compound to create a calibration curve for accurate quantification.

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The aglycone of this compound is primetin (5-hydroxy-2-methoxyflavone).

Primulaverin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Chalcone Chalcone p_Coumaric_acid->Chalcone Flavanone Flavanone Chalcone->Flavanone Primetin Primetin (Aglycone) Flavanone->Primetin Primulaverin_Glucoside Primetin-Glucoside Primetin->Primulaverin_Glucoside UGT UDP_Glucose UDP-Glucose UDP_Glucose->Primulaverin_Glucoside UDP_Xylose UDP-Xylose This compound This compound UDP_Xylose->this compound Primulaverin_Glucoside->this compound XGT

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative metabolic profiling of Primula species for this compound content.

Experimental_Workflow Plant_Material Select Primula Species (e.g., P. veris, P. elatior) Harvesting Harvest Roots Plant_Material->Harvesting Preparation Wash, Dry, and Grind Harvesting->Preparation Extraction Solvent Extraction (80% Methanol) Preparation->Extraction Filtration Filter Extract Extraction->Filtration HPLC_Analysis HPLC-PDA/MS Analysis Filtration->HPLC_Analysis Quantification Quantify this compound (External Standard) HPLC_Analysis->Quantification Comparison Compare Content Between Species Quantification->Comparison

Caption: Workflow for comparative this compound analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Primulaverin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Primulaverin (CAS 154-61-0), adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed, necessitating its management as hazardous chemical waste. Disposal must always comply with local, regional, and national regulations.

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound and the preparation of its waste container should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. In-lab treatment or neutralization is not advised without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.

1. Waste Identification and Collection:

  • Solid Waste: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, spill cleanup debris), in its original container if possible, or in a new, clean, and chemically compatible container. The container must have a secure, screw-top lid. Do not mix solid this compound with other chemical waste, especially liquids.

  • Empty Containers: An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process is considered hazardous and must be collected for disposal.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), its CAS number (154-61-0), and the approximate quantity of waste.

  • Indicate the primary hazard associated with this compound.

  • Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Segregate the this compound waste from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.

4. Arranging for Pickup:

  • Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.

  • Do not allow hazardous waste to accumulate in the laboratory for an extended period. Follow institutional guidelines on maximum accumulation times and quantities.

Data Presentation: Hazard and Disposal Information

The following table summarizes the key hazard and disposal information for this compound.

PropertyDataCitation(s)
CAS Number 154-61-0[1][2]
Physical Form Solid[1][3]
GHS Hazard Statement H302: Harmful if swallowed[2][4]
GHS Precautionary Codes P264, P270, P301+P317, P330, P501[2]
Disposal Classification Hazardous Waste. Must be disposed of in accordance with local, regional, and national regulations.[4][5]

Experimental Protocols

While in-lab chemical degradation is not the standard recommended disposal route, understanding the chemistry of this compound can be useful. This compound is a glycoside, and as such, it can be hydrolyzed to its constituent sugar (glycone) and non-sugar (aglycone) parts. This is typically achieved by heating with a mineral acid.

Note: The following protocol is for informational purposes on the chemical properties of glycosides and is NOT a recommended disposal procedure. Attempting to neutralize or degrade chemical waste without a validated and approved protocol can be dangerous.

Acid Hydrolysis of a Glycoside (Illustrative Protocol):

  • Dissolve the glycoside in a suitable solvent (e.g., ethanol/water mixture).

  • Add a dilute mineral acid, such as hydrochloric acid or sulfuric acid.

  • Heat the mixture under reflux for a specified period.

  • Cool the reaction mixture and neutralize it with a base.

  • The resulting mixture would contain the glycone and aglycone parts, which would themselves require proper hazard assessment and disposal.

This process generates additional chemical waste and the resulting products may also be hazardous. Therefore, the direct disposal of this compound through a certified waste management service is the safer and more compliant option.

Mandatory Visualizations

The following diagrams illustrate the decision-making workflow for the proper disposal of this compound.

A This compound Waste Generated (Solid or Contaminated Material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a compatible, sealed container B->C D Is this the original container? C->D E Use original container D->E Yes F Use a new, clean, compatible container D->F No G Label container correctly: 'Hazardous Waste' Chemical Name & CAS Hazards Lab Info & Date E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Contact EHS for Hazardous Waste Pickup H->I J Waste Removed by Certified Professionals I->J

Caption: Waste Collection and Labeling Workflow for this compound.

cluster_0 Disposal Decision Logic A Is the waste This compound solid or contaminated debris? C Dispose of as Hazardous Solid Waste A->C B Is the container empty? D Triple-rinse container? B->D E Dispose of container as non-hazardous waste. (Deface label) D->E Yes G Dispose of unrinsed container as Hazardous Solid Waste D->G No F Collect rinsate as Hazardous Liquid Waste E->F Also...

Caption: Disposal Decision Logic for this compound and its Containers.

References

Essential Safety and Logistical Information for Handling Primulaverin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Primulaverin, a naturally occurring glycoside. The information is based on its classification as an Acute Toxicity, Oral (Category 4) substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.

Engineering Controls:

  • Fume Hood: All manipulations of solid this compound that could generate dust, as well as the preparation of solutions, should be conducted in a properly functioning chemical fume hood.[3]

  • Ventilated Enclosures: When weighing the solid compound, use a ventilated balance enclosure. If unavailable, the tare method (weighing by difference) should be employed within a fume hood to prevent dust inhalation.[3][4]

  • Designated Area: A specific area within the laboratory should be designated for working with acutely toxic chemicals like this compound. This area should be clearly marked.[5]

Personal Protective Equipment (PPE): A risk assessment should be performed to select the appropriate PPE for the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile). Glove suitability should be confirmed with the manufacturer's resistance data.To prevent skin contact. Contaminated gloves should be disposed of immediately.[1][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coat. Additional protection like an apron or oversleeves may be necessary for procedures with a higher risk of splashes.To prevent contamination of personal clothing.
Respiratory Protection Generally not required when handling in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.

Experimental Protocols for Safe Handling

Adherence to standardized procedures is critical for minimizing the risks associated with handling this compound.

General Handling Procedures:

  • Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. The designated work area within the fume hood should be clean and uncluttered.

  • Weighing: When weighing solid this compound, use a ventilated enclosure or the tare method inside a fume hood.[3][4]

  • Solution Preparation: To minimize dust exposure, handle solid this compound in solution whenever possible.[3] When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[3] Decontaminate the work surface and any equipment used.[6]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed.

  • Store in a secondary container to contain any potential spills.[3][6]

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response: In the event of a this compound spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Clean-up: For small spills, use an absorbent material (e.g., clay, vermiculite) to collect the spilled solid or liquid.[1] Place the collected material in a sealed container for disposal as hazardous waste.[1] Avoid generating dust during clean-up.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

Below is a diagram illustrating the logical workflow for handling a this compound spill.

Spill_Workflow spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Area assess->evacuate Large or Uncontrolled ppe Don Appropriate PPE assess->ppe Small & Controllable alert Alert Supervisor evacuate->alert alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill with Absorbent Material contain->cleanup package Package Waste in a Sealed Container cleanup->package decontaminate Decontaminate the Area package->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Management Complete dispose->end

Caption: Workflow for managing a this compound spill.

Waste Disposal:

  • All waste materials containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[3]

  • Collect waste in clearly labeled, sealed containers.

  • Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.